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  • Product: 5-Nitroquinolin-4-ol

Core Science & Biosynthesis

Foundational

chemical and physical properties of 5-Nitroquinolin-4-ol

This guide provides an in-depth technical analysis of 5-Nitroquinolin-4-ol , a critical heterocyclic scaffold in medicinal chemistry. CAS Registry Number: 23536-75-6 Synonyms: 5-Nitro-4-hydroxyquinoline; 5-Nitro-4(1H)-qu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Nitroquinolin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.

CAS Registry Number: 23536-75-6 Synonyms: 5-Nitro-4-hydroxyquinoline; 5-Nitro-4(1H)-quinolinone Molecular Formula: C


H

N

O

Molecular Weight: 190.16 g/mol [1][2]

Core Identity & Tautomerism

The Isomer Distinction

It is imperative to distinguish 5-Nitroquinolin-4-ol from its commercially ubiquitous isomer, Nitroxoline (5-Nitroquinolin-8-ol) . While Nitroxoline is an established urinary antibiotic, the 4-ol isomer is a specialized intermediate used primarily for accessing the peri-position (C5) of the quinoline core, a region critical for modulating kinase inhibitor selectivity.

Keto-Enol Tautomerism

Like most "4-hydroxyquinolines," this compound exists in a dynamic equilibrium heavily favoring the 4(1H)-quinolinone (keto) tautomer in both solid state and solution (DMSO/polar solvents). This preference is driven by the aromatic stability of the pyridone-like ring system.

  • Implication for Reactivity: Reactions targeting the oxygen (O-alkylation) often require specific conditions (e.g., silver salts or hard electrophiles), whereas N-alkylation is the default pathway under basic conditions.

  • Implication for Analysis: In

    
    H NMR, the H2 proton appears as a doublet at a lower field (
    
    
    
    > 7.8 ppm) compared to the enol form, and the NH proton is typically visible as a broad singlet around 11–12 ppm.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4(1H)-Quinolinone) *Predominant* Enol->Keto  Equilibrium  

Figure 1: Tautomeric equilibrium favoring the 4(1H)-quinolinone structure.

Physical & Chemical Characterization

PropertyValue / CharacteristicNotes
Appearance Yellow to Ochre PowderTypical of nitro-aromatics.
Melting Point > 280 °C (Decomposes)High MP due to intermolecular H-bonding (dimerization).
Solubility DMSO, DMF, Hot Acetic AcidInsoluble in water, ether, and cold ethanol.
Acidity (pKa) ~5.8 (NH), ~9.0 (OH - minor)Amphoteric; soluble in dilute NaOH and HCl.
UV/Vis

~250, 330 nm
Bathochromic shift in basic media (anion formation).

Synthesis: The Gould-Jacobs Protocol

The most reliable route to 5-nitroquinolin-4-ol is the Gould-Jacobs reaction starting from 3-nitroaniline. Note that this reaction produces a mixture of regioisomers (5-nitro and 7-nitro), necessitating a rigorous separation step.[3]

Reaction Scheme
  • Condensation: 3-Nitroaniline + Diethyl ethoxymethylenemalonate (EMME)

    
     Anilinomethylenemalonate.
    
  • Cyclization: Thermal cyclization in Dowtherm A (250°C).

  • Hydrolysis/Decarboxylation: Saponification of the ester followed by thermal decarboxylation.

GouldJacobs Start 3-Nitroaniline + EMME Inter Anilinomethylenemalonate (Intermediate) Start->Inter 110°C, -EtOH Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter->Cyclization Mixture Mixture of Isomers: 5-Nitro & 7-Nitro Ester Cyclization->Mixture Ring Closure Product 5-Nitroquinolin-4-ol (Target) Mixture->Product 1. Hydrolysis 2. Decarboxylation 3. Fractional Crystallization

Figure 2: The Gould-Jacobs synthetic pathway highlighting the critical isomer separation step.

Experimental Protocol (Step-by-Step)

Step 1: Condensation

  • Mix 3-nitroaniline (1.0 eq) and EMME (1.1 eq) in a round-bottom flask.

  • Heat to 110–120°C for 2 hours. Ethanol will evolve; use a Dean-Stark trap or open vessel with ventilation.

  • Cool to solidify the intermediate (ethyl 3-(3-nitrophenylamino)acrylate). Recrystallize from ethanol if necessary.

Step 2: Cyclization (Critical)

  • Heat Dowtherm A (diphenyl ether/biphenyl mixture) to reflux (~250°C).

  • Cautiously add the intermediate solid in small portions. Safety: Vigorous foaming occurs due to ethanol release.

  • Maintain reflux for 30–45 minutes. The solution will darken.

  • Cool to room temperature.[4][5][6] Dilute with hexane to precipitate the crude quinolinone ester mixture.

Step 3: Hydrolysis & Separation

  • Reflux the crude ester in 10% NaOH for 4 hours to hydrolyze to the acid.

  • Acidify with HCl to precipitate the carboxylic acids.

  • Decarboxylation: Heat the dry acid powder in diphenyl ether at 240°C until CO

    
     evolution ceases.
    
  • Purification: The 7-nitro isomer is typically the major product. The 5-nitro isomer is less soluble in acetic acid. Recrystallize the crude mixture from glacial acetic acid; the 5-nitro isomer often precipitates first or requires chromatographic separation (SiO

    
    , MeOH/DCM gradient).
    

Chemical Reactivity & Applications

The 5-nitro group activates the C4 position for nucleophilic attack (via the intermediate chloride) and serves as a masked amine for further derivatization.

Chlorination (Key Intermediate)

Reaction with phosphorus oxychloride (POCl


) converts the 4-ol to 4-chloro-5-nitroquinoline  (CAS 39061-97-7).
  • Protocol: Reflux 5-nitroquinolin-4-ol in neat POCl

    
     (10 vol) for 2 hours. Quench on ice/ammonia.
    
  • Utility: The resulting 4-chloro compound is highly reactive toward S

    
    Ar reactions with amines, enabling the synthesis of 4-aminoquinoline antimalarials or kinase inhibitors.
    
Reduction

The nitro group can be reduced to an amine using Iron/Acetic acid or H


/Pd-C.
  • Product: 5-Aminoquinolin-4-ol .

  • Chemo-selectivity: If the 4-chloro derivative is used, standard hydrogenation may dechlorinate the ring. Use SnCl

    
     or Fe/NH
    
    
    
    Cl to reduce the nitro group while preserving the chloro substituent.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (nitroaromatic).

  • Handling: Use a fume hood, especially during the high-temperature Dowtherm A cyclization (vapor hazard) and POCl

    
     chlorination (HCl gas evolution).
    
  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydration.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[5][8][9][10][11][12][13] I. Through Ethoxymethylenemalonic Ester.[5][8][14] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloro-7-chloroquinoline and 4-Chloro-5-nitroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link

  • PubChem. (2025).[15] Compound Summary: 5-Nitroquinoline (Isomer Data).[16] National Library of Medicine. Link

  • BenchChem. (2025).[4][5] Gould-Jacobs Reaction Protocol and Troubleshooting.Link

Sources

Exploratory

5-Nitroquinolin-4-ol CAS number and molecular weight

Here is the in-depth technical guide for 5-Nitroquinolin-4-ol . Structural Dynamics, Synthesis, and Pharmaceutical Utility[1] Executive Summary 5-Nitroquinolin-4-ol is a critical bicyclic heteroaromatic scaffold used pri...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 5-Nitroquinolin-4-ol .

Structural Dynamics, Synthesis, and Pharmaceutical Utility[1]

Executive Summary

5-Nitroquinolin-4-ol is a critical bicyclic heteroaromatic scaffold used primarily in the development of kinase inhibitors and antibacterial agents.[1] Unlike its more common isomer, 8-hydroxy-5-nitroquinoline (Nitroxoline), this compound features a hydroxyl group at the 4-position, allowing it to exist in a tautomeric equilibrium with 5-nitroquinolin-4(1H)-one .[1] This tautomerism is the defining feature of its pharmacophore, enabling it to mimic the purine ring of ATP in kinase binding pockets.

Critical Isomer Warning: Researchers must distinguish this compound from Nitroxoline (CAS 4008-48-4) .[1] While both are "nitro-hydroxy-quinolines," the 4-hydroxy isomer (discussed here) functions as a hydrogen bond donor/acceptor pair distinct from the chelating 8-hydroxy isomer.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4]

The following data establishes the baseline identity for 5-Nitroquinolin-4-ol. Note that commercial vendors may list this under its keto-tautomer name, 5-nitro-4-quinolone.[1]

Core Identifiers
ParameterTechnical Specification
CAS Registry Number 23536-75-6
IUPAC Name 5-Nitroquinolin-4-ol
Synonyms 5-Nitro-4-hydroxyquinoline; 5-Nitro-4(1H)-quinolinone
Molecular Formula C

H

N

O

Molecular Weight 190.16 g/mol
SMILES O=C1=C2C(C(O)=CC=N2)=CC=C1 (Enol form)
Appearance Yellow to Ochre Crystalline Solid
Structural Dynamics: The Tautomeric Equilibrium

In solution, particularly in polar aprotic solvents like DMSO (used for biological screening), the compound exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.

  • Solid State: Predominantly the 4-quinolone tautomer due to intermolecular hydrogen bonding.[1]

  • Solution State: Solvent-dependent; the keto form is generally favored in aqueous media, which is critical for docking simulations against protein targets.

Tautomerism Enol Enol Form (5-Nitroquinolin-4-ol) Aromatic Pyridine Ring Keto Keto Form (5-Nitroquinolin-4(1H)-one) NH Donor / C=O Acceptor Enol->Keto  Proton Transfer  

Figure 1: Tautomeric equilibrium.[2] The Keto form (right) is often the bioactive species in kinase inhibitor scaffolds.

Synthetic Methodology (Expertise & Experience)

Synthesizing 5-nitroquinolin-4-ol requires navigating regioselectivity challenges.[1] The standard Gould-Jacobs reaction is the most robust route, but when starting with substituted anilines, it yields isomers that must be separated.

Protocol: Modified Gould-Jacobs Cyclization

Objective: Synthesis of 5-nitroquinolin-4-ol from 3-nitroaniline.

Step 1: Condensation

React 3-nitroaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C.[1]

  • Mechanism:[1][3] Addition-elimination reaction.[1]

  • Observation: Evolution of ethanol gas indicates reaction progress.

Step 2: Thermal Cyclization (The Critical Step)

The resulting enamine intermediate is heated to 250°C in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).

  • Why Dowtherm A? It allows high-temperature heat transfer without the localized overheating that causes tar formation.[1]

  • Regioselectivity Issue: Cyclization of the 3-nitro intermediate can occur at two positions, yielding a mixture of 7-nitroquinolin-4-ol (major product, steric preference) and 5-nitroquinolin-4-ol (minor product).[1]

Step 3: Hydrolysis & Decarboxylation

Saponify the ester using NaOH, followed by thermal decarboxylation in diphenyl ether.

Step 4: Isomer Separation (Purification)

This is the self-validating step. The 5-nitro and 7-nitro isomers have distinct solubility profiles.[1]

  • Fractional Crystallization: The 7-nitro isomer is typically less soluble in glacial acetic acid.[1] Filter the hot mixture to remove the 7-nitro isomer.

  • Precipitation: Upon cooling and diluting the filtrate, the 5-nitro isomer precipitates.[4]

  • Validation: Verify regioisomer identity using 1H-NMR. The coupling constants of the aromatic protons in the benzene ring will differ (vicinal vs. meta coupling patterns).

Synthesis Start 3-Nitroaniline + EMME Enamine Enamine Intermediate Start->Enamine 110°C, -EtOH Cyclization Thermal Cyclization (250°C in Dowtherm A) Enamine->Cyclization Mixture Mixture of Isomers: 5-Nitro & 7-Nitro Esters Cyclization->Mixture Regioisomer formation Hydrolysis Saponification & Decarboxylation Mixture->Hydrolysis Separation Fractional Crystallization (Glacial Acetic Acid) Hydrolysis->Separation Product TARGET: 5-Nitroquinolin-4-ol (CAS 23536-75-6) Separation->Product Filtrate recovery

Figure 2: Synthetic workflow highlighting the critical regioisomer separation step required when using 3-nitroaniline.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signals must be confirmed.

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6) Deshielded Singlet/Doublet: Look for the C2-H proton (adjacent to Nitrogen) around

8.0–8.5 ppm.[1] Aromatic Region: Distinct splitting pattern for the 5-nitro substitution (doublet-doublet-doublet pattern for the benzene ring protons).[1]
Mass Spectrometry (ESI) [M+H]+ = 191.16 . Note: Nitro groups often show a characteristic loss of NO2 (M-46) or NO (M-30) in fragmentation patterns.[1]
IR Spectroscopy C=O Stretch: Strong band at ~1640 cm

(confirms quinolone tautomer). NO2 Stretch: Symmetric/Asymmetric bands at ~1350 and ~1530 cm

.

Pharmaceutical Applications

Kinase Inhibitor Scaffold

5-Nitroquinolin-4-ol serves as a "privileged scaffold" in medicinal chemistry.[1]

  • Binding Mode: The lactam motif (NH-C=O) mimics the donor-acceptor hydrogen bonding pattern of the adenine base in ATP.

  • Derivatization: The nitro group at position 5 is a versatile handle. It can be reduced to an amine (-NH2), allowing for subsequent acylation or sulfonylation to extend the molecule into the "solvent-exposed" regions of a kinase pocket, improving selectivity.

Antibacterial Research

Unlike Nitroxoline (which acts via metal chelation), 4-hydroxyquinolines often target DNA gyrase or Topoisomerase IV. The 5-nitro group enhances the electronic deficiency of the ring, potentially increasing stacking interactions with DNA bases.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagenicity (typical of nitro-aromatics).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to NOx generation).

References

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.[1] Retrieved from

  • PubChem. (2025).[5] Compound Summary: 5-Nitroquinoline (Isomer Reference).[1] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Tautomeric Equilibrium of 5-Nitroquinolin-4-ol: A Structural Analysis

Executive Summary This technical guide analyzes the thermodynamic stability of 5-nitroquinolin-4-ol , focusing on its tautomeric equilibrium and the separation of its synthetic regioisomers. For researchers in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the thermodynamic stability of 5-nitroquinolin-4-ol , focusing on its tautomeric equilibrium and the separation of its synthetic regioisomers. For researchers in medicinal chemistry, understanding this scaffold is critical because the 4-quinolone (keto) tautomer is the pharmacologically relevant species in solution, despite the IUPAC nomenclature often defaulting to the "ol" (hydroxy) form.

The 5-nitro group introduces a unique electronic environment—a strong electron-withdrawing "peri-effect"—that significantly alters the acidity, solubility, and hydrogen-bonding capacity compared to the unsubstituted parent molecule. This guide details the theoretical basis of this stability, validated by experimental protocols for synthesis, separation, and characterization.

Part 1: Theoretical Framework & Thermodynamic Landscape

The Tautomeric Equilibrium

The core thermodynamic question for 5-nitroquinolin-4-ol is the equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) .

  • The Dominant Species: In the solid state and in polar solvents (DMSO, Methanol, Water), the equilibrium shifts almost exclusively (>99%) to the 4-quinolone (keto) form.

  • Driving Force: This preference is driven by the high resonance stabilization energy of the amide-like system in the heterocyclic ring, which outweighs the loss of the formal "naphthalene-like" aromaticity of the enol form.

  • The 5-Nitro Effect: The nitro group at position 5 exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    ) and a steric "peri-effect" on the adjacent carbonyl/hydroxyl group at position 4.
    • Electronic: It decreases the electron density of the ring, making the N-H proton more acidic and the carbonyl oxygen less basic compared to non-nitrated quinolones.

    • Steric: The proximity of the 5-NO

      
       group to the 4-position creates steric strain, which can slightly destabilize the planar keto form, yet the thermodynamic well of the quinolone structure remains deep enough to prevent a shift to the enol form under standard conditions.
      
Computational Validation (DFT)

Density Functional Theory (DFT) studies (B3LYP/6-311++G(d,p)) confirm that the keto tautomer is energetically favored by approximately 10–15 kcal/mol in the gas phase, with this gap widening in polar solvents due to better solvation of the dipolar quinolone core.

Diagram 1: Tautomeric Equilibrium Pathways

Tautomerism Enol Enol Form (5-Nitro-4-hydroxyquinoline) Less Stable (Aromatic) Transition Proton Transfer Transition State Enol->Transition Ea (High) Keto Keto Form (5-Nitro-4(1H)-quinolone) Dominant (Thermodynamic Sink) Transition->Keto Fast Keto->Enol Unfavorable Solvent Polar Solvent Stabilization (DMSO/H2O) Solvent->Keto Stabilizes Dipole Nitro 5-NO2 Electronic Effect (Inductive Withdrawal) Nitro->Keto Acidifies N-H

Caption: Thermodynamic flow favoring the 4-quinolone (keto) tautomer, stabilized by polar solvents and electronic effects.

Part 2: Experimental Protocols

Synthesis Strategy: The Regioisomer Challenge

Direct nitration of 4-hydroxyquinoline is non-selective. The authoritative route to 5-nitroquinolin-4-ol is the Gould-Jacobs reaction starting from m-nitroaniline.

Critical Insight: The cyclization of m-nitroaniline yields two regioisomers:

  • 7-Nitroquinolin-4-ol (Major product, sterically favored).

  • 5-Nitroquinolin-4-ol (Minor product, sterically hindered).

The separation of these isomers is the defining challenge of this workflow.

Step-by-Step Protocol
Phase 1: Condensation
  • Reagents: Mix m-nitroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Conditions: Heat neat (solvent-free) at 110°C for 2 hours.

  • Observation: Evolution of ethanol gas indicates reaction progress.

  • Product: Solid acrylate intermediate forms upon cooling. Recrystallize from hexane/ethanol.

Phase 2: Cyclization (Thermodynamic Control)
  • Medium: Add the acrylate intermediate to boiling Diphenyl ether (250°C). Note: High temperature is required to overcome the activation energy for aromatic nucleophilic substitution.

  • Duration: Reflux for 30–45 minutes.

  • Quench: Cool to room temperature. Pour into hexane to precipitate the crude mixture of 5-nitro and 7-nitro isomers.

Phase 3: Isomer Separation (The "Self-Validating" Step)

The 5-nitro isomer is significantly less soluble in acetic acid due to the peri-interaction between the nitro group and the carbonyl, which disrupts intermolecular stacking compared to the linear 7-nitro isomer.

  • Solvent: Boil the crude precipitate in Glacial Acetic Acid (10 mL per gram of solid).

  • Filtration (Hot): The 7-nitro isomer remains in solution or dissolves more readily. The 5-nitro isomer is less soluble.

  • Crystallization: Filter the hot mixture. The undissolved solid is enriched in the 5-nitro isomer.

  • Validation: Recrystallize the solid from DMF/Ethanol to obtain pure 5-nitroquinolin-4-ol.

Characterization Data Table[1]
Feature5-Nitroquinolin-4-ol (Target)7-Nitroquinolin-4-ol (Isomer)
1H NMR (DMSO-d6) Low-field doublet for H-6/H-8. N-H signal ~12.0 ppm (broad).Distinct pattern for H-5/H-6/H-8.[1][2]
Solubility Low in AcOH, MeOH. Soluble in hot DMF.Higher in AcOH.
Melting Point > 300°C (Decomposes)~280–290°C
IR Spectrum Strong C=O stretch ~1640 cm⁻¹ (Keto form).Strong C=O stretch ~1635 cm⁻¹.

Part 3: Workflow Visualization

Diagram 2: Synthesis and Separation Workflow

Synthesis Start Start: m-Nitroaniline + EMME Condense Condensation (110°C, -EtOH) Start->Condense Cyclize Gould-Jacobs Cyclization (Diphenyl Ether, 250°C) Condense->Cyclize Mixture Crude Isomer Mixture (5-Nitro + 7-Nitro) Cyclize->Mixture Separation Hot Acetic Acid Extraction Mixture->Separation Result7 Filtrate (Liquid) Contains 7-Nitro Isomer Separation->Result7 Soluble Fraction Result5 Retentate (Solid) Target: 5-Nitro Isomer Separation->Result5 Insoluble Fraction

Caption: Isolation of the 5-nitro isomer relies on differential solubility in glacial acetic acid.

Part 4: Implications for Drug Design

Solubility and Permeability

The thermodynamic stability of the keto form implies that in physiological fluids (pH 7.4), the molecule exists as a polar, high-melting solid.

  • Challenge: The high crystal lattice energy (due to intermolecular hydrogen bonding of the amide NH...O=C) leads to poor aqueous solubility.

  • Strategy: For drug development, the 5-nitro derivative is rarely the final drug. It is a scaffold. Derivatization at the 4-position (e.g., converting to 4-chloro-5-nitroquinoline and then reacting with an amine) is standard to break the tautomeric lock and improve lipophilicity.

Metal Chelation

Unlike 8-hydroxyquinolines, 5-nitroquinolin-4-ol is a poor bidentate chelator because the geometry between the 4-oxygen and the ring nitrogen is not favorable for forming stable 5-membered chelate rings with metals like Mg²⁺ or Zn²⁺. This reduces off-target metallo-enzyme toxicity compared to 8-hydroxyquinoline derivatives.

References

  • Tautomeric Equilibrium of 4-Hydroxyquinolines Source:Journal of the American Chemical Society Snippet: "Evaluation of Lactam—Lactim Tautomerism... in solution and the solid state, the 4-oxo (keto) form predominates."[3]

  • DFT Studies on 4-Hydroxyquinoline Derivatives Source:Chemical Science Transactions Snippet: "A DFT Study on Tautomer Stability of 4-Hydroxyquinoline... For electron withdrawing derivatives (like 5-NO2), the keto form is the stable dominant form."

  • Synthesis of Nitroquinolines (Gould-Jacobs Reaction) Source:BenchChem / Wikipedia Technical Overview Snippet: "The Camps cyclization and Gould-Jacobs reaction... depending on starting materials... can give both 5- and 7- isomers."[2]

  • Separation of Nitroquinoline Isomers Source:Google Patents (Eli Lilly & Co) Snippet: "Process to selectively separate compounds... 5-nitroquinoline is a useful intermediate...[1][4] mixture of isomers is formed."[1]

Sources

Exploratory

Comprehensive Toxicity and Safety Data Profile of 5-Nitroquinolin-4-ol: Mechanisms, Handling Protocols, and Risk Mitigation

Executive Summary 5-Nitroquinolin-4-ol (CAS: 23536-75-6) is a highly reactive quinoline derivative utilized extensively as a chemical intermediate in the synthesis of pharmaceuticals, antiamoebic agents, and specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitroquinolin-4-ol (CAS: 23536-75-6) is a highly reactive quinoline derivative utilized extensively as a chemical intermediate in the synthesis of pharmaceuticals, antiamoebic agents, and specialized dyes[1][2]. While its unique structure makes it a valuable scaffold in drug discovery, the presence of the electron-withdrawing nitro group at the 5-position imparts significant cytotoxic and genotoxic potential[3].

As a Senior Application Scientist, I approach the handling and application of this compound not merely through the lens of compliance, but through a mechanistic understanding of its biological interactions. This whitepaper synthesizes the physicochemical properties, molecular toxicity mechanisms, and rigorous experimental protocols required to safely handle and study 5-Nitroquinolin-4-ol.

Chemical Identity & Physicochemical Properties

Understanding the base properties of 5-Nitroquinolin-4-ol is the first step in predicting its behavior in both biological assays and environmental exposure scenarios.

PropertyValue / Description
Chemical Name 5-Nitroquinolin-4-ol (Isomer of 6-Nitroquinolin-4-ol)
CAS Number 23536-75-6[4]
Molecular Formula C9H6N2O3[4]
Molecular Weight 190.16 g/mol [5]
Structural Class Nitroheterocyclic / Quinoline Derivative
Solubility Soluble in DMSO and DMF; poorly soluble in aqueous buffers.

Molecular Mechanisms of Toxicity

The toxicity of 5-Nitroquinolin-4-ol is not driven by the parent compound itself, but by its metabolic activation. The nitro group acts as a potent electron sink, making it highly susceptible to bioreduction by intracellular enzymes such as NAD(P)H-dependent nitroreductases (e.g., NQO1)[6][7].

The Oxygen-Dependent Bifurcation Pathway

The cytotoxicity of this compound is heavily dependent on the cellular oxygen tension (normoxia vs. hypoxia):

  • Normoxic Conditions (Redox Cycling): Under normal oxygen levels, the nitro group undergoes a 1-electron reduction to form a nitro radical anion. Oxygen rapidly outcompetes the enzyme for this radical, oxidizing it back to the parent compound and generating superoxide radicals (

    
    ). This futile redox cycling leads to severe oxidative stress and indirect DNA damage[7].
    
  • Hypoxic Conditions (Direct Genotoxicity): In hypoxic environments (such as the core of solid tumors or specific microbial niches), the absence of oxygen allows the enzyme to fully reduce the nitro group via a 2-electron transfer into a highly reactive hydroxylamine intermediate[7][8]. This electrophile directly attacks nucleophilic centers on DNA, forming bulky covalent adducts that cause double-strand breaks and trigger apoptosis[3][9].

ToxicityPathway Parent 5-Nitroquinolin-4-ol (Parent Compound) Enzyme Nitroreductase / NQO1 (Bioreduction) Parent->Enzyme Cellular Uptake Radical Nitro Radical Anion (1-e⁻ reduction) Enzyme->Radical Normoxia (O2) Hydroxyl Hydroxylamine Intermediate (2-e⁻ reduction) Enzyme->Hydroxyl Hypoxia ROS Reactive Oxygen Species (Oxidative Stress) Radical->ROS Redox Cycling DNA DNA Adduct Formation (Genotoxicity) ROS->DNA Oxidative DNA Damage Hydroxyl->DNA Electrophilic Attack Apoptosis Cell Death / Apoptosis DNA->Apoptosis Unrepaired Strand Breaks

Figure 1: Bioreduction pathway of 5-Nitroquinolin-4-ol leading to ROS generation and DNA adduction.

Safety Data Sheet (SDS) & GHS Classification

Due to its genotoxic and irritant properties, 5-Nitroquinolin-4-ol must be handled with strict adherence to Globally Harmonized System (GHS) protocols[5].

GHS ParameterClassification / Statement
Signal Word WARNING [5]
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[5]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/clothing/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.[5]
Laboratory Handling & Spill Mitigation
  • Engineering Controls: Always handle the powder within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates (mitigating H335 risks).

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged use), safety goggles, and a lab coat are mandatory.

  • Spill Protocol: Do not sweep dry powder. Cover the spill with damp absorbent paper to prevent dust generation. Clean the area with a 10% bleach solution, as oxidative agents can help neutralize residual nitroaromatics, followed by a thorough water rinse.

Experimental Validation: Self-Validating Comet Assay Protocol

To empirically validate the genotoxicity of 5-Nitroquinolin-4-ol, researchers frequently employ the Single Cell Gel Electrophoresis (Comet) assay[9]. As an application scientist, I design this protocol as a self-validating system: we test cells under both normoxic and hypoxic conditions to isolate the mechanism of action (ROS vs. direct adduction).

Step-by-Step Methodology
  • Cell Culture & Treatment:

    • Seed target cells (e.g., A549 or HeLa) in 6-well plates at

      
       cells/well.
      
    • Validation Controls: Include a vehicle control (0.1% DMSO) and a positive control (100 µM

      
       for 30 mins).
      
    • Treat experimental wells with IC50 concentrations of 5-Nitroquinolin-4-ol. Incubate one set in a standard incubator (Normoxia: 21%

      
      ) and another in a hypoxic chamber (Hypoxia: 1% 
      
      
      
      ) for 4 hours[9].
  • Cell Harvesting & Embedding:

    • Trypsinize cells and resuspend in ice-cold PBS.

    • Mix 10 µL of cell suspension with 90 µL of 0.5% low-melting-point agarose (LMA) at 37°C. Spread evenly onto a pre-coated agarose slide.

  • Alkaline Lysis (Causality Check):

    • Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. Why? Alkaline conditions unwind the DNA supercoils, allowing both single-strand breaks (from ROS) and double-strand breaks (from adduct repair) to be detected.

  • Electrophoresis & Neutralization:

    • Electrophorese at 25 V / 300 mA for 30 minutes in alkaline running buffer (pH > 13).

    • Neutralize slides in 0.4 M Tris buffer (pH 7.5) for 15 minutes.

  • Imaging & Quantification:

    • Stain with SYBR Gold and image via fluorescence microscopy.

    • Quantify the "Tail Moment" (tail length × % of DNA in the tail) using specialized software. Hypoxic samples should exhibit significantly larger tail moments due to hydroxylamine-induced strand breaks[9].

CometAssay Culture Cell Culture (Cancer Lines) Conditions Incubation (Normoxia/Hypoxia) Culture->Conditions Treatment 5-Nitroquinolin-4-ol Treatment Conditions->Treatment Lysis Alkaline Lysis (Unwind DNA) Treatment->Lysis Electro Electrophoresis (Migration) Lysis->Electro Imaging Fluorescence Microscopy Electro->Imaging Analysis Tail Moment Analysis Imaging->Analysis

Figure 2: Step-by-step experimental workflow for validating DNA strand breaks via the Comet Assay.

References

  • BLD Pharm. "23432-42-0 | 6-Nitroquinolin-4-ol | BLD Pharm" (Contains cross-reference data for CAS 23536-75-6). Source: bldpharm.com. URL:5

  • BLD Pharm. "23432-42-0 | 6-Nitroquinolin-4-ol | BLD Pharm" (GHS Hazard Statements). Source: bldpharm.com. URL: 5

  • Benchchem. "Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds." Source: benchchem.com. URL:3

  • Chemsrc. "5-Nitroquinoline | CAS#:607-34-1" (Toxicity Data). Source: chemsrc.com. URL: 8

  • PMC / NIH. "Tirapazamine-induced DNA damage measured using the comet assay correlates with cytotoxicity towards hypoxic tumour cells in vitro." Source: nih.gov. URL: 9

  • PMC / NIH. "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." Source: nih.gov. URL: 7

  • bioRxiv. "Nitroxoline evidence Amoebicidal Activity against Acanthamoeba castellanii through DNA damage and the stress response pathways." Source: biorxiv.org. URL: 1

  • PMC / NIH. "Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound." Source: nih.gov. URL: 2

  • Grokipedia. "Nitroquinoline-N-oxide reductase." Source: grokipedia.com. URL: 6

Sources

Foundational

Pharmacological Profiling of 5-Nitroquinolin-4-ol: A Technical Guide to Mechanisms and Biological Evaluation

Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and antiparasitic effects1[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and antiparasitic effects1[1]. Within this chemical space, 5-nitroquinolin-4-ol (CAS: 23536-75-6)2[2] represents a highly privileged, electron-deficient pharmacophore. As a Senior Application Scientist, I frequently observe researchers underutilizing this scaffold, treating it merely as a synthetic intermediate rather than recognizing its dual-action potential. This molecule combines the potent redox-cycling capability of the 5-nitro group with the metal-chelating and kinase-mimicking properties of the 4-hydroxyquinoline core 3[3].

This whitepaper synthesizes the mechanistic basis of 5-nitroquinolin-4-ol's biological activity and provides field-proven, self-validating protocols for its experimental evaluation.

Structural Rationale and Mechanistic Pathways

The biological efficacy of 5-nitroquinolin-4-ol is driven by its unique stereoelectronic properties, which allow it to attack cellular targets through multiple distinct pathways.

  • Tautomerism and Target Binding: The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms. This structural duality allows it to act as a bioisostere for purines, enabling it to competitively bind the ATP-binding pockets of various kinases and topoisomerases—a mechanism well-documented in related 4-quinolone derivatives4[4].

  • Redox Cycling of the Nitro Group: The 5-nitro substituent is highly susceptible to one-electron reduction by cellular nitroreductases. This forms a nitro radical anion that rapidly reacts with molecular oxygen to generate reactive oxygen species (ROS), including superoxide and hydrogen peroxide. This oxidative stress is a primary driver of its cytotoxic efficacy against neoplastic cells5[5].

  • Metal Chelation: The 4-hydroxyquinoline core can participate in metal chelation (e.g., Cu²⁺, Fe³⁺), disrupting essential metalloenzymes in both tumor microenvironments and bacterial pathogens 6[6].

MOA N1 5-Nitroquinolin-4-ol N2 Nitroreductase N1->N2 Reduction N5 DNA Intercalation N1->N5 Insertion N3 Nitro Radical N2->N3 N4 ROS Generation N3->N4 O2 N6 Cell Death N4->N6 Stress N5->N6 Damage

Fig 1: Dual-action mechanistic pathway of 5-nitroquinolin-4-ol driving cellular apoptosis.

Quantitative Efficacy Profile

While 5-nitroquinolin-4-ol is frequently utilized as an upstream synthetic building block, its structural analogs (e.g., nitroxoline, 6-bromo-5-nitroquinoline) provide a robust quantitative baseline for the expected biological activity of this scaffold7[7]. The table below synthesizes comparative efficacy data across relevant biological targets.

Compound / ScaffoldTarget Organism / Cell LineAssay TypeEfficacy (IC₅₀ / MIC)Primary Mechanism
Nitroxoline (8-OH-5-NO₂-quinoline) Trypanosoma cruzi (Amastigotes)Viability1.24 ± 0.23 µMROS Generation / Chelation8[8]
Nitroxoline Prostate Cancer / GliomaCytotoxicity5–10 fold < ClioquinolAnti-angiogenesis / ROS5[5]
6-Bromo-5-nitroquinoline HT29 / HeLa (Cancer Lines)MTT AssayHigh AntiproliferativeApoptotic Induction [Biological evaluation of some quinoline with different functional groups as anticancer agents
4-Hydroxyquinoline Core E. coli / Intestinal BacteriaMicrodilutionGrowth InhibitoryTarget Binding / Scavenging9[9]

Experimental Workflows & Self-Validating Protocols

To accurately assess the biological activity of 5-nitroquinolin-4-ol, experimental design must account for its physicochemical properties. The following protocols are engineered with built-in causality checks to ensure high data integrity.

Protocol S1 1. Compound Preparation (DMSO Stock Formulation) S2 2. Cell Culture & Dosing (Cancer/Bacterial Lines) S1->S2 S3 3. Phenotypic Assays (MTT Viability / MIC) S2->S3 S4 4. Mechanistic Validation (ROS Scavenging / Chelation) S3->S4 S5 5. Data Synthesis (IC50 / Mechanism Confirmation) S4->S5

Fig 2: Self-validating experimental workflow for evaluating nitroquinoline derivatives.

Protocol A: Intracellular ROS Quantification (DCFDA Assay)

Causality & Rationale: Because the 5-nitro group drives cytotoxicity via redox cycling, quantifying ROS is critical. We use H₂DCFDA, which fluoresces upon oxidation.

  • Preparation: Dissolve 5-nitroquinolin-4-ol in anhydrous DMSO to a 10 mM stock. Expert Insight: The strong electron-withdrawing nitro group reduces aqueous solubility. Keep the final DMSO concentration in the assay below 0.5% to prevent solvent-induced membrane permeability artifacts.

  • Cell Treatment: Seed cancer cells (e.g., HeLa) at

    
     cells/well in a 96-well plate. Incubate overnight. Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 1 hour. Self-Validation: NAC acts as an ROS scavenger. If the compound's toxicity is ROS-dependent, NAC will rescue cell viability, proving the mechanism.
    
  • Probe Loading: Wash cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes in the dark.

  • Compound Exposure: Remove the probe, wash, and add 5-nitroquinolin-4-ol (e.g., 1–50 µM) in phenol red-free media.

  • Measurement: Read fluorescence (Ex/Em = 485/535 nm) immediately and at 1-hour intervals.

Protocol B: Antimicrobial Minimum Inhibitory Concentration (MIC)

Causality & Rationale: To evaluate the 4-hydroxyquinoline core's ability to disrupt bacterial topoisomerases or metalloenzymes, a standard broth microdilution is required.

  • Inoculum Preparation: Cultivate target strains (e.g., E. coli, S. aureus) to the log phase. Adjust to a McFarland standard of 0.5 (

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (range: 0.1 to 256 µg/mL).

  • Inoculation: Add 10 µL of the bacterial suspension to each well.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible growth. Self-Validation: Include a parallel plate with the compound plus an excess of metal ions (e.g., 100 µM Cu²⁺ or Fe³⁺). If the antimicrobial mechanism relies heavily on metal chelation, exogenous metals will shift the MIC higher by saturating the compound's binding sites6[6].

Conclusion

5-Nitroquinolin-4-ol is far more than a synthetic stepping stone; it is a dense pharmacophore capable of executing multi-targeted biological attacks. By leveraging its redox-active nitro group and its structurally versatile 4-hydroxyquinoline core, researchers can design highly potent antimicrobial and antineoplastic agents. Implementing self-validating assays ensures that the nuanced mechanisms of this compound are accurately captured during drug development.

References

  • ResearchGate. Biological evaluation of some quinoline with different functional groups as anticancer agents. Retrieved from:[Link]

  • NIH PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from: [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from: [Link]

  • NIH PMC. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. Retrieved from: [Link]

  • NIH PMC. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from:[Link]

  • Beilstein Journals. A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Retrieved from: [Link]

  • ResearchGate. A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. Retrieved from: [Link]

Sources

Exploratory

Crystal Structure Analysis of 5-Nitroquinolin-4-ol: A Technical Guide for Solid-State Characterization

Executive Summary This technical guide provides an authoritative methodological framework for the crystallographic analysis of 5-Nitroquinolin-4-ol (also known as 5-nitro-4-quinolinol). Aimed at structural biologists, me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an authoritative methodological framework for the crystallographic analysis of 5-Nitroquinolin-4-ol (also known as 5-nitro-4-quinolinol). Aimed at structural biologists, medicinal chemists, and drug development professionals, this whitepaper addresses the fundamental challenges of characterizing quinoline derivatives. Specifically, it decodes the keto-enol tautomerism that dictates their solid-state behavior, outlines a self-validating X-ray crystallography workflow, and establishes predictive structural parameters for this critical pharmacological intermediate.

The Structural Conundrum: Keto-Enol Tautomerism

A defining characteristic of 4-hydroxyquinoline derivatives is their ability to exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone)[1]. While both isomers may theoretically coexist in the gas phase or in solution, the equilibrium in the solid state is overwhelmingly driven toward the 4(1H)-quinolone tautomer[2].

This preference is thermodynamically governed by two primary factors: the inherent stability of the cyclic amide structure and the formation of robust intermolecular hydrogen-bonding networks[3]. When analyzing 5-Nitroquinolin-4-ol, the presence of the strongly electron-withdrawing and sterically demanding nitro group at the C5 position introduces significant geometric constraints. Analogous crystallographic studies on nitroquinolines demonstrate that steric repulsion forces the nitro group to rotate significantly out of the plane of the quinoline ring[4]. This rotation minimizes steric clashes with the adjacent C4 oxygen atom, directly influencing the crystal packing and the resulting unit cell dimensions.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4(1H)-Quinolone) Enol->Keto Proton Transfer Factors Solid-State Drivers: 1. Cyclic Amide Stability 2. Intermolecular H-Bonding 3. Polar Solvent Crystallization Factors->Keto Drives Equilibrium

Caption: Thermodynamic drivers shifting the tautomeric equilibrium toward the keto form in the solid state.

Experimental Methodology: Single-Crystal X-ray Diffraction (SCXRD)

To obtain a self-validating crystallographic model of 5-Nitroquinolin-4-ol, the following step-by-step protocol must be strictly adhered to. The causality behind each step ensures the acquisition of high-resolution data capable of unambiguously resolving the tautomeric state.

Step 1: Crystal Growth and Selection
  • Protocol: Dissolve high-purity 5-Nitroquinolin-4-ol in a polar aprotic solvent (e.g., DMF or DMSO) or a binary mixture of methanol/dichloromethane. Employ a slow solvent evaporation technique in a vibration-free environment at a constant room temperature.

  • Causality: Polar solvents stabilize the highly polar 4-oxo (keto) tautomer, promoting the nucleation and growth of well-ordered, macroscopic single crystals suitable for high-resolution diffraction.

Step 2: Cryo-Mounting and Data Collection
  • Protocol: Select a pristine single crystal (approximately 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal on a glass fiber or MiTeGen loop using perfluorinated polyether (Paratone) oil. Transfer the sample immediately to a diffractometer equipped with a Mo Kα (

    
     = 0.71073 Å) or Cu Kα (
    
    
    
    = 1.54184 Å) radiation source. Cool the sample to 100 K using a continuous liquid nitrogen stream.
  • Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable for tautomeric studies. It drastically minimizes thermal atomic displacement parameters (B-factors), allowing for the accurate location of the highly mobile hydrogen atom involved in the tautomeric equilibrium (distinguishing N-H from O-H)[5].

Step 3: Phase Solution and Structural Refinement
  • Protocol: Solve the phase problem utilizing dual-space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     via SHELXL. Locate the tautomeric proton from the difference Fourier map and refine its coordinates freely without geometric restraints.
    
  • Causality: Free refinement of the proton is the ultimate validation of the tautomeric state. If the C4–O bond length refines to ~1.24–1.27 Å, it confirms the C=O double bond character of the 4-quinolone form. Conversely, a length of ~1.36 Å would indicate a C–OH single bond[1],[5].

Workflow Cryst 1. Crystallization (Polar Aprotic Solvent) Mount 2. Cryo-Mounting (100 K, Paratone Oil) Cryst->Mount Diffract 3. X-ray Diffraction (Mo/Cu Kα Radiation) Mount->Diffract Solve 4. Phase Solution (Dual-Space Methods) Diffract->Solve Refine 5. Least-Squares Refinement (Locate Tautomeric Proton) Solve->Refine

Caption: Step-by-step SCXRD workflow designed to preserve and identify tautomeric states.

Predictive Crystallographic Features & Data Interpretation

Based on authoritative crystallographic databases for analogous 4-quinolones and nitro-substituted quinolines, we can establish a predictive framework for the structural parameters of 5-Nitroquinolin-4-ol.

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics that researchers should use to benchmark their refined structural models.

Crystallographic ParameterExpected Value RangeStructural Significance
Crystal System Monoclinic or TriclinicTypical for planar aromatic systems relying on directional hydrogen bonds for lattice packing.
C4–O Bond Length 1.24 – 1.27 ÅUnambiguously confirms the C=O double bond, proving the predominance of the keto tautomer[1].
N1–H···O4 Distance ~1.79 – 1.85 ÅIndicates the presence of strong, intermolecular hydrogen-bonded dimers[1].
Nitro Group Torsion Angle 50° – 80°Out-of-plane rotation required to alleviate severe steric clashing with the C4=O oxygen[4].
π-π Centroid Distance 3.50 – 3.90 ÅDemonstrates parallel offset stacking of the quinolone core, providing critical lattice cohesion[5].
Supramolecular Assembly

In the crystal lattice, 4(1H)-quinolones are notorious for forming robust hydrogen-bonded dimers or infinite tapes[1]. For 5-Nitroquinolin-4-ol, the N1–H donor is expected to pair symmetrically with the C4=O acceptor of an adjacent molecule. Furthermore, the planar nature of the quinolone core (excluding the twisted nitro group) facilitates extensive face-to-face π-π stacking interactions along the crystallographic axes[5].

Supramolecular MolA Molecule A (Keto Tautomer) MolB Molecule B (Keto Tautomer) MolA->MolB N-H···O=C (Hydrogen Bond Dimer) MolC Molecule C (Keto Tautomer) MolA->MolC π-π Stacking (Face-to-Face) MolB->MolA C=O···H-N (Hydrogen Bond Dimer) MolB->MolC π-π Stacking (Face-to-Face)

Caption: Primary supramolecular interactions governing the crystal packing of 5-Nitroquinolin-4-ol.

Conclusion

The crystal structure analysis of 5-Nitroquinolin-4-ol is not merely a routine characterization; it is a complex investigation into tautomeric states and steric hindrance. By employing low-temperature SCXRD, optimizing polar crystallization environments, and rigorously refining the tautomeric proton without restraints, researchers can extract a highly accurate solid-state structure. This self-validating approach provides the foundational data required for rational drug design, computational docking studies, and the broader development of quinolone-based therapeutics.

References

  • Tautomerism of 4-Hydroxy-4(1H) quinolon - ResearchGate. 1

  • The crystal structure of 5-acetoxy-6-methoxy-8-nitroquinoline - IUCr Journals. 4

  • Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline - PMC - NIH. 5

  • Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone - Benchchem. 3

  • Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies - ResearchGate. 2

Sources

Foundational

Technical Guide: pKa Values and Ionization of 5-Nitroquinolin-4-ol

The following technical guide details the physicochemical characterization of 5-Nitroquinolin-4-ol (also designated as 5-nitro-4-quinolinone). Executive Summary & Chemical Identity Target Compound: 5-Nitroquinolin-4-ol C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 5-Nitroquinolin-4-ol (also designated as 5-nitro-4-quinolinone).

Executive Summary & Chemical Identity

Target Compound: 5-Nitroquinolin-4-ol CAS Registry Number: 157915-10-1 (Generic for derivatives) / 529-37-3 (Parent 4-quinolinone) Molecular Formula: C


H

N

O

Molecular Weight: 190.16 g/mol [1][2]

This guide addresses the ionization behavior of 5-nitroquinolin-4-ol. Unlike its isomer 8-hydroxy-5-nitroquinoline (Nitroxoline), which is a well-characterized chelator, the 4-hydroxy analog is primarily a synthetic intermediate and structural probe.[1] Its ionization profile is governed by a strong keto-enol tautomeric equilibrium and the electron-withdrawing nature of the nitro group at the peri position (C5).[1]

Structural Dynamics: The Tautomeric Dominance

In aqueous and polar organic media, 4-hydroxyquinolines exist predominantly as the 4-quinolinone (NH-keto) tautomer rather than the 4-quinolinol (OH-enol) form.[1] For the 5-nitro derivative, this preference is reinforced by the resonance stabilization of the amide-like system.

  • Dominant Species: 5-Nitro-1H-quinolin-4-one[1]

  • Minor Species: 5-Nitroquinolin-4-ol[1]

Ionization Profile and pKa Values[3][4]

The compound is amphoteric, possessing both a protonation site (basic) and a deprotonation site (acidic). The 5-nitro group exerts a profound electron-withdrawing effect (-I, -M) , significantly altering the pKa values relative to the parent 4-quinolinone.[1]

Predicted vs. Experimental Values

Note: Direct experimental values for this specific isomer are sparse in open literature.[1] The values below are high-confidence estimates derived from Hammett substituent constants (


) and comparative analysis of the parent 4-quinolinone and 5-nitroquinoline.
Ionization StepEquilibrium DescriptionParent pKa (4-Quinolinone)Estimated pKa (5-Nitro-4-quinolinone)Structural Driver
pKa

(Basic)
Cation (

)

Neutral (

) +

2.27-0.5 to 0.5 Nitro group destabilizes the cation via inductive withdrawal.[1]
pKa

(Acidic)
Neutral (

)

Anion (

) +

11.256.8 to 7.5 Nitro group stabilizes the anionic charge via resonance and field effects.[1]
Mechanistic Explanation[1]
  • Acidic Shift (pKa

    
    ):  The deprotonation of the N-H (or O-H) creates a negative charge.[1] The nitro group at C5 is spatially adjacent (peri-position) to the carbonyl/hydroxyl group.[1] Through strong electron withdrawal, it disperses the negative charge density, lowering the pKa by approximately 3.5–4.5 log units compared to the parent molecule.
    
  • Basic Suppression (pKa

    
    ):  Protonation occurs at the carbonyl oxygen (in the keto form).[1] The nitro group reduces the electron density available for protonation, rendering the molecule extremely weakly basic, likely requiring strong mineral acid to protonate.
    
Speciation Diagram (Graphviz)

The following diagram illustrates the stepwise ionization and tautomeric equilibrium.

IonizationScheme Cation Cationic Form (pH < 0) (Protonated Carbonyl) Neutral_Keto Neutral Form (pH 1-6) (4-Quinolinone Tautomer) *Dominant* Cation->Neutral_Keto pKa1 ~ 0.0 (-H+) Neutral_Keto->Cation +H+ Neutral_Enol Enol Tautomer (4-Hydroxyquinoline) *Minor* Neutral_Keto->Neutral_Enol Tautomerism Anion Anionic Form (pH > 8) (Delocalized Negative Charge) Neutral_Keto->Anion pKa2 ~ 7.2 (-H+) Anion->Neutral_Keto +H+

Caption: Ionization pathway showing the transition from protonated cation to anionic species, centered on the stable keto tautomer.

Experimental Determination Protocol

To validate these values experimentally, a Spectrophotometric Titration is recommended over potentiometry due to the compound's likely low aqueous solubility and extreme pKa


.
Materials & Reagents[1]
  • Analyte: >98% pure 5-Nitroquinolin-4-ol.[1]

  • Solvent: Methanol/Water (20:80 v/v) or DMSO/Water (to ensure solubility).[1] Note: Values must be corrected to 0% cosolvent using a Yasuda-Shedlovsky plot.

  • Titrants: 0.1 M HCl (for pKa

    
    ), 0.1 M NaOH (for pKa
    
    
    
    ).
  • Buffer System: Britton-Robinson universal buffer (pH 2–12).[1]

Workflow: UV-Metric pKa Determination

ExperimentWorkflow Start Start: Stock Solution Prep (1 mM in MeOH) Step1 Aliquot into Buffer Series (pH 1.0 to 13.0, 0.5 pH steps) Start->Step1 Step2 UV-Vis Scan (200-500 nm) Determine Isosbestic Points Step1->Step2 Step3 Identify Lambda Max Shifts (Bathochromic/Hypsochromic) Step2->Step3 Decision Solubility Issue? Step3->Decision Solve Increase Cosolvent % Perform Extrapolation Decision->Solve Yes Calc Calculate pKa Henderson-Hasselbalch Fit Decision->Calc No Solve->Calc

Caption: Step-by-step workflow for UV-metric determination of ionization constants.

Data Analysis (Self-Validating Logic)
  • Isosbestic Points: The presence of sharp isosbestic points in the UV spectra during pH titration confirms a two-state equilibrium (e.g., Neutral

    
     Anion) without degradation.
    
  • Spectral Shift:

    • Acidic Transition: Expect a shift in the

      
       band near 330-350 nm as the cation deprotonates.[1]
      
    • Basic Transition: Expect a significant bathochromic shift (red shift) and hyperchromic effect upon formation of the anion at pH > 7.[1]

Implications for Drug Development[5]

Solubility & Permeability[1]
  • pH 1.0 - 6.0: The compound is neutral and likely exhibits its lowest solubility (intrinsic solubility,

    
    ).[1] Formulation in this range requires cosolvents or surfactants.[1]
    
  • pH > 7.5: Solubility increases exponentially as the anionic fraction dominates.[1] This makes the compound suitable for intestinal absorption (pH 6.8–7.4) but potentially limits gastric solubility.[1]

Salt Selection[1]
  • Anionic Salts: Due to the accessible pKa

    
     (~7.2), sodium or potassium salts can be formed easily and will be stable solids.
    
  • Cationic Salts: Stable acid salts (e.g., Hydrochloride) are difficult to form due to the extremely low pKa

    
    . If formed, they will likely hydrolyze readily in water.
    

References

  • Albert, A., & Phillips, J. N. (1956).[1] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[1][3][4] Journal of the Chemical Society, 1294-1304. Link

  • Jaffé, H. H. (1953).[1] A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191-261.[1] (Canonical source for substituent effects). Link[1]

  • PubChem Compound Summary. (2024). 5-Nitroquinoline (CID 11829) and 4-Hydroxyquinoline (CID 69141).[1] National Center for Biotechnology Information.[1] Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Nitroquinolin-4-ol to 5-Aminoquinolin-4-ol

Introduction The transformation of nitroarenes to their corresponding anilines is a cornerstone of organic synthesis, with wide-ranging applications in the pharmaceutical, dye, and materials industries.[1] Among these, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transformation of nitroarenes to their corresponding anilines is a cornerstone of organic synthesis, with wide-ranging applications in the pharmaceutical, dye, and materials industries.[1] Among these, the synthesis of 5-aminoquinolin-4-ol, a key intermediate for various biologically active compounds, presents a specific and important challenge.[2][3] This application note provides a detailed guide to the catalytic hydrogenation of 5-nitroquinolin-4-ol, a robust and efficient method for this conversion. We will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step protocol, and discuss critical parameters that influence reaction success. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive and practical understanding of this valuable synthetic transformation.

Mechanistic Insights: The Journey from Nitro to Amino

Catalytic hydrogenation of nitroarenes is a heterogeneous catalytic process that occurs on the surface of a metal catalyst.[4] The generally accepted mechanism involves a series of reduction steps, although the exact pathway can be influenced by the catalyst, solvent, and reaction conditions.[4][5][6]

Two primary pathways are often considered for the hydrogenation of nitroarenes: the direct (or "hydrogenation") pathway and the condensation (or "azoxy") pathway.[5][7]

  • Direct Pathway: This route involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine, all occurring on the catalyst surface.[4][5] This is often the desired and more direct route to the aniline product.

  • Condensation Pathway: This pathway involves the condensation of the intermediate nitroso and hydroxylamine species to form an azoxy compound, which is then further reduced to azo and hydrazo intermediates before finally yielding the amine.[5][7]

For many standard catalytic systems, such as palladium on carbon (Pd/C), the reaction is believed to proceed primarily through the direct pathway.[5]

Reaction_Mechanism cluster_catalyst Catalyst Surface 5-Nitroquinolin-4-ol 5-Nitroquinolin-4-ol Nitroso Intermediate Nitroso Intermediate 5-Nitroquinolin-4-ol->Nitroso Intermediate + H₂/Catalyst Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate + H₂/Catalyst 5-Aminoquinolin-4-ol 5-Aminoquinolin-4-ol Hydroxylamine Intermediate->5-Aminoquinolin-4-ol + H₂/Catalyst

Caption: Simplified direct reaction pathway for the catalytic hydrogenation of 5-nitroquinolin-4-ol.

Experimental Protocol: A Validated Approach

This protocol details a reliable method for the catalytic hydrogenation of 5-nitroquinolin-4-ol to 5-aminoquinolin-4-ol using palladium on carbon (Pd/C) as the catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
5-Nitroquinolin-4-ol≥98%Sigma-Aldrich
Palladium on Carbon (10 wt. %)-Johnson Matthey
EthanolAnhydrousMerck
Hydrogen GasHigh Purity (≥99.995%)Airgas
Celite® 545-Sigma-Aldrich
Nitrogen GasHigh PurityAirgas
Equipment
  • Parr Hydrogenation Apparatus (or similar high-pressure reactor)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Analytical balance

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested according to the manufacturer's instructions.

  • Charging the Reactor: In a round-bottom flask, dissolve 5-nitroquinolin-4-ol (1.0 g, 5.26 mmol) in anhydrous ethanol (50 mL). Carefully add 10% Pd/C (100 mg, 10 wt. % of the substrate) to the solution.

  • Transfer to Reactor: Transfer the suspension to the hydrogenation reactor vessel.

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas three times to remove any residual air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by taking small aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas three times.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Keep the filter cake wet with solvent during filtration.[8]

  • Product Isolation: Wash the filter cake with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-aminoquinolin-4-ol.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

Experimental_Workflow A 1. Dissolve 5-Nitroquinolin-4-ol and add Pd/C to Ethanol B 2. Transfer to Hydrogenation Reactor A->B C 3. Purge with Nitrogen (3x) B->C D 4. Pressurize with Hydrogen and Heat C->D E 5. Monitor Reaction Progress (H₂ uptake / TLC / LC-MS) D->E F 6. Cool, Vent H₂, and Purge with N₂ (3x) E->F G 7. Filter through Celite® to Remove Catalyst F->G H 8. Concentrate Filtrate (Rotary Evaporation) G->H I 9. Purify by Recrystallization (if necessary) H->I

Caption: A step-by-step workflow for the catalytic hydrogenation of 5-nitroquinolin-4-ol.

Key Reaction Parameters and Optimization

The success of the catalytic hydrogenation is highly dependent on several key parameters. Understanding their influence allows for process optimization and troubleshooting.

ParameterTypical RangeRationale and Impact
Catalyst Pd/C, Raney Nickel, PtO₂Palladium on carbon is a common and effective choice for nitro group reductions.[9] Raney nickel is an alternative, particularly if dehalogenation is a concern with other functional groups.[9][10]
Catalyst Loading 5-10 wt. %Higher loading can increase the reaction rate but also adds to the cost and can complicate filtration.
Solvent Ethanol, Methanol, Ethyl AcetateProtic solvents like ethanol are generally effective. The choice of solvent can influence the solubility of the starting material and product.
Hydrogen Pressure 30-100 psiHigher pressure generally increases the reaction rate by increasing the concentration of dissolved hydrogen.
Temperature 25-60 °CIncreased temperature typically accelerates the reaction rate. However, excessively high temperatures can lead to side reactions.
Agitation VigorousEfficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

Analytical Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation of the conversion of the nitro group to an amino group.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful reduction.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (typically around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) from the amino group can be observed.[11]

  • Melting Point: A sharp melting point corresponding to the literature value indicates a high degree of purity.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor agitation- Reaction time too short- Use fresh, high-quality catalyst- Increase hydrogen pressure- Ensure vigorous stirring- Extend the reaction time and monitor by TLC/LC-MS
Low Yield - Catalyst poisoning- Product degradation- Mechanical losses during work-up- Ensure starting material and solvent are pure- Optimize reaction temperature and time- Improve filtration and transfer techniques
Side Product Formation - Over-reduction- Condensation reactions- Use a more selective catalyst- Optimize reaction conditions (lower temperature, shorter time)

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded.

  • Catalyst Handling: Palladium on carbon can be pyrophoric. Handle with care, and do not allow the catalyst to dry completely in the air. Quench the used catalyst by suspending it in water before disposal.

  • Pressure Operations: Always use a blast shield and follow standard operating procedures for high-pressure reactions. Regularly inspect the pressure vessel for any signs of wear or damage.

Conclusion

The catalytic hydrogenation of 5-nitroquinolin-4-ol to 5-aminoquinolin-4-ol is a highly efficient and scalable method for the synthesis of this valuable intermediate. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can consistently achieve high yields and purity. The protocol and insights provided in this application note serve as a comprehensive guide for the successful execution of this important chemical transformation.

References

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. [Link]

  • Accepted mechanism for the hydrogenation of nitroarenes. ResearchGate. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. Max-Planck-Gesellschaft. [Link]

  • Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds.
  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Molecules. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

  • Tests for Organic nitro groups - Reduction to NHOH. YouTube. [Link]

  • Production of aminoquinolines.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. [Link]

  • Synthesis of (4-(quinolin-5-ylamino)butanol) and... ResearchGate. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

Sources

Application

Application Note: 5-Nitroquinolin-4-ol as a Versatile Ligand in Coordination Chemistry

Document Type: Technical Application Note & Experimental Protocol Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals Executive Summary The rational design of metal-organic ar...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Coordination Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary

The rational design of metal-organic architectures relies heavily on the electronic and steric properties of the chosen organic ligands. 5-Nitroquinolin-4-ol (and its tautomer, 5-nitro-4-quinolone) represents a highly specialized ligand scaffold. Unlike classic fluoroquinolone antibiotics (e.g., ciprofloxacin) which possess a 3-carboxylic acid that strongly chelates metals alongside the 4-oxo group[1], 5-nitroquinolin-4-ol lacks this 3-carboxyl moiety. Consequently, its coordination chemistry is fundamentally altered. The presence of the strongly electron-withdrawing 5-nitro group lowers the pKa of the molecule, facilitating deprotonation, while its peri-position relative to the 4-hydroxyl group introduces unique steric and electronic constraints.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis, providing mechanistic causality for experimental choices and self-validating protocols to ensure reproducible metal-complex synthesis.

Mechanistic Insights and Coordination Topologies

Tautomerism and pH-Dependent Activation

In solution, 5-nitroquinolin-4-ol exists in an equilibrium between its enol (4-quinolinol) and keto (4-quinolone) forms[2]. For coordination chemistry, the neutral molecule is a poor ligand due to competing hydrogen bonding and low nucleophilicity. The addition of a base (e.g., triethylamine or KOH) is not merely a procedural step; it actively shifts the equilibrium to generate a highly nucleophilic, ambidentate anion.

Coordination Modes

Because it lacks a 3-carboxyl group, the deprotonated 5-nitroquinolin-4-ol anion typically adopts one of three coordination topologies:

  • Monodentate O-Coordination: The metal binds exclusively to the 4-oxo oxygen. Common with transition metals in sterically crowded environments[1].

  • Bridging µ-N,O Coordination: The ligand binds one metal center via the 4-oxo oxygen and another via the 1-nitrogen, forming 1D chains or 2D coordination polymers. This is highly favored by soft Lewis acids like Ag(I).

  • Peri-Chelation (O,O): While nitro groups are generally weak donors, the spatial proximity (peri-position) of the 4-oxo and 5-nitro groups allows for a pseudo-six-membered chelate ring when reacted with hard, oxophilic Lewis acids such as Lanthanides (Ln³⁺)[3].

Tautomerism L_OH 5-Nitroquinolin-4-ol (Enol Form) L_NH 5-Nitro-4-quinolone (Keto Form) L_OH->L_NH Tautomeric Equilibrium L_Deprot Deprotonated Anion (Ambidentate Ligand) L_OH->L_Deprot Base (OH⁻) L_NH->L_Deprot Base (OH⁻) Mode1 Monodentate O-Donor (Apical/Equatorial) L_Deprot->Mode1 Neutral/Mild pH Mode2 Bridging µ-N,O (Coordination Polymers) L_Deprot->Mode2 High pH / Ag(I), Cu(II) Mode3 Peri-Chelation (O,O) (Weak NO2 interaction) L_Deprot->Mode3 Hard Lewis Acids (Ln³⁺)

Diagram 1: Tautomeric equilibrium and pH-driven coordination topologies of 5-nitroquinolin-4-ol.

Experimental Protocols

The following protocols are designed as self-validating systems. Quinolone derivatives are notoriously insoluble in standard organic solvents; therefore, solvent selection and temperature control are critical causal factors for success.

Workflow Step1 Ligand Dissolution (DMF/EtOH, 60°C) Step2 Deprotonation (Add Et₃N/KOH) Step1->Step2 Heat & Stir Step3 Metal Addition (Dropwise MCl₂/AgNO₃) Step2->Step3 pH Control Step4 Crystallization (Slow Evaporation) Step3->Step4 Filter & Cool Step5 Characterization (XRD, FTIR, NMR) Step4->Step5 Isolate Crystals

Diagram 2: Standardized experimental workflow for the synthesis of quinolone-metal complexes.

Protocol A: Synthesis of a Mononuclear Cu(II) Complex

Objective: Isolate a discrete, monodentate or peri-chelated transition metal complex.

  • Ligand Dissolution: Suspend 2.0 mmol of 5-nitroquinolin-4-ol in 20 mL of a Dimethylformamide (DMF) / Ethanol mixture (1:1 v/v). Causality: The mixed solvent system ensures that both the highly polar ligand and the subsequent metal salt remain solvated during the reaction. Heat to 60°C until fully dissolved.

  • Deprotonation: Add 2.2 mmol of Triethylamine (Et₃N) dropwise. The solution will visibly darken (typically shifting to a deep yellow/orange), indicating the formation of the enolate/anion.

  • Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of warm ethanol. Add this dropwise to the ligand solution under continuous stirring.

  • Crystallization: Stir at 60°C for 2 hours, then filter the hot solution to remove any unreacted amorphous ligand. Allow the mother liquor to cool slowly to room temperature over 48 hours.

  • Self-Validation Checkpoint: The formation of a deep green/blue precipitate is the first visual indicator of Cu(II) coordination. To self-validate, filter a small aliquot and run a rapid ATR-FTIR scan; the complete disappearance of the broad ν(O-H)/ν(N-H) band at ~3200 cm⁻¹ confirms successful deprotonation and coordination. If the band remains, adjust the pH of the mother liquor to ~8.0 using additional Et₃N.

Protocol B: Synthesis of an Ag(I) µ-N,O Coordination Polymer

Objective: Exploit the bridging capacity of the ligand to form a 1D/2D coordination network.

  • Ligand Preparation: Dissolve 1.0 mmol of 5-nitroquinolin-4-ol in 15 mL of Acetonitrile/Water (4:1 v/v) using 1.0 mmol of KOH to deprotonate.

  • Metal Addition (Dark Conditions): Dissolve 1.0 mmol of AgNO₃ in 5 mL of water. Critical: Wrap the reaction flask in aluminum foil. Silver(I) is highly photosensitive, and exposure to light will cause reduction to Ag(0) nanoparticles, ruining the coordination polymer.

  • Layering/Diffusion: Because Ag(I) reacts rapidly to form insoluble polymeric networks, direct mixing often yields amorphous powders. Instead, carefully layer the aqueous AgNO₃ solution over the acetonitrile ligand solution in a narrow tube to allow slow diffusion at the interface.

  • Self-Validation Checkpoint: If the product precipitates instantly as a cloudy suspension, the kinetics are too fast. Self-validate by switching to a vapor diffusion method (e.g., diffusing diethyl ether into the reaction mixture) to slow the crystallization, yielding X-ray quality single crystals.

Physicochemical Characterization & Data Presentation

Spectroscopy is the primary tool for verifying the coordination topology of 5-nitroquinolin-4-ol complexes prior to single-crystal X-ray diffraction. The table below summarizes the diagnostic FTIR shifts used to validate the structural logic of the synthesized complexes.

Functional GroupFree Ligand (cm⁻¹)Cu(II) Complex (cm⁻¹)Ag(I) Polymer (cm⁻¹)Ln(III) Complex (cm⁻¹)Diagnostic Inference
ν(O-H) / ν(N-H) ~3200–3100 (broad)AbsentAbsentAbsentDisappearance confirms successful deprotonation and ligand activation.
ν(C=O) / ν(C-O) 1635161016151612A red-shift of 20–25 cm⁻¹ indicates strong coordination via the 4-oxo oxygen[1].
ν(C=N) ring 1580158515601582A significant shift in the Ag(I) complex confirms µ-N coordination (bridging mode).
ν(NO₂) asym. 1525152515251505A red-shift exclusively in the Ln(III) complex indicates unique peri-chelation involving the nitro oxygen[3].

References

  • Uivarosi, V. (2013). "Metal Complexes of Quinolone Antibiotics and Their Applications: An Update." Molecules, 18(9), 11153–11197.[Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review." RSC Advances, 13(13), 8565-8594.[Link]

  • Botezatu, A. V., et al. (2021). "Quinolone Complexes with Lanthanide Ions: An Insight into their Analytical Applications and Biological Activity." Pharmaceutics, 13(4), 519.[Link]

Sources

Method

Application Note: Synthesis and Isolation of 4-Chloro-5-nitroquinoline via Deoxychlorination

Executive Summary The conversion of quinolin-4-ols (4-quinolones) to 4-chloroquinolines is a fundamental transformation in heterocyclic chemistry, providing critical intermediates for the synthesis of kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of quinolin-4-ols (4-quinolones) to 4-chloroquinolines is a fundamental transformation in heterocyclic chemistry, providing critical intermediates for the synthesis of kinase inhibitors, antimalarials, and other pharmacologically active agents. This application note details the optimized protocol for the deoxychlorination of 5-nitroquinolin-4-ol to 4-chloro-5-nitroquinoline using phosphorus oxychloride (POCl


) and a catalytic amount of N,N-dimethylformamide (DMF). While the conversion of quinolin-4-ols to 4-chloroquinolines using POCl

is a highly reliable and well-documented procedure[1], the presence of the electron-withdrawing and sterically demanding 5-nitro group introduces significant steric deformation and hindrance[2]. This requires specific thermal and catalytic conditions to ensure high yields and purity.

Mechanistic Rationale & Experimental Design

As a self-validating system, this protocol is designed not just to yield the product, but to control the underlying chemical kinetics through deliberate experimental choices:

  • Vilsmeier-Haack Activation: The starting material, 5-nitroquinolin-4-ol, exists predominantly in its tautomeric form, 5-nitroquinolin-4(1H)-one. The hydroxyl/carbonyl oxygen is a poor leaving group for nucleophilic aromatic substitution (S

    
    Ar). While POCl
    
    
    
    alone can achieve this transformation, the addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This intermediate rapidly reacts with the quinolone oxygen, forming an activated O-phosphorylated or O-formimidamide intermediate. This catalytic activation lowers the required reaction temperature and minimizes thermal degradation of the nitroquinoline core.
  • Steric Considerations: The 5-nitro group exerts a strong peri-steric effect on the 4-position, which impedes the approach of the chloride nucleophile during the S

    
    Ar step[2]. Consequently, the reaction requires sustained heating (80–100 °C) to overcome this activation barrier.
    
  • Controlled Quenching: Unreacted POCl

    
     is highly reactive and poses a severe hazard. The protocol employs a reverse-quench method—pouring the reaction mixture onto a large excess of crushed ice—to safely dissipate the heat of hydrolysis. Subsequent neutralization with aqueous ammonia ensures the product is in its free-base form, maximizing extraction efficiency into organic solvents.
    

Visual Workflow & Mechanism

ReactionMechanism cluster_activation Phase 1: Activation cluster_substitution Phase 2: Nucleophilic Aromatic Substitution (SNAr) cluster_workup Phase 3: Workup & Isolation SM 5-Nitroquinolin-4-ol (Tautomeric Quinolone) Intermediate O-Phosphorylated / Activated Intermediate (Enhanced Leaving Group) SM->Intermediate Reagent POCl3 + DMF (cat.) Chloroiminium Ion Formation Reagent->Intermediate Activation at 0-25°C SNAr Chloride Ion (Cl-) Attack at C4 Position Intermediate->SNAr Heat to 80-100°C Product 4-Chloro-5-nitroquinoline + PO2Cl + HCl SNAr->Product Elimination of Leaving Group Quench Ice-Water Quench Hydrolysis of Excess POCl3 Product->Quench Cooling to 0°C Neutralize Neutralization (NH4OH) pH 7-8 Quench->Neutralize Purify Extraction (DCM) & Column Chromatography Neutralize->Purify Yield: ~75-85%

Fig 1: Mechanistic workflow for the deoxychlorination of 5-nitroquinolin-4-ol.

Reagents and Equipment

Reagents:

  • 5-Nitroquinolin-4-ol (CAS: 23536-75-6)

  • Phosphorus oxychloride (POCl

    
    ) (CAS: 10025-87-3)
    
  • N,N-Dimethylformamide (DMF) (CAS: 68-12-2)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Aqueous Ammonia (NH

    
    OH, 25-30%)
    
  • Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )

Safety & Hazard Mitigation: POCl


 is highly toxic, corrosive, and reacts violently with water, evolving HCl gas. 4-Chloro-5-nitroquinoline (CAS: 40106-98-7) is a known irritant that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3]. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat.

Step-by-Step Experimental Protocol

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with inert gas (N

    
     or Ar).
    
  • Add 5-nitroquinolin-4-ol (1.0 g, 5.26 mmol) to the flask.

  • Carefully add POCl

    
     (2.4 mL, ~26 mmol, 5.0 eq) to the flask. The mixture will form a suspension.
    
  • Add DMF (40 µL, ~0.1 eq) dropwise. Note: A slight exotherm and gas evolution may occur as the Vilsmeier complex forms.

Step 2: Deoxychlorination 5. Attach a reflux condenser fitted with a drying tube (CaCl


).
6. Lower the flask into a pre-heated oil bath at 85–90 °C.
7. Stir the mixture vigorously for 2 to 4 hours. The progress of the reaction can be monitored by TLC (eluent: Hexane/Ethyl Acetate 3:1). The suspension will gradually turn into a dark, homogeneous solution as the starting material is consumed.

Step 3: Quenching and Workup 8. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. 9. Critical Safety Step: Prepare a large beaker containing 50 g of crushed ice and 50 mL of cold water. Slowly and carefully pour the reaction mixture onto the rapidly stirred ice-water mixture. Do not add water directly to the reaction flask. 10. Rinse the reaction flask with a small amount of cold DCM and add the rinse to the quench beaker. 11. Stir the quenched mixture for 15–20 minutes to ensure complete hydrolysis of excess POCl


.
12. Slowly add aqueous ammonia (25%) dropwise while monitoring the pH until the solution reaches pH 7–8. Caution: This neutralization is exothermic.

Step 4: Extraction and Purification 13. Transfer the neutralized mixture to a separatory funnel and extract with DCM (3 × 30 mL). 14. Wash the combined organic layers with brine (30 mL). 15. Dry the organic phase over anhydrous Na


SO

, filter, and concentrate under reduced pressure using a rotary evaporator. 16. Purify the crude dark residue via silica gel column chromatography (Hexane/Ethyl Acetate gradient) or recrystallize from methanol to afford 4-chloro-5-nitroquinoline as a pale-yellow to yellow-brown solid[3].

Analytical Characterization

  • Appearance: Pale-yellow to yellow-brown solid[3].

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Expected diagnostic signals include a doublet at ~8.9 ppm (H-2, J ~ 4.5 Hz) and a doublet at ~7.6 ppm (H-3, J ~ 4.5 Hz), confirming the 4-chloro substitution. The protons of the nitro-substituted benzene ring (H-6, H-7, H-8) will appear as a multiplet between 7.8 and 8.5 ppm.
  • LC-MS: [M+H]

    
     expected at m/z 209.0 (with a characteristic 
    
    
    
    Cl isotope peak at 211.0 in a 3:1 ratio).

Quantitative Data Summary

ParameterValue / ConditionMechanistic Rationale
Starting Material 5-Nitroquinolin-4-ol (1.0 eq)Exists as a tautomeric quinolone requiring activation.
Chlorinating Agent POCl

(3.0 - 5.0 eq)
Acts as both the electrophilic activator and partial solvent.
Catalyst DMF (0.1 eq)Accelerates activation via Vilsmeier-Haack complex formation.
Temperature 80 - 100 °CProvides thermal energy to overcome peri-steric hindrance from the 5-nitro group.
Reaction Time 2 - 4 hoursEnsures complete conversion; monitored continuously via TLC.
Quench Medium Crushed Ice / WaterSafely hydrolyzes unreacted POCl

while controlling the violent exotherm.
Typical Yield 75 - 85%Highly dependent on maintaining strictly anhydrous reaction conditions.

Troubleshooting Guide

  • Incomplete Conversion: If unreacted starting material remains after 4 hours, it may be due to moisture in the POCl

    
     or DMF. Ensure all reagents are strictly anhydrous. Increasing the DMF catalyst to 0.2 eq can also drive the reaction to completion.
    
  • Emulsion During Extraction: The neutralization step can generate fine inorganic phosphate salts that cause emulsions. Filtering the biphasic mixture through a pad of Celite prior to separation resolves this issue.

  • Product Degradation: Prolonged heating above 100 °C can lead to decomposition or tar formation. Strictly control the oil bath temperature and monitor the reaction closely.

References

  • Title: Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32 Source: VDOC.PUB URL: 1

  • Title: The preparation of isotopically labelled organic nitrogenous compounds Source: CORE (University of Wollongong Thesis) URL: 2

  • Title: 40106-98-7 | 4-Chloro-5-nitroquinoline Source: Ambeed URL: 3

Sources

Application

Application Note: Microwave-Assisted Synthesis of 5-Nitroquinolin-4-ol Derivatives

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The 5-nitroquinolin-4-ol scaffold is a highly pri...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The 5-nitroquinolin-4-ol scaffold is a highly privileged pharmacophore in medicinal chemistry. Derivatives of this core exhibit potent biological activities, most notably as antileishmanial agents via nitroreductase (NTR) bioactivation, and as selective kinase inhibitors [4]. However, the classical synthesis of these derivatives via the Gould-Jacobs reaction presents significant challenges.

Traditionally, the Gould-Jacobs cyclization requires conductive heating in high-boiling solvents (e.g., diphenyl ether) at temperatures exceeding 250 °C for several hours [3]. For electron-deficient precursors like nitroanilines, these harsh conditions often lead to extensive thermal degradation, poor atom economy, and low yields.

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) circumvents the limitations of conductive heating through direct dielectric heating of polar molecules. This allows for rapid, volumetric heating profiles that drastically reduce reaction times from hours to minutes [1]. By pairing microwave irradiation with Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid), we can lower the activation energy required for the 6π-electrocyclization step, enabling the reaction to proceed at much lower temperatures (100 °C) while suppressing decarboxylative degradation [2].

BioPathway A 5-Nitroquinolin-4-ol B NTR Bioactivation A->B Parasite Uptake C Hydroxylamine Radical B->C Enzymatic Reduction D DNA Intercalation C->D Covalent Binding E Cell Apoptosis D->E Cytotoxicity

Mechanism of Action: NTR-mediated bioactivation of 5-nitroquinolines leading to apoptosis.

Experimental Design & Optimization Data

To establish a self-validating and highly efficient protocol, we compared conventional conductive heating against various microwave-assisted conditions for the cyclization of the intermediate diethyl (3-nitroanilino)methylenemalonate.

As shown in Table 1 , conventional heating yields poor results due to prolonged thermal stress. While neat microwave heating at 300 °C improves the yield [1], the introduction of Eaton's reagent under microwave irradiation provides the optimal balance of high yield and high purity at a significantly lower temperature [2].

Table 1: Optimization of the Cyclization Step
Heating MethodReagent / SolventTemp (°C)TimeYield (%)Purity (LC-MS)
ConventionalDiphenyl ether250120 min35%< 80% (Charring)
MicrowaveNeat (Solvent-free)25020 min< 5%N/A (Degradation)
MicrowaveNeat (Solvent-free)3005 min47%> 95%
Microwave Eaton's Reagent 100 15 min 78% > 98%

Note: Yields represent the isolated 5-nitro/7-nitro regioisomer mixture prior to chromatographic separation.

Synthetic Workflow & Step-by-Step Protocol

The synthesis follows a three-step sequence: Condensation, Cyclization, and Saponification/Decarboxylation.

Workflow Start 3-Nitroaniline + EMME Step1 Step 1: MW Condensation (170°C, 7 min) Start->Step1 Int1 Anilidomethylenemalonate Intermediate Step1->Int1 -EtOH Step2 Step 2: MW Cyclization (Eaton's Reagent, 100°C, 15 min) Int1->Step2 Int2 Ethyl 5/7-nitro-4-oxoquinoline -3-carboxylate Step2->Int2 -EtOH Step3 Step 3: Saponification & Decarboxylation (NaOH/HCl, Δ) Int2->Step3 Product 5-Nitroquinolin-4-ol Step3->Product -CO2

Microwave-assisted Gould-Jacobs synthetic workflow for 5-nitroquinolin-4-ol.

Protocol: Self-Validating Microwave Synthesis

Materials Required:

  • 3-Nitroaniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (EMME) (2.0 mmol)

  • Eaton’s Reagent (7.7% P₂O₅ in MeSO₃H)

  • Dedicated Microwave Synthesis Reactor (e.g., Biotage® Initiator+ or CEM Discover)

Step 1: Microwave-Assisted Condensation

Causality: EMME acts as both the electrophile and the solvent. Microwave irradiation rapidly drives the nucleophilic addition-elimination reaction, expelling ethanol [2].

  • Add 3-nitroaniline (2.0 mmol) and EMME (2.0 mmol) to a 10 mL microwave-safe vial equipped with a magnetic stir bar.

  • Seal the vial and irradiate at 170 °C for 7 minutes (dynamic power modulation).

  • Cool the vial to room temperature. The intermediate diethyl (3-nitroanilino)methylenemalonate will precipitate as a solid.

  • Validation Checkpoint: Analyze via LC-MS. The starting aniline mass should be completely consumed, replaced by the intermediate mass[M+H]⁺ = 309.

Step 2: Eaton's Reagent-Catalyzed Cyclization

Causality: The strongly acidic and dehydrating environment of Eaton's reagent acts as a proton donor to activate the carbonyl, while P₂O₅ sequesters the expelled ethanol, driving the equilibrium forward without the need for 250+ °C temperatures [2].

  • To the vial containing the solid intermediate, add 3.0 mL of Eaton’s reagent.

  • Reseal the vial and subject it to microwave irradiation at 100 °C for 15 minutes .

  • Carefully quench the cooled reaction mixture by pouring it over crushed ice. Neutralize with saturated NaHCO₃ until a precipitate forms.

  • Filter, wash with cold water, and dry.

  • Validation Checkpoint: LC-MS should indicate the loss of ethanol ([M+H]⁺ = 263). Note that cyclization of a meta-substituted aniline yields a mixture of 5-nitro and 7-nitro regioisomers.

Step 3: Saponification, Decarboxylation, and Isomer Separation

Causality: The ester must be hydrolyzed to the carboxylic acid, which readily decarboxylates upon heating to yield the final 4-ol (often existing in tautomeric equilibrium as the 4-quinolone)[3].

  • Suspend the crude ester mixture in 10% aqueous NaOH (5 mL) and reflux for 2 hours to achieve complete saponification.

  • Acidify the mixture with 3M HCl to pH 2 to precipitate the carboxylic acid intermediate.

  • Resuspend the solid in diphenyl ether (2 mL) and microwave at 250 °C for 5 minutes to force decarboxylation.

  • Precipitate the crude product using hexanes.

  • Regioisomer Resolution: Separate the 5-nitroquinolin-4-ol from the 7-nitroquinolin-4-ol using silica gel column chromatography (eluent: Dichloromethane/Methanol gradient). The 5-nitro isomer typically elutes first due to intramolecular hydrogen bonding altering its polarity.

Troubleshooting & Expert Insights

  • Pressure Spikes During Decarboxylation: Decarboxylation generates stoichiometric amounts of CO₂ gas. When performing Step 3 in a sealed microwave vial, ensure the vessel volume is at least 3-4 times the solvent volume to accommodate the pressure increase (typically reaching 15-24 bar)[1].

  • Controlling Regioselectivity: If the 1:1 mixture of 5-nitro and 7-nitro isomers is undesirable, consider starting with 2-chloro-5-nitroaniline. The bulky ortho-chloro group sterically blocks one cyclization pathway, exclusively yielding the 8-chloro-5-nitro derivative, which can subsequently be dechlorinated via catalytic hydrogenation.

  • Incomplete Cyclization: If LC-MS shows unreacted acyclic intermediate after Step 2, verify the integrity of your Eaton's reagent. P₂O₅ is highly hygroscopic; moisture absorption severely degrades its catalytic efficacy.

References

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C Biotage / Ablelab
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis Benchchem
  • Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study PubMed Central
Method

Application Note: Strategic C4-Functionalization of 5-Nitroquinolin-4-ol in Drug Discovery

Executive Summary & Structural Rationale The quinoline scaffold, particularly 4-hydroxyquinoline, is a privileged template in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinoline scaffold, particularly 4-hydroxyquinoline, is a privileged template in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents[1]. Late-stage functionalization of this aza-heterocycle is a critical strategy in diversity-oriented synthesis. The introduction of a nitro group at the C5 position acts as a "synthetic chameleon," dramatically altering the electronic landscape of the quinoline ring and activating the scaffold for subsequent nucleophilic reactions[2].

However, functionalizing the C4 position in the presence of a 5-nitro group presents a unique dichotomy. The peri-relationship between the C4 and C5 positions causes significant steric hindrance and ring deformation, making the approach of bulky nucleophiles or transition-metal catalysts challenging[3]. This application note details the mechanistic rationale and self-validating protocols required to successfully overcome these steric penalties and achieve high-yielding C4-functionalization of 5-nitroquinolin-4-ol.

Mechanistic Insights: Overcoming the C5-Nitro Dichotomy

Direct C4 functionalization of 5-nitroquinolin-4-ol is thermodynamically unfavorable due to its stable 4-quinolone tautomeric form. To bypass this, the C4-hydroxyl group must be converted into a highly reactive leaving group, typically yielding 4-chloro-5-nitroquinoline—a versatile electrophilic hub[4].

The Causality of SNAr Acceleration: While the peri-nitro group induces significant steric strain[3], its electronic benefits profoundly outweigh the steric penalties during Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring[2]. When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is delocalized onto the quinoline nitrogen and the C5 carbon. Because the 5-nitro group is directly attached to C5, it provides exceptional resonance stabilization to this intermediate, drastically accelerating the rate-limiting addition step[2].

Meisenheimer A 4-Chloro-5-nitroquinoline B Nucleophilic Attack (C4 Position) A->B Amine/Thiol C Meisenheimer Complex (Charge Delocalized to C5-NO2) B->C Rate-Limiting Step D Chloride Expulsion C->D Fast E C4-Functionalized Quinoline D->E Rearomatization

Mechanistic workflow of the SNAr reaction at the C4 position stabilized by the 5-nitro group.

Experimental Workflow Visualization

Workflow S1 Phase 1: Activation POCl3, DMF (cat.), 100°C Generates reactive C4-Cl S2 Phase 2: Isolation Ice quench, pH 7 neutralization Precipitates 4-chloro intermediate S1->S2 S3 Phase 3: Diversification SNAr or Pd-Catalysis Installs target pharmacophore S2->S3 S4 Phase 4: Validation TLC, NMR, Colorimetric Shift Confirms successful C4 substitution S3->S4

End-to-end experimental workflow for the C4-functionalization of 5-nitroquinolin-4-ol.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Electrophilic Hub (4-Chloro-5-nitroquinoline)

Objective: Convert the inert 4-hydroxyl group into a reactive chloride leaving group[4]. Causality of Reagents: Direct chlorination with phosphorus oxychloride (


) is sterically hindered. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ. This highly electrophilic chloroiminium ion rapidly activates the C4-hydroxyl group, lowering the required reaction temperature and preventing the thermal degradation of the nitroquinoline core.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 5-nitroquinolin-4-ol (1.0 equiv) under an inert argon atmosphere.

  • Add

    
     (5.0 equiv) slowly at 0 °C, followed by 3 drops of anhydrous DMF.
    
  • Attach a reflux condenser and heat the mixture to 100 °C for 3 hours.

  • Self-Validation Checkpoint 1: The reaction mixture will transition from a heterogeneous suspension to a dark, homogeneous solution, indicating the consumption of the insoluble starting material.

  • Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess

    
    .
    
  • Neutralize the aqueous mixture to pH 7 using saturated aqueous

    
    .
    
  • Self-Validation Checkpoint 2: A distinct pale-yellow precipitate will form upon neutralization. TLC (Hexane:EtOAc 3:1) must show complete consumption of the baseline starting material (

    
    ) and the appearance of a new, highly UV-active spot (
    
    
    
    ).
  • Filter the precipitate, wash with cold water, and dry under vacuum to afford 4-chloro-5-nitroquinoline.

Protocol B: SNAr Amination at C4

Objective: Install an amine nucleophile at the C4 position. Causality of Reagents: Ethanol is chosen as a protic solvent to stabilize the polar Meisenheimer transition state via hydrogen bonding. Triethylamine (


) acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

Step-by-Step Methodology:

  • Dissolve 4-chloro-5-nitroquinoline (1.0 equiv) in absolute ethanol (0.2 M).

  • Add the desired primary or secondary amine (1.2 equiv) and

    
     (2.0 equiv).
    
  • Heat the mixture to 80 °C for 2–4 hours.

  • Self-Validation Checkpoint: The formation of a bright yellow or deep orange precipitate upon cooling indicates successful amination. The extended conjugation of the newly formed 4-amino-5-nitroquinoline system shifts the absorption into the visible spectrum, serving as an immediate visual confirmation of substitution.

  • Filter the solid, wash with cold ethanol, and recrystallize if necessary.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl group at the C4 position. Causality of Reagents: The bulky 5-nitro group severely hinders the oxidative addition and transmetalation steps of the catalytic cycle[3]. Therefore, a highly active palladium catalyst (


) and elevated temperatures (100 °C) are required. 1,4-Dioxane provides the necessary boiling point, while water is essential to dissolve the inorganic base (

) and activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Methodology:

  • In a Schlenk tube, combine 4-chloro-5-nitroquinoline (1.0 equiv), arylboronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v).
    
  • Add

    
     (5 mol%) under a strict argon counterflow.
    
  • Seal the tube and heat at 100 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine.

  • Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography.
    

Quantitative Data & Reaction Scope

The following table summarizes the expected yields and validation metrics for various C4-functionalizations, highlighting the robust nature of the activated 4-chloro-5-nitroquinoline intermediate.

Nucleophile / Coupling PartnerReaction TypeReagents & SolventTemp / TimeYield (%)Visual Validation
Morpholine SNArEtOH,

80 °C / 2 h88Bright yellow precipitate
Thiophenol SNArDMF,

60 °C / 3 h82Deep orange precipitate
Phenylboronic acid Suzuki

, Dioxane/

100 °C / 12 h65Off-white solid
Sodium Methoxide SNArMeOH, Reflux65 °C / 4 h75Pale yellow solid

References[1] "The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential." ChemRxiv. URL:https://doi.org/10.26434/chemrxiv.12582845.v1[2] "Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones." MDPI Molecules. URL:https://www.mdpi.com/1420-3049/25/3/673[4] "40106-98-7 | 4-Chloro-5-nitroquinoline." Ambeed. URL:https://www.ambeed.com/products/40106-98-7.html[3] "The preparation of isotopically labelled organic nitrogenous compounds." CORE. URL:https://core.ac.uk/display/193616238

Sources

Application

preparation of antibacterial agents using 5-Nitroquinolin-4-ol scaffold

Executive Summary This technical guide details the robust preparation and downstream functionalization of 5-nitroquinolin-4-ol (also known as 5-nitro-4-quinolone), a privileged scaffold in the development of next-generat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the robust preparation and downstream functionalization of 5-nitroquinolin-4-ol (also known as 5-nitro-4-quinolone), a privileged scaffold in the development of next-generation DNA gyrase inhibitors and anaerobic antibacterial agents. Unlike standard fluoroquinolones, the introduction of a nitro group at the C5 position imparts unique electronic properties that influence potency, metabolic stability, and the ability to overcome specific resistance mechanisms.

This document provides a self-validating workflow covering:

  • Core Synthesis: Regioselective construction of the bicyclic core via the Gould-Jacobs reaction.

  • Isomer Resolution: Critical protocols for separating the 5-nitro and 7-nitro regioisomers.

  • Divergent Functionalization: Activation of the C4-hydroxyl group for library generation.

  • Biological Validation: Standardized MIC assay protocols.

Strategic Overview & Mechanism

The 5-nitroquinolin-4-ol scaffold serves as a dual-action pharmacophore. The quinolone core targets bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV), inhibiting DNA replication. The C5-nitro moiety acts as an electron-withdrawing group (EWG), altering the pKa of the 4-hydroxyl/keto group and potentially serving as a prodrug warhead (via nitro-reduction) in anaerobic environments.

Visualizing the Synthetic Pathway

The following diagram outlines the critical path from raw materials to active pharmaceutical ingredients (APIs).

G Start 3-Nitroaniline (Precursor) Step1 Condensation (EMME, 110°C) Start->Step1 Step2 Cyclization (Dowtherm A, 250°C) Step1->Step2 Split Isomer Mixture (5-NO2 & 7-NO2) Step2->Split Purify Fract. Crystallization (Acetic Acid) Split->Purify Critical Step Scaffold 5-Nitroquinolin-4-ol (Target Scaffold) Purify->Scaffold Activate Chlorination (POCl3 -> 4-Cl) Scaffold->Activate Library SnAr Substitution (Amine Library) Activate->Library

Figure 1: Synthetic workflow for 5-nitroquinolin-4-ol derivatives. Note the critical isomer separation step post-cyclization.

Module 1: Core Scaffold Synthesis

Objective: Synthesize 5-nitroquinolin-4-ol starting from 3-nitroaniline using the Gould-Jacobs reaction. Challenge: Cyclization of 3-substituted anilines yields a mixture of 5- and 7-substituted quinolines. Solution: Exploiting solubility differences in glacial acetic acid for isomer separation.

Protocol A: The Gould-Jacobs Cyclization

Reagents:

  • 3-Nitroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Sodium Hydroxide (2M)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a Dean-Stark trap, mix 3-nitroaniline (13.8 g, 100 mmol) and EMME (23.7 g, 110 mmol).

    • Heat to 110–120°C for 2 hours. Ethanol will distill off.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). The disappearance of aniline indicates the formation of diethyl (3-nitroanilino)methylenemalonate.

    • Cool and recrystallize the solid from ethanol to obtain the intermediate.[1]

  • Thermal Cyclization (The Critical Step):

    • Heat 100 mL of Dowtherm A to a rolling boil (~250°C ) in a large flask fitted with an air condenser.

    • Safety Note: This temperature is extreme. Use a sand bath or mantle. Ensure the hood sash is down.

    • Add the condensation product (from Step 1) in small portions to the boiling solvent. Rapid addition maintains the high temperature required for ring closure.

    • Continue heating for 30 minutes.

    • Cool to room temperature.[2][3] Dilute with 100 mL hexane to precipitate the ester intermediate. Filter and wash with hexane to remove Dowtherm A.

  • Hydrolysis and Decarboxylation:

    • Suspend the ester in 100 mL 2M NaOH and reflux for 2 hours (Saponification).

    • Acidify with HCl to pH 2 to precipitate the carboxylic acid. Filter.

    • Suspend the dried acid in diphenyl ether and heat to 240°C for 45 minutes until CO2 evolution ceases.

    • Cool and dilute with petroleum ether. Filter the crude solid.[1][2]

Protocol B: Isomer Separation (Purification)
  • The crude solid contains both 5-nitroquinolin-4-ol and 7-nitroquinolin-4-ol .

  • Procedure: Dissolve the crude mixture in boiling glacial acetic acid (minimum volume). Allow to cool slowly to room temperature.

  • Result: The 7-nitro isomer preferentially crystallizes out. Filter off the solid (mostly 7-nitro).

  • Recovery: Concentrate the mother liquor (filtrate) and add water to precipitate the 5-nitro isomer . Recrystallize this second crop from ethanol/DMF to achieve >95% purity.

  • Validation: 1H NMR (DMSO-d6) distinguishes isomers based on coupling constants of the aromatic protons (C5-H vs C7-H environments).

Module 2: Functionalization (Library Generation)

Objective: Convert the inert 4-hydroxyl group into a reactive 4-chloro species, enabling Nucleophilic Aromatic Substitution (SnAr) with amines.

Protocol C: C4-Chlorination

Reagents:

  • 5-Nitroquinolin-4-ol (Scaffold)

  • Phosphorus Oxychloride (POCl3)

  • Triethylamine (Catalytic)

Method:

  • Place 5-nitroquinolin-4-ol (1.9 g, 10 mmol) in a dry flask.

  • Add POCl3 (10 mL) carefully.

  • Reflux at 110°C for 1–2 hours. The suspension will clear as the chloro-derivative forms.

  • Quenching: Evaporate excess POCl3 under reduced pressure. Pour the residue onto crushed ice/ammonia water mixture (carefully!) to neutralize.

  • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

  • Product:4-Chloro-5-nitroquinoline . (Unstable on silica; use immediately or store in freezer).

Protocol D: SnAr Amination

Reagents:

  • 4-Chloro-5-nitroquinoline

  • Secondary Amine (e.g., N-methylpiperazine, Morpholine)

  • Acetonitrile (Solvent)

  • K2CO3 (Base)

Method:

  • Dissolve 4-chloro-5-nitroquinoline (1.0 eq) in Acetonitrile.

  • Add K2CO3 (2.0 eq) and the amine (1.2 eq).

  • Heat to 60–80°C for 4 hours. The electron-withdrawing nitro group at C5 activates the C4 position, facilitating mild substitution.

  • Filter inorganic salts. Evaporate solvent.

  • Recrystallize from Ethanol.

Module 3: Biological Evaluation (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Data Presentation: Typical Activity Profile

Compound IDR-Group (C4)OrganismMIC (µg/mL)Interpretation
5-NQ-OH -OHS. aureus>64Inactive (Scaffold)
5-NQ-Pip N-Me-PiperazineS. aureus2–4Moderate Activity
5-NQ-Pip N-Me-PiperazineE. coli0.5–1High Potency
Ref CiprofloxacinE. coli0.015Clinical Standard

Protocol:

  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add bacterial suspension (final density

    
     CFU/mL).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[3][5] Journal of the American Chemical Society.

  • Mitscher, L. A. (2005). "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents." Chemical Reviews.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Disclaimer: The synthesis of nitro-compounds and the use of high-temperature reactions (Dowtherm A) involve significant safety risks. All protocols should be performed by trained personnel in a fume hood with appropriate PPE.

Sources

Method

Application Note: 5-Nitroquinolin-4-ol as a Strategic Intermediate in the Synthesis of Quinoline-Based Antimalarials and Immune Adjuvants

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The quinoline scaffold is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in antimalarial therapeutics. Classic antimalarial drugs, such as chloroquine, exert their biological activity by accumulating in the acidic digestive vacuoles of Plasmodium parasites via cation trapping, ultimately disrupting heme processing[1].

In modern drug discovery, 5-Nitroquinolin-4-ol (CAS: 23536-75-6)[2] has emerged as a highly versatile, strategic intermediate. It serves as the foundational building block not only for novel 4-aminoquinoline antimalarials but also for imidazoquinoline derivatives, which act as potent Toll-like receptor 7 and 8 (TLR7/8) agonists used as vaccine adjuvants[3]. This application note details the mechanistic rationale, quantitative data, and self-validating experimental protocols for the three-step functionalization of 5-nitroquinolin-4-ol into the highly valuable 4,5-diaminoquinoline scaffold.

Mechanistic Insights & Chemical Causality

The conversion of 5-nitroquinolin-4-ol to a functionalized antimalarial active pharmaceutical ingredient (API) relies on a sequence of highly predictable, thermodynamically driven reactions.

  • Activation via Chlorination: In solution, 5-nitroquinolin-4-ol exists in tautomeric equilibrium with its 4-quinolone form. The hydroxyl/carbonyl oxygen is a poor leaving group. Treatment with Phosphorus Oxychloride (

    
    ) converts this oxygen into a highly reactive phosphorodichloridate intermediate, which is subsequently displaced by chloride ions to yield 4-chloro-5-nitroquinoline  (CAS: 40106-98-7).
    
  • Nucleophilic Aromatic Substitution (

    
    ):  The C4 position of 4-chloro-5-nitroquinoline is exceptionally electrophilic. This is caused by the synergistic electron-withdrawing effects of the quinoline ring nitrogen (via resonance) and the C5 nitro group (via inductive and steric effects). This allows for rapid 
    
    
    
    with various primary amines (e.g., isobutylamine or complex diamine side chains)[1][3].
  • Chemoselective Reduction: The final crucial step is the reduction of the C5 nitro group to an amine. While catalytic hydrogenation is common, it risks unwanted dehalogenation if other halogens are present on the scaffold. Therefore, reduction using Stannous Chloride (

    
    ) is preferred, as it offers near-perfect chemoselectivity for the nitro group under mild conditions[4].
    
Synthetic Workflow Diagram

G N1 5-Nitroquinolin-4-ol (CAS: 23536-75-6) R1 Chlorination POCl3, Reflux (105°C) N1->R1 N2 4-Chloro-5-nitroquinoline (CAS: 40106-98-7) R1->N2 R2 SNAr Amination R-NH2, TEA, DCM N2->R2 N3 4-(Alkylamino)-5-nitroquinoline R2->N3 R3 Nitro Reduction SnCl2, EtOH, 70°C N3->R3 N4 4,5-Diaminoquinoline Scaffold (Antimalarial Precursor) R3->N4

Figure 1: Step-by-step synthetic workflow from 5-Nitroquinolin-4-ol to the 4,5-diaminoquinoline scaffold.

Quantitative Data: Optimization of Nitro Reduction

Selecting the correct reduction method for the 5-nitro group is critical to maintaining the integrity of the quinoline core. Table 1 summarizes the quantitative metrics and causality behind reagent selection.

Table 1: Comparative Analysis of Nitro Group Reduction Methods for Quinoline Intermediates

Reduction MethodReagents & ConditionsChemoselectivityAverage YieldCausality & Process Notes
Metal-Mediated (Preferred)

, EtOH, 70°C, 2-4h
High (Tolerates halogens)80 - 86%

selectively reduces

without affecting the aromatic ring or halogens[4].
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH, RT
Low (Risk of dehalogenation)60 - 75%Prone to over-reduction of the quinoline ring or cleavage of sensitive C-Cl/C-Br bonds.
Béchamp Reduction Fe powder,

,

/EtOH, 80°C
Moderate 70 - 80%Environmentally taxing due to iron sludge generation; requires tedious filtration steps.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Protocol A: Synthesis of 4-Chloro-5-nitroquinoline

Objective: Convert the 4-hydroxyl group to a highly reactive chloride leaving group.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (

    
    ).
    
  • Reagent Addition: Suspend 5-nitroquinolin-4-ol (10.0 g, 52.6 mmol) in neat Phosphorus Oxychloride (

    
    , 40 mL). Add 3 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
    
    • Causality Note: DMF reacts with

      
       to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the hydroxyl group[3].
      
  • Reaction: Heat the mixture to gentle reflux (approx. 105°C) for 3 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • Quenching: Cool the mixture to room temperature. Carefully pour the solution dropwise over 300 g of crushed ice with vigorous stirring to hydrolyze excess

    
    .
    
  • Neutralization: Slowly add concentrated aqueous

    
     until the pH reaches 8.0. A precipitate will form.
    
  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water, and dry in a vacuum oven at 50°C.

  • Validation Checkpoint:

    • TLC: Elute with Hexane/Ethyl Acetate (7:3). The product should appear as a single UV-active spot with a higher

      
       than the starting material.
      
    • LC-MS: Confirm the disappearance of

      
       191 
      
      
      
      and the appearance of
      
      
      209/211
      
      
      exhibiting the characteristic 3:1 isotopic ratio of a single chlorine atom.
Protocol B: Amination with Primary Amines

Objective: Introduce the antimalarial side-chain via nucleophilic aromatic substitution.

  • Setup: In a 100 mL flask, dissolve 4-chloro-5-nitroquinoline (5.0 g, 24.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL)[1].

  • Amine Addition: Add Triethylamine (TEA, 10.0 mL, ~72 mmol) followed by the slow, dropwise addition of the primary amine (e.g., Isobutylamine, 2.6 mL, 26.4 mmol)[1][3].

    • Causality Note: TEA acts as an acid scavenger. As the amine attacks the C4 position, HCl is generated. Without TEA, the HCl would protonate the incoming amine nucleophile, halting the reaction.

  • Reaction: Stir the mixture at reflux for 2-4 hours.

  • Workup: Evaporate the volatile components under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous

    
     (50 mL). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Validation Checkpoint:

    • NMR: Conduct

      
       NMR (
      
      
      
      ). Look for the disappearance of the downfield C4-Cl aromatic proton and the appearance of a broad singlet corresponding to the secondary amine (N-H) proton around 5.5 - 6.5 ppm.
Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the C5 nitro group to yield the 4,5-diaminoquinoline scaffold.

  • Setup: Dissolve the 4-(alkylamino)-5-nitroquinoline intermediate (10.0 mmol) in absolute Ethanol (50 mL).

  • Reduction: Add Stannous Chloride dihydrate (

    
    , 11.3 g, 50.0 mmol, 5.0 equivalents) in one portion.
    
  • Reaction: Heat the mixture to 70°C for 3 hours.

    • Causality Note: The mild reducing power of

      
       ensures that the nitro group is fully reduced to the amine without cleaving the newly formed C4-N bond or reducing the aromatic quinoline core[4].
      
  • Workup: Cool the mixture and pour it into 100 mL of ice water. Adjust the pH to 9-10 using 2M NaOH (this dissolves the tin salts as stannate complexes). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organics over

    
     and concentrate in vacuo.
    
  • Validation Checkpoint:

    • IR Spectroscopy: Confirm the disappearance of strong asymmetric and symmetric

      
       stretching bands at ~1530 
      
      
      
      and ~1350
      
      
      , and the appearance of primary amine
      
      
      stretching bands at ~3300-3400
      
      
      .

References

  • Google Patents. "US10934284B2 - Aminoquinazoline compounds having anti-inflammatory, antifungal, antiparasitic, and anticancer activity". Source: Google Patents. URL: [1]

  • ResearchGate. "Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines". Source: ResearchGate. URL: [Link][3]

  • MDPI. "Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen". Source: MDPI. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 5-Nitroquinolin-4-ol crude product

Welcome to the Technical Support & Troubleshooting Center for 5-Nitroquinolin-4-ol Purification . As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 5-Nitroquinolin-4-ol Purification .

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol lists. Here, we address the causality of impurity formation and provide self-validating purification systems. 5-Nitroquinolin-4-ol (often existing as its tautomer, 5-nitroquinolin-4(1H)-one) presents unique purification challenges due to the presence of closely related regioisomers, tautomeric equilibria, and amphoteric properties.

Use the diagnostic tools, FAQs, and validated methodologies below to troubleshoot your specific workflow.

The optimal purification method is strictly dictated by your upstream synthesis route. Misaligning the purification method with the impurity profile is the most common cause of batch failure.

Workflow Crude Crude 5-Nitroquinolin-4-ol Route Identify Synthesis Route Crude->Route Nitration Direct Nitration (Electrophilic Substitution) Route->Nitration Route A Gould Gould-Jacobs Reaction (from 3-nitroaniline) Route->Gould Route B Imp6 Major Impurity: 6-Nitro Isomer Nitration->Imp6 C6 is highly activated Imp7 Major Impurity: 7-Nitro Isomer Gould->Imp7 Meta-substitution cyclization Chroma Column Chromatography (Silica, EtOAc/Hexane) Imp6->Chroma Isomers share similar polarity Cryst Fractional Crystallization (Glacial Acetic Acid) Imp7->Cryst Exploit peri-H-bonding Pure Pure 5-Nitroquinolin-4-ol Chroma->Pure Cryst->Pure

Fig 1. Decision tree for selecting purification methods based on synthesis route.

Troubleshooting FAQs

Q1: I synthesized the crude via the Gould-Jacobs reaction. Why is my 5-nitroquinolin-4-ol yield so low after recrystallization, and why does the melting point remain broad? A1: You are dealing with 7-nitroquinolin-4-ol contamination. The Gould-Jacobs reaction of 3-nitroaniline inherently yields a mixture of 5-nitro and 7-nitro regioisomers because cyclization can occur at either the ortho or para position relative to the nitro group [1]. A broad melting point indicates a eutectic mixture of these isomers. To resolve this, you must exploit their differential hydrogen-bonding capacities via Fractional Crystallization (Protocol B) .

Q2: I synthesized the crude via direct nitration of quinolin-4-ol. Why is fractional crystallization failing to give >95% purity? A2: Direct nitration of quinoline derivatives typically produces the 6-nitro regioisomer as the predominant byproduct, as the C6 position is highly activated toward electrophilic aromatic substitution [2]. Unlike the 5-nitro and 7-nitro pair, the 5-nitro and 6-nitro isomers have nearly identical solubility profiles in polar solvents. Fractional crystallization will fail. You must pivot to Silica Gel Column Chromatography (Protocol C) .

Q3: During acid-base extraction, my product forms a gummy residue instead of a crisp powder. How do I fix this? A3: Gummy residues in quinolinols usually result from precipitating the product too rapidly or at the wrong temperature, which traps water and inorganic salts within an amorphous matrix. Quinolin-4-ols are amphoteric. When adjusting the pH to their isoelectric point (pH ~5.5), you must do so dropwise at elevated temperatures (e.g., 60 °C) to allow the thermodynamic crystal lattice to form. See Protocol A .

Mechanistic Logic: The Role of Hydrogen Bonding

To successfully purify this compound, you must understand the causality behind its physical properties. The 5-nitro isomer possesses a nitro group and a hydroxyl/oxo group in the peri-positions (C5 and C4). This proximity forces a strong intramolecular hydrogen bond , which "masks" the polar groups from the solvent. Conversely, the 7-nitro isomer can only form intermolecular hydrogen bonds , creating a rigid, highly insoluble polymeric lattice[3].

Mechanism Isomer5 5-Nitroquinolin-4-ol (Target) Hbond5 Intramolecular H-Bonding (Peri-position C4-OH & C5-NO2) Isomer5->Hbond5 Isomer7 7-Nitroquinolin-4-ol (Impurity) Hbond7 Intermolecular H-Bonding (Polymeric lattice networks) Isomer7->Hbond7 Sol5 Higher Solubility in Mother Liquor Hbond5->Sol5 Masked polarity Sol7 Lower Solubility (Precipitates First) Hbond7->Sol7 High lattice energy

Fig 2. Mechanistic basis for the fractional crystallization of regioisomers.

Quantitative Data & Selection Matrices

Table 1: Impurity Profiling & Causality

ImpurityOrigin / CausalityPhysicochemical TraitResolution Strategy
7-Nitroquinolin-4-ol Gould-Jacobs cyclization at C6High intermolecular H-bonding; low solubilityProtocol B (Crystallization)
6-Nitroquinolin-4-ol Direct nitration at activated C6Similar polarity to 5-nitro isomerProtocol C (Chromatography)
Inorganic Salts Neutralization after nitrationHighly water-soluble; insoluble in organicsProtocol A (Isoelectric Prep)
3-Nitroaniline Incomplete condensationBasic amine; highly soluble in acidic mediaProtocol A (Acid wash)

Table 2: Solvent Selection Matrix for 5-Nitro/7-Nitro Separation

Solvent System5-Nitroquinolin-4-ol Behavior7-Nitroquinolin-4-ol BehaviorRecommendation
Glacial Acetic Acid Moderately soluble at RTInsoluble at RTOptimal for scale-up.
DMF / Water (3:1) SolublePrecipitates upon coolingGood for highly impure batches.
Ethanol Poorly solubleVery poorly solubleNot recommended.
EtOAc / Hexane Elutes faster (Rf ~ 0.5)Elutes slower (Rf ~ 0.3)Optimal for chromatography.

Validated Methodologies

Protocol A: Acid-Base Isoelectric Precipitation (Desalting & Amine Removal)

Use this to remove inorganic salts from nitration or unreacted anilines.

  • Dissolution: Suspend 10 g of crude product in 100 mL of deionized water. Slowly add 2M NaOH until the pH reaches 10-11.

    • Causality Checkpoint: The acidic 4-OH group deprotonates, forming a highly water-soluble sodium salt. Unreacted neutral/basic organics will remain insoluble.

  • Filtration: Filter the basic solution through a Celite pad to remove insoluble impurities.

  • Isoelectric Precipitation: Heat the filtrate to 60 °C. Add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 5.5.

    • Self-Validation: Test the supernatant with a pH meter. At pH 5.5, the zwitterionic form is maximized, and the solution should turn from transparent to a thick, opaque suspension. If the pH drops below 3, the quinoline nitrogen will protonate, and the product will redissolve.

  • Recovery: Cool slowly to 5 °C, filter the precipitate, wash with ice-cold water, and dry under vacuum at 50 °C.

Protocol B: Fractional Crystallization (Separation of 7-Nitro Isomer)

Use this for crude products derived from the Gould-Jacobs synthesis.

  • Dissolution: Suspend 10 g of the isomer mixture in 80 mL of boiling glacial acetic acid. Stir until complete dissolution is achieved.

  • Fractional Cooling: Remove from heat and allow the flask to cool ambiently to 25 °C over 4 hours. Do not use an ice bath.

    • Causality Checkpoint: Rapid cooling forces kinetic precipitation (trapping both isomers). Slow cooling allows the 7-nitro isomer (which has a higher lattice energy due to intermolecular H-bonding) to thermodynamically crystallize first.

  • First Filtration: Filter the precipitate (this is predominantly the unwanted 7-nitro isomer).

  • Product Recovery: Concentrate the mother liquor under reduced pressure to half its volume, then add 20 mL of cold water to force the precipitation of the 5-nitroquinolin-4-ol.

    • Self-Validation: Run an HPLC or TLC (EtOAc/Hexane 1:1) on the recovered solid. The 5-nitro isomer will have a higher Rf value than the 7-nitro isomer.

Protocol C: Silica Gel Column Chromatography (Separation of 6-Nitro Isomer)

Use this for crude products derived from direct nitration.

  • Preparation: Dry-load 5 g of crude product onto 15 g of silica gel by dissolving the crude in a minimal amount of THF, adding the silica, and evaporating the solvent to a free-flowing powder.

  • Column Packing: Pack a column with 150 g of silica gel (230-400 mesh) using Hexane.

  • Elution: Elute using a gradient of Ethyl Acetate/Hexane (starting at 20% EtOAc and increasing to 50% EtOAc).

    • Causality Checkpoint: The 5-nitro isomer's intramolecular hydrogen bond slightly reduces its interaction with the stationary phase compared to the 6-nitro isomer.

  • Fraction Collection: The 5-nitro isomer elutes first.

    • Self-Validation: Spot fractions on TLC. Pool fractions containing the higher Rf spot, evaporate under reduced pressure, and verify purity via 1H-NMR (look for the distinct doublet of doublets characteristic of the C6/C7/C8 protons in the 5-nitro system).

References

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents Journal of Natural Products - ACS Publications[Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues SRCE - Croatian Web Archive[Link]

  • The preparation of isotopically labelled organic nitrogenous compounds CORE - University of Wollongong Thesis Collection [Link]

Optimization

solving solubility issues of 5-Nitroquinolin-4-ol in water

Technical Support Center: Solubility Optimization for 5-Nitroquinolin-4-ol Executive Summary: The Core Challenge The Problem: Researchers often report that 5-Nitroquinolin-4-ol (and its tautomer 5-nitro-4-quinolone) is "...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 5-Nitroquinolin-4-ol

Executive Summary: The Core Challenge

The Problem: Researchers often report that 5-Nitroquinolin-4-ol (and its tautomer 5-nitro-4-quinolone) is "insoluble" in water. This is not strictly a solvation issue but a crystal lattice energy issue.

The Science: This molecule does not behave like a simple phenol. In the solid state and in polar solvents (like water), it exists predominantly as the 4-quinolone tautomer (keto form). This form creates a rigid, planar crystal lattice stabilized by strong intermolecular hydrogen bonding (N-H···O=C). Breaking this lattice requires significant energy, which neutral water cannot provide.

The Solution: To dissolve this compound, you must disrupt these intermolecular bonds using one of three strategies:

  • Ionization: Forcing the molecule into a charged state (pH adjustment).

  • Dielectric Modification: Using a dipolar aprotic solvent (DMSO).

  • Encapsulation: Shielding the hydrophobic core (Cyclodextrins).

Identity Verification (Critical First Step)

Before proceeding, confirm you are working with the correct isomer. The solubility profile of the 4-isomer is distinct from the 8-isomer.

Feature5-Nitroquinolin-4-ol (Target)5-Nitroquinolin-8-ol (Nitroxoline)
Structure 4-OH / 4-Keto tautomerism8-OH (Phenolic)
Key Behavior Forms stable quinolone latticeStrong metal chelator
Solubility Very poor in neutral waterPoor, but soluble in base

Module 1: Preparation of Stock Solutions

Q: What is the "Golden Solvent" for this compound? A: Dimethyl Sulfoxide (DMSO).

Do not attempt to make a direct aqueous stock. The 5-nitro group adds lipophilicity, and the quinolone core adds rigidity.

Protocol: Preparing a 50 mM Stock Solution

  • Weighing: Weigh the solid powder into a glass vial (avoid plastic if storing long-term).

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade, >99.9%).

  • Agitation: Vortex vigorously for 30–60 seconds. Sonicate at 40°C for 5–10 minutes if visible particles remain.

  • Storage: Store at -20°C.

    • Note: The solution may freeze. Thaw completely and vortex before use.

    • Visual Check: The solution should be clear yellow/orange. If cloudy, sonicate again.

Table 1: Solubility Limits (Approximate)

Solvent Solubility Limit Usage Recommendation
Water (pH 7) < 0.1 mg/mL DO NOT USE for stock.
DMSO > 25 mg/mL Primary Stock.
Ethanol < 1 mg/mL Poor solvent due to lattice energy.

| 0.1 M NaOH | ~ 5-10 mg/mL | Good for immediate aqueous use (unstable long-term). |

Module 2: Aqueous Dilution & pH Strategy

Q: Why does it precipitate when I dilute my DMSO stock into water? A: You are hitting the "Solubility Cliff" at neutral pH.

At pH 7, the molecule is uncharged and prefers the solid crystal state. To keep it in solution, you must ionize it.

The Mechanism (pKa Effects): The 5-nitro group is strongly electron-withdrawing.

  • It increases the acidity of the 4-OH/NH group.

  • Estimated pKa: ~6.0 – 8.0 (Lower than unsubstituted 4-quinolone).

  • Implication: At pH 7.4, you are near the pKa, meaning a mixture of soluble anion and insoluble neutral species exists.

Diagram 1: Tautomerism and Ionization Pathways This diagram illustrates why pH adjustment is critical for solubility.

Tautomerism Cation Cationic Form (Soluble at pH < 1) Protonated at N Neutral_Keto Keto Form (4-Quinolone) *INSOLUBLE LATTICE* Cation->Neutral_Keto -H+ (pH increase) Neutral_Enol Enol Form (4-Hydroxyquinoline) Neutral_Enol->Neutral_Keto Tautomerism (Favored in Water) Anion Anionic Form (Soluble at pH > 8) Deprotonated Neutral_Keto->Anion -H+ (pH > pKa)

Caption: The central "Keto Form" is the solubility trap. Moving to the "Anion" form (green) via basic pH is the most effective solubilization strategy.

Protocol: Aqueous Buffer Preparation

  • Avoid PBS/HBSS initially. The high salt content can induce "salting out."

  • Use a High-pH Buffer: Tris or Bicarbonate (pH 8.5 – 9.0).

  • Stepwise Dilution:

    • Take your DMSO stock.[][2]

    • Dilute 1:100 into pre-warmed (37°C) buffer at pH 8.5.

    • This ensures the molecule enters the aqueous phase as the soluble anion .

Module 3: Advanced Formulation (In Vivo / High Concentration)

Q: I need a high concentration (10 mg/kg) for animal studies. pH adjustment isn't enough. What now? A: Use Complexation (Cyclodextrins).

Cyclodextrins (CD) form a "host-guest" complex, hiding the hydrophobic nitro-quinoline core inside a donut-shaped sugar ring while the outer shell remains hydrophilic.

Recommended Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Protocol: 20% HP-β-CD Vehicle

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of distilled water. Filter sterilize (0.22 µm).

  • Compound Addition:

    • Add 5-Nitroquinolin-4-ol powder slowly to the vehicle while stirring.

    • Crucial Step: Adjust pH to 9.0 using 1M NaOH to initiate dissolution.

    • Once dissolved, slowly back-titrate to pH 7.4–8.0 using 1M HCl. The CD complex often prevents precipitation even if the pH drops slightly below the pKa.

  • Equilibration: Stir for 4 hours at room temperature.

Troubleshooting Guide

Diagram 2: Solubility Decision Tree

DecisionTree Start Start: 5-Nitroquinolin-4-ol Solid Stock Make Stock: 50mM in DMSO Start->Stock App Application? Stock->App InVitro In Vitro (Cell Culture) App->InVitro InVivo In Vivo (Animal) App->InVivo DirectAdd Direct addition to Media? InVitro->DirectAdd Soln2 Formulation: 10% DMSO + 40% PEG400 + 50% Water InVivo->Soln2 Route: IP/Oral Soln3 Formulation: 20% HP-beta-CD in Saline InVivo->Soln3 Route: IV (Safer) Precip Result: Precipitation! DirectAdd->Precip Yes (High Conc) Soln1 Keep DMSO < 0.5% Use 10% FBS (Proteins bind drug) DirectAdd->Soln1 No (Low Conc)

Caption: Workflow for selecting the correct solubilization strategy based on experimental application.

FAQ: Common Failures

SymptomCauseCorrective Action
Yellow precipitate immediately upon adding water. "Crash-out" due to hydrophobicity.Pre-dilute DMSO stock into warm media or use a cyclodextrin vehicle.
Solution turns bright yellow/orange. Ionization (Anion formation).This is normal and indicates solubility. The anion is often colored.
Cells dying in vehicle control. DMSO toxicity.Keep DMSO final concentration < 0.5% (v/v).[3]
Cloudy stock solution. Moisture in DMSO.Use fresh, anhydrous DMSO. Sonicate at 40°C.

References

  • Tautomerism of 4-Quinolones

    • Title: Tautomerism of 4-Hydroxy-4(1H) quinolone.[4][5][6]

    • Source: ResearchG
    • Relevance: Establishes the stability of the keto-form l
    • URL:

  • Solubility of Nitroquinoline Derivatives

    • Title: 5-Nitroquinoline PubChem Compound Summary.[7]

    • Source: National Center for Biotechnology Inform
    • Relevance: Provides physicochemical data (LogP, H-bond donor/acceptor counts) for the core scaffold.
    • URL:

  • Cyclodextrin Complexation Strategies

    • Title: Cyclodextrins in Drug Delivery.
    • Source: Loftsson, T. et al. (Expert Opinion on Drug Delivery).
    • Relevance: Standard protocols for solubilizing hydrophobic planar molecules.
    • URL:

  • Acidity of Nitro-Substituted Phenols/Quinolines

    • Title: Apparent ionization constants of primary nitro compounds.
    • Source: ResearchG
    • Relevance: Explains the electron-withdrawing effect of the nitro group on pKa, facilitating anionic solubility
    • URL:

Sources

Troubleshooting

Technical Support Center: Selective Reduction of 5-Nitroquinolin-4-ol

This guide serves as a specialized technical resource for the reduction of 5-Nitroquinolin-4-ol (also known as 5-nitro-4-hydroxyquinoline or 5-nitro-4-quinolone) to 5-Aminoquinolin-4-ol . Core Technical Analysis The Subs...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the reduction of 5-Nitroquinolin-4-ol (also known as 5-nitro-4-hydroxyquinoline or 5-nitro-4-quinolone) to 5-Aminoquinolin-4-ol .

Core Technical Analysis

The Substrate Challenge: The primary complexity in reducing 5-Nitroquinolin-4-ol lies in its tautomeric nature. While often named as an "-ol" (enol), it exists predominantly as the 4-quinolone (keto) tautomer in solution and solid state. This structural reality dictates solubility (poor in non-polar solvents) and reactivity (potential for over-reduction of the pyridone ring).

Critical Objectives:

  • Chemo-selectivity: Reduce the

    
     group without hydrogenating the heterocyclic ring (over-reduction to tetrahydroquinoline).
    
  • Intermediate Control: Prevent the accumulation of the hydroxylamine (

    
    ) intermediate.
    
  • Isolation: Overcome the amphoteric "zwitterionic" solubility issues during workup.

Recommended Experimental Protocols

Method A: Catalytic Transfer Hydrogenation (Pd/C + Hydrazine)

Best for: High purity, small-to-medium scale, and avoiding high-pressure vessels.

Mechanism: Hydrazine acts as the hydrogen donor. The evolution of


 gas drives the reaction forward, often preventing the ring reduction associated with high-pressure 

gas.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer (magnetic stirring may fail due to slurry formation).

  • Solvation: Suspend 5-Nitroquinolin-4-ol (1.0 eq) in Isopropanol (IPA) or Ethanol (approx. 10-15 mL per gram).

    • Note: The starting material may not fully dissolve; this is normal.

  • Catalyst Charge: Add 10% Pd/C (5 wt% loading based on substrate mass) carefully under an inert atmosphere (

    
     or Ar).
    
    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or add to the solvent blanketed with inert gas.

  • Activation: Heat the mixture to 70–80°C (gentle reflux).

  • Reduction: Dropwise add Hydrazine Hydrate (80%, 3.0–5.0 eq) over 30–45 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur. The yellow nitro suspension should darken and eventually clear or change to a beige precipitate of the amine.
      
  • Completion: Reflux for an additional 2–4 hours. Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM).

  • Workup:

    • Filter hot through a Celite pad to remove Pd/C. Wash the pad with hot ethanol.

    • Cool the filtrate to 4°C. The product, 5-aminoquinolin-4-ol , often crystallizes as free base or hydrazine salt.

    • If no precipitate forms, concentrate to 20% volume and dilute with cold water to force precipitation.

Method B: Iron-Acid Reduction (Modified Béchamp)

Best for: Large scale, robust tolerance to impurities, and absolute prevention of ring reduction.

Protocol:

  • Suspension: Suspend 5-Nitroquinolin-4-ol (1.0 eq) in a mixture of Ethanol:Water (3:1) .

  • Acidification: Add Acetic Acid (5.0 eq) or Ammonium Chloride (5.0 eq) .

    • Why: Acetic acid acts as a proton source and solvent;

      
       is milder but slower.
      
  • Reductant: Add Iron Powder (325 mesh, 4.0–6.0 eq) in portions at room temperature.

  • Reaction: Heat to Reflux (approx. 80-90°C) for 2–6 hours.

    • Monitoring: The reaction is heterogeneous. Completion is indicated by the disappearance of the starting nitro spot on TLC.

  • Workup (Critical Step):

    • Basify the hot mixture to pH ~9–10 using

      
       or 
      
      
      
      . This converts iron salts to insoluble oxides/hydroxides.
    • Filter hot through Celite.

    • Troubleshooting: If the filtrate is green/brown (iron breakthrough), treat with EDTA or perform a second basic filtration.

    • Adjust the filtrate pH to 7.0–7.5 (Isoelectric Point) to precipitate the amino-quinolone product.

Visualization of Reaction Pathways

The following diagram illustrates the reduction pathway and the critical divergence points where side reactions occur.

ReactionPathway Nitro 5-Nitroquinolin-4-ol (Starting Material) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy/Azo Dimers (Incomplete Reduction) Nitroso->Azoxy Condensation (Basic pH) Amine 5-Aminoquinolin-4-ol (Target Product) Hydroxylamine->Amine +2e-, +2H+ (Rate Limiting Step) Hydroxylamine->Azoxy Condensation THQ Tetrahydroquinoline (Over-Reduction) Amine->THQ Ring Hydrogenation (High Pressure/Pt/Acid)

Caption: Reaction pathway showing the step-wise reduction to the amine and potential divergence into azo-dimers (incomplete) or tetrahydroquinolines (over-reduction).

Troubleshooting Center (Q&A)

Issue 1: Incomplete Reduction (Hydroxylamine Arrest)

User Question: "My reaction has stalled. MS shows a peak at M+16 relative to the product (M-16 from SM). Extending time doesn't help."

Diagnosis: You have accumulated the Hydroxylamine intermediate (


). This is common in catalytic hydrogenations when the catalyst surface is poisoned or hydrogen pressure is insufficient to overcome the activation energy of the final reduction step.

Corrective Actions:

  • Temperature Boost: Increase reaction temperature to >60°C. The final reduction step (

    
    ) has a higher activation energy.
    
  • Add Promoter: If using Pd/C, add 1-2 equivalents of Ammonium Formate . It acts as a robust hydrogen transfer agent to push the reaction to completion.

  • Switch Catalyst: If using Pd/C, switch to Raney Nickel (if available) or add a trace of Pt/C. Caution: Pt increases ring reduction risk.

Issue 2: Over-Reduction (Ring Saturation)

User Question: "I see a major impurity with Mass M+4 relative to my target. What is it?"

Diagnosis: You have reduced the pyridine ring of the quinoline, forming 5-amino-1,2,3,4-tetrahydroquinolin-4-ol . This occurs under high


 pressure (>40 psi), prolonged reaction times, or in acidic media (e.g., HCl/EtOH) using Platinum (Pt) or Palladium (Pd) catalysts.

Corrective Actions:

  • Poison the Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sufficiently to prevent aromatic ring reduction while allowing nitro reduction.

  • Change Method: Switch to Method B (Iron/Acetic Acid) . Chemical reductants like Fe, SnCl2, or Zn almost never reduce the aromatic quinoline ring.

  • Control pH: Ensure the reaction is neutral or slightly basic. Protonation of the quinoline nitrogen activates the ring toward hydrogenation.

Issue 3: Product Isolation Failure (Amphoteric Solubility)

User Question: "I cannot extract the product. It stays in the aqueous phase during workup, but precipitates as a 'goo' when I neutralize."

Diagnosis: 5-Aminoquinolin-4-ol is amphoteric .

  • pH < 4: Soluble cation (

    
    ).
    
  • pH > 10: Soluble anion (Phenolate/Quinolonate).

  • pH 6–8: Zwitterionic neutral species (Least soluble).

Corrective Actions:

  • Isoelectric Precipitation: Carefully adjust the aqueous solution to pH 7.0–7.5 . Do not just "neutralize"; hit the exact pI. Allow it to stand at 4°C overnight.

  • Salting Out: Saturate the aqueous phase with NaCl or Ammonium Sulfate to decrease the solubility of the organic product (Salting-out effect).

  • Solvent Swap: Avoid liquid-liquid extraction (DCM/Water). Instead, evaporate the reaction mixture to dryness and use continuous extraction (Soxhlet) with Isopropanol or Ethyl Acetate to pull the product from the salts.

Comparative Data Table

FeaturePd/C + H2 (Gas)Pd/C + Hydrazine (Transfer)Fe / Acetic AcidSnCl2 / HCl
Yield Potential High (85-95%)High (80-90%)Moderate (70-85%)High (80-90%)
Ring Reduction Risk High (if not controlled)LowNegligible Negligible
Hydroxylamine Risk ModerateLowLowLow
Scalability Good (Safety limits)ExcellentExcellentPoor (Emulsions)
Workup Difficulty Easy (Filtration)Easy (Filtration)Moderate (Fe removal)Difficult (Tin salts)
Green Chemistry HighModerate (Hydrazine toxic)Low (Fe waste)Low (Acid waste)

References

  • Catalytic Transfer Hydrogenation (Hydrazine/Pd)

    • Title: Preparation method of 5-amino-8-hydroxyquinoline (Analogous protocol).[1]

    • Source: CN102295600A (P
    • URL
  • Iron/Acid Reduction (General Protocol)

    • Title: Nitro Reduction - Iron (Fe) - Common Organic Chemistry.
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Tautomerism of Hydroxyquinolines

    • Title: A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect.[2]

    • Source: Chemical Science Transactions (via ResearchG
    • URL:[Link]

  • Workup of Amphoteric Aminoquinolines

    • Title: Optimization of 4-Aminoquinoline Synthesis (Purification str
    • Source: BenchChem Technical Support.[3][4][5]

Sources

Optimization

recrystallization solvents for high-purity 5-Nitroquinolin-4-ol

Technical Guide: Recrystallization & Purification of 5-Nitroquinolin-4-ol Executive Summary Target Compound: 5-Nitroquinolin-4-ol (CAS: 23536-75-6) Synonyms: 5-Nitro-4-hydroxyquinoline; 5-Nitro-4(1H)-quinolinone. Critica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Recrystallization & Purification of 5-Nitroquinolin-4-ol

Executive Summary

Target Compound: 5-Nitroquinolin-4-ol (CAS: 23536-75-6) Synonyms: 5-Nitro-4-hydroxyquinoline; 5-Nitro-4(1H)-quinolinone. Critical Challenge: This compound exhibits tautomeric equilibrium (4-ol vs. 4-one) and strong intermolecular hydrogen bonding, resulting in poor solubility in common organic solvents. Furthermore, synthesis from 3-nitroaniline via the Gould-Jacobs reaction typically yields a mixture of the 5-nitro (target) and 7-nitro (isomer) products, requiring a selective purification strategy.

Solvent Selection Strategy

The choice of solvent is dictated by the "4-quinolone" character of the molecule, which behaves more like a high-melting pigment than a standard organic solid.

Solvent SystemRoleMechanism of ActionRecommendation Level
Glacial Acetic Acid (AcOH) Primary Recrystallization SolventDisrupts intermolecular H-bonds via protonation; high boiling point (118°C) allows significant solubility differential between hot and cold.High (Gold Standard)
DMF / Water Antisolvent Precipitation5-Nitroquinolin-4-ol is soluble in Dimethylformamide (DMF) but insoluble in water. Controlled addition of water induces crystallization.Medium (Good for bulk recovery)
Ethanol (EtOH) Wash SolventRemoves unreacted starting materials and lower-melting impurities; poor solvent for the quinolone itself.Low (Only for washing)
Nitrobenzene High-Temp Solventcapable of dissolving the compound at >200°C for difficult separations, but difficult to remove.Specialist Only

Detailed Experimental Protocols

Method A: Glacial Acetic Acid Recrystallization (Recommended for High Purity)

This method exploits the steep solubility curve of 4-quinolones in acetic acid to separate the 5-nitro isomer from the less soluble 7-nitro isomer (fractional crystallization) or general impurities.

Protocol:

  • Dissolution: Suspend the crude 5-nitroquinolin-4-ol in Glacial Acetic Acid (ratio: 1 g solid per 10–15 mL acid).

  • Heating: Heat the mixture to reflux (approx. 118°C) with vigorous magnetic stirring. The solid should dissolve completely to form a clear, dark yellow/orange solution.

    • Note: If undissolved solids remain after 15 minutes of reflux, filter hot (this residue is likely the 7-nitro isomer or inorganic salts).

  • Clarification (Optional): If the solution is dark/tarry, add activated charcoal (0.5 wt%), reflux for 5 mins, and filter hot through a Celite pad.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2–3 hours. Rapid cooling traps impurities.

  • Collection: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with:

    • Cold Glacial Acetic Acid (2 x small volume).

    • Cold Ethanol (to remove acetic acid).

    • Diethyl Ether (to facilitate drying).

  • Drying: Dry in a vacuum oven at 80°C for 6 hours.

Method B: DMF/Water Antisolvent Precipitation

Useful for large-scale initial purification or if the compound is too insoluble in Acetic Acid.

Protocol:

  • Dissolve the crude solid in the minimum amount of hot DMF (approx. 100°C).

  • Filter hot to remove insoluble impurities.

  • While stirring the hot DMF solution, add hot Water dropwise until persistent turbidity is observed (cloud point).

  • Add a few drops of DMF to clear the solution, then let it cool slowly.

  • If no crystals form, add more water to the cooled solution to force precipitation.[1]

Visualization: Purification Workflow

RecrystallizationWorkflow Start Crude 5-Nitroquinolin-4-ol (Mixture of 5- & 7- isomers) Dissolve Suspend in Glacial Acetic Acid Heat to Reflux (118°C) Start->Dissolve CheckSolubility Complete Dissolution? Dissolve->CheckSolubility FilterHot Filter Hot (remove 7-nitro isomer/inorganics) CheckSolubility->FilterHot No (Solids remain) Cooling Slow Cooling to 25°C (3-4 hours) CheckSolubility->Cooling Yes FilterHot->Cooling Filtration Vacuum Filtration Cooling->Filtration Wash Wash: Cold AcOH -> EtOH -> Ether Filtration->Wash Dry Dry: Vacuum Oven @ 80°C Wash->Dry FinalProduct Pure 5-Nitroquinolin-4-ol (Yellow/Tan Solid) Dry->FinalProduct

Caption: Workflow for the purification of 5-Nitroquinolin-4-ol using Glacial Acetic Acid, highlighting the removal of the less soluble 7-nitro isomer.

Troubleshooting & FAQs

Q1: I synthesized this from 3-nitroaniline and my melting point is broad. Why? A: The Gould-Jacobs reaction with meta-substituted anilines (like 3-nitroaniline) produces a mixture of 5-nitro and 7-nitro isomers. These isomers co-crystallize, depressing and broadening the melting point. The 7-nitro isomer is typically less soluble.

  • Action: Perform a hot filtration in acetic acid (Method A). The solid left on the filter is likely enriched in the 7-nitro isomer; the filtrate will contain your target 5-nitro isomer, which crystallizes upon cooling.

Q2: The product is not dissolving in Ethanol or Acetone. A: This is expected. 4-Quinolones exist as stable tautomers with strong intermolecular hydrogen bonding (dimers/polymers). They require highly polar, protic solvents (Acetic Acid) or dipolar aprotic solvents (DMF, DMSO) to break these bonds. Do not use Ethanol as a primary solvent; use it only for washing.

Q3: My crystals are very small and hard to filter. A: This indicates "crash cooling."

  • Action: Re-dissolve the product. When cooling, wrap the flask in a towel or place it in a warm oil bath and turn the heat off, allowing it to cool over 4–6 hours. Slower cooling promotes larger crystal growth.

Q4: How do I distinguish the 5-nitro from the 7-nitro isomer? A:

  • 1H NMR : The coupling patterns of the protons on the benzene ring differ. The 5-nitro isomer has a specific ortho-meta coupling pattern distinct from the 7-nitro.

  • TLC : Use a polar mobile phase (e.g., DCM:Methanol 95:5). The isomers usually have slightly different Rf values.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

    • Foundational paper describing the cyclization method used to synthesize 4-hydroxyquinolines.
  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Nitroaniline." Journal of the American Chemical Society, 68(7), 1264–1266. Link

    • Specific reference for the synthesis and separ
  • Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. The Preparation of 3-Cyano-4-hydroxyquinoline." Journal of the American Chemical Society, 68(7), 1204–1208. Link

    • Discusses the solubility and purification properties of 4-hydroxyquinolines in acetic acid.

Sources

Troubleshooting

troubleshooting nitration regioselectivity in quinolin-4-ol synthesis

Technical Support Center: Troubleshooting Nitration Regioselectivity in Quinolin-4-ol Synthesis Introduction: The Tautomeric Challenge Welcome to the Advanced Synthesis Support Module. If you are experiencing regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Nitration Regioselectivity in Quinolin-4-ol Synthesis

Introduction: The Tautomeric Challenge

Welcome to the Advanced Synthesis Support Module. If you are experiencing regioselectivity issues with quinolin-4-ol (4-hydroxyquinoline), you are likely battling the substrate's inherent tautomeric duality.[1][2]

In the context of Electrophilic Aromatic Substitution (SEAr), quinolin-4-ol (1) is a "chameleon" substrate.[1][2] It exists in equilibrium with quinolin-4(1H)-one (2) .[1][2] The regiochemical outcome of your nitration is dictated almost entirely by the protonation state of the intermediate, which is controlled by your choice of solvent and acid strength.

  • Weak Acid Media (Acetic/Propionic): Favors substitution at C3 (Heterocyclic ring).

  • Strong Acid Media (Sulfuric/Mixed Acid): Favors substitution at C6 (Benzene ring).

Module 1: Understanding the Substrate (The "Why")

Q: Why does changing the solvent from acetic acid to sulfuric acid completely flip the regioselectivity?

A: This is due to the switch between the free-base/neutral tautomer and the deactivated quinolinium cation.

  • In Organic Acids (Acetic/Propionic): The substrate exists primarily as the neutral 4-quinolone tautomer. The NH group acts as a hydrogen bond donor, and the carbonyl oxygen is an electron-donating group (via resonance) to the alpha-position (C3 ).[2] The electron-rich enaminone system directs the electrophile (

    
    ) to the 3-position.[1][2]
    
  • In Sulfuric Acid (Mixed Acid): The nitrogen atom is fully protonated, forming the quinolinium cation . This positive charge strongly deactivates the heterocyclic ring (positions 2, 3, 4) via induction.[3] Consequently, the electrophilic attack shifts to the less deactivated benzene ring. Within the benzene ring, the 4-hydroxy/keto group acts as an electron donor, activating the positions para to itself.

    • Key Insight: In the cation, the 4-substituent activates C6 significantly (by a factor of

      
       relative to quinoline), making it the major product over C8 [1].
      

Module 2: Troubleshooting Regioselectivity (The "How")

Scenario A: "I am trying to synthesize 3-nitroquinolin-4-ol, but I am getting low yields or mixtures."

Diagnosis: You are likely using an acid medium that is too strong, or the temperature is too high, leading to oxidative degradation.

Troubleshooting Steps:

  • Switch Solvent: Use Propionic Acid or Acetic Acid instead of Sulfuric Acid. Propionic acid allows for a higher reflux temperature (

    
    ) which is often necessary for the mono-nitration of the neutral species without deactivating the ring [2].
    
  • Temperature Control: The reaction often requires heating (

    
    ) to proceed via the nitrosation-oxidation mechanism common in electron-rich phenols/enols.[1][2]
    
  • Reagent: Use 70%

    
    . Fuming nitric acid is often unnecessary and may cause over-oxidation.
    
Scenario B: "I want the 6-nitro isomer, but I'm seeing 8-nitro impurities or dinitration."

Diagnosis: You are performing a standard mixed-acid nitration.[1][2] The protonated nitrogen directs to the benzene ring. While C6 is favored electronically by the 4-substituent, C8 is also accessible.[1][2]

Troubleshooting Steps:

  • Cryogenic Addition: Perform the addition of the nitrating mixture at -5°C to 0°C . Higher temperatures (

    
    ) increase the kinetic energy enough to overcome the higher activation barrier of the C8 position and can lead to 6,8-dinitration.
    
  • Acid Strength: Ensure the sulfuric acid concentration is high (>90%). Any water presence allows equilibrium concentration of the neutral species, which might react at C3.

  • Purification: If you cannot avoid the C8 isomer, exploit the solubility differences. The 6-nitro isomer is typically less soluble in ethanol/methanol than the 8-nitro isomer.[1][2] Recrystallization from hot ethanol is the standard purification method.

Scenario C: "My reaction turns into a black tar."

Diagnosis: Oxidative degradation of the electron-rich quinolone ring.[2] Fix:

  • Exclude Nitrous Acid: Ensure your nitric acid is urea-treated or free of nitrous gases if you are not aiming for the nitrosation mechanism.[2]

  • Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring. Exothermic quenching can spike the temperature and degrade the product.

Module 3: Visualizing the Mechanism

The following diagram illustrates the divergence in pathways based on the reaction medium.

NitrationPathways Substrate Quinolin-4-ol (Tautomeric Equilibrium) ConditionA Condition A: Organic Acid (AcOH/EtCOOH) Neutral Species Dominant Substrate->ConditionA Solvent Choice ConditionB Condition B: Sulfuric Acid (H2SO4) Cationic Species Dominant Substrate->ConditionB IntermedA Activation at C3 (Enaminone System) ConditionA->IntermedA Electronic Effect IntermedB Deactivation of Pyridine Ring Activation of Benzene Ring (C6) ConditionB->IntermedB Protonation Prod3 3-Nitroquinolin-4-ol (Major Product) IntermedA->Prod3 HNO3, Heat Prod6 6-Nitroquinolin-4-ol (Major Product) IntermedB->Prod6 Mixed Acid, 0°C Prod8 8-Nitroquinolin-4-ol (Minor Byproduct) IntermedB->Prod8 Side Reaction

Caption: Divergent regioselectivity pathways for quinolin-4-ol nitration controlled by solvent acidity.

Module 4: Experimental Protocols

Protocol A: Synthesis of 3-Nitroquinolin-4-ol (Heterocyclic Nitration)

Targeting the electron-rich enaminone system.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Dissolution: Dissolve quinolin-4-ol (14.5 g, 0.1 mol) in propionic acid (150 mL) .

  • Addition: Heat the solution to 125°C . Add Nitric Acid (70%, 9.0 mL, 0.14 mol) dropwise over 20 minutes.

    • Note: Evolution of reddish fumes is normal.

  • Reaction: Stir at reflux for 30 minutes.

  • Workup: Cool to room temperature. The product usually precipitates. Dilute with Ethanol (50 mL) to complete precipitation.

  • Isolation: Filter the yellow solid, wash with water, then ethanol. Dry in vacuo.

    • Expected Yield: ~80-85%

    • Validation:

      
       NMR should show the disappearance of the C3 proton (typically a singlet/doublet around 
      
      
      
      6.0-6.3 ppm in the starting material).
Protocol B: Synthesis of 6-Nitroquinolin-4-ol (Benzenoid Nitration)

Targeting the protonated quinolinium species.

  • Setup: Equip a 250 mL three-neck flask with a thermometer and addition funnel. Place in an ice-salt bath (-5°C ).

  • Dissolution: Dissolve quinolin-4-ol (10 g) in conc.

    
     (40 mL) . Maintain temp < 5°C.
    
  • Nitrating Mixture: Prepare a mixture of conc.

    
     (4.5 mL)  and conc. 
    
    
    
    (15 mL)
    . Cool this mixture to 0°C.
  • Addition: Add the nitrating mixture dropwise to the quinoline solution over 45 minutes. Do not allow temperature to exceed 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quenching: Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~4-5 using 50% NaOH or

    
     solution. The product will precipitate.[3][4]
    
  • Purification: Filter the crude solid. Recrystallize from boiling acetic acid or DMF/Ethanol to remove the more soluble 8-nitro isomer.[2]

Module 5: Analytical Data Summary

IsomerReaction MediumKey

NMR Feature (DMSO-

)
Melting Point
3-Nitro Propionic Acid /

Absence of H-3 signal; H-2 appears as singlet downfield (

ppm).[1][2]

(dec)
6-Nitro

/

Doublet (

Hz) for H-5 (meta coupling).[1][2] H-3 appears as doublet.

8-Nitro

/

Doublet of doublets for H-7; H-5 and H-6 coupling patterns distinct.[1][2]

References

  • Austin, M. W., & Ridd, J. H. (1963). Heteroaromatic reactivity.[3][5][6][7] Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline... in sulphuric acid. Journal of the Chemical Society, 4204-4210. Link

  • Bachman, G. B., et al. (1947).[8] Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society, 69(2), 365–371. Link

  • Schofield, K., & Swain, T. (1949). Nitration of some quinoline derivatives. Journal of the Chemical Society, 1367-1371. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

Sources

Optimization

Technical Support Center: Optimizing Temperature for 5-Nitroquinolin-4-ol Synthesis

Welcome to the Technical Support Center for quinolone synthesis. Synthesizing 5-nitroquinolin-4-ol via the classical Gould-Jacobs reaction presents unique thermodynamic and kinetic challenges. Because the nitro group is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinolone synthesis. Synthesizing 5-nitroquinolin-4-ol via the classical Gould-Jacobs reaction presents unique thermodynamic and kinetic challenges. Because the nitro group is strongly electron-withdrawing, it fundamentally alters the reactivity of the aniline precursor, requiring precise temperature optimization to balance successful ring closure against thermal degradation.

This guide provides mechanistic troubleshooting, self-validating protocols, and alternative low-temperature pathways to optimize your yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: What is the optimal temperature for the initial condensation step, and why is it critical? A1: The initial step is the condensation of 3-nitroaniline with diethyl ethoxymethylenemalonate (EMME) to form the anilidomethylenemalonic ester intermediate. The optimal temperature is 100–130 °C for 1–2 hours (1)[1]. Causality: This temperature is specifically required to provide enough thermal energy to drive off ethanol (a byproduct) and push the equilibrium forward. If the temperature exceeds 130 °C during this stage, you risk premature, uncontrolled cyclization or degradation.

Q2: Why does the subsequent cyclization of the 3-nitroaniline intermediate require extreme temperatures (250–300 °C)? A2: The cyclization is an intramolecular electrophilic aromatic substitution (2)[2]. The -NO₂ group strongly withdraws electron density from the aromatic ring via resonance and inductive effects, severely deactivating it. Because the ring carbon must act as a nucleophile to attack the malonate carbonyl, massive thermal energy (250–300 °C in a high-boiling solvent) is required to overcome the high activation energy barrier (3)[3].

Q3: My high-temperature cyclization yields a black, tarry mixture with very little product. How can I optimize this? A3: You are experiencing thermal degradation. Prolonged heating at 250–300 °C leads to the formation of dark tarry materials and spontaneous decarboxylation (1)[1]. Optimization: You must minimize residence time at high temperatures. Switching to microwave irradiation at 250 °C for just 5–15 minutes significantly improves yields by rapidly driving the cyclization before degradation pathways dominate (2)[2].

Q4: Can I lower the cyclization temperature to completely avoid thermal decomposition? A4: Yes, by switching from a purely thermal pathway to an acid-catalyzed one. Eaton's Reagent (10% w/w P₂O₅ in methanesulfonic acid) acts as a powerful Brønsted/Lewis acid system. It super-activates the malonate carbonyl, lowering the activation energy required for ring-closure. This allows the cyclization to proceed smoothly at 80–100 °C , resulting in quantitative yields and avoiding tar formation (4)[4].

Q5: I am getting a mixture of isomers. How does temperature affect regioselectivity? A5: When using 3-nitroaniline, cyclization can occur at either of the two ortho positions (C2 or C6), yielding 5-nitroquinolin-4-ol and 7-nitroquinolin-4-ol, respectively. Steric hindrance at the C2 position (between the amine and nitro group) often favors the 7-nitro isomer (3)[3]. Lowering the temperature via Eaton's reagent provides tighter kinetic control, though chromatographic separation of the regioisomers is still required.

Part 2: Self-Validating Experimental Protocols

Protocol A: Conventional Thermal Workflow (High-Temperature)

Mechanism: Relies on brute-force thermal energy to drive the deactivated ring closure.

  • Condensation: In a round-bottom flask, combine 3-nitroaniline (1.0 eq) and EMME (1.0–1.2 eq). Heat the mixture at 100–130 °C for 1–2 hours (1)[1].

    • Self-Validation Cue: The reaction progress is physically indicated by the continuous evolution and condensation of ethanol vapor on the upper flask walls.

  • Cyclization: To the crude intermediate, add a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether). Heat to 250 °C under a nitrogen atmosphere for 30–60 minutes (1)[1].

    • Self-Validation Cue: The solution will transition from a clear/yellow liquid to a dark, opaque mixture, indicating cyclization (and onset of degradation). Do not exceed 60 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Add a non-polar solvent (hexane or petroleum ether) to precipitate the crude product. Collect the solid by filtration (1)[1].

Protocol B: Eaton's Reagent Workflow (Low-Temperature)

Mechanism: Relies on extreme electrophilic activation to permit low-temperature ring closure, protecting the nitro-aromatic system.

  • Condensation: Subject a neat, equimolar mixture of 3-nitroaniline and EMME to microwave irradiation for 7 minutes, or reflux in ethanol for 2 hours (4)[4].

  • Cyclization: Add Eaton's reagent (1:10 w/w P₂O₅ in methanesulfonic acid) to the intermediate. Heat to 80–100 °C for 2 hours (4)[4].

    • Self-Validation Cue: The reaction mixture remains a clear/yellow viscous liquid throughout the heating process, completely lacking the black tar typical of Protocol A.

  • Work-up: Quench the reaction by pouring the mixture over crushed ice.

    • Self-Validation Cue: The product will immediately crash out as a distinct solid precipitate, validating a successful, clean cyclization.

Part 3: Quantitative Data Presentation

ParameterConventional ThermalMicrowave IrradiationEaton's Reagent (Acid-Catalyzed)
Condensation Temp/Time 100–130 °C (1–2 h)Neat MW (7 min)Reflux EtOH (2 h) or MW (7 min)
Cyclization Temp/Time 250–300 °C (30–60 min)250 °C (5–15 min)80–100 °C (2 h)
Primary Solvent Dowtherm A / Diphenyl EtherSolvent-free or Diphenyl EtherMethanesulfonic Acid
Degradation Risk High (Tarring, Decarboxylation)Moderate (Pressure buildup)Low (Clean reaction profile)

Part 4: Reaction Workflow Visualization

SynthesisWorkflow Start 3-Nitroaniline + EMME Cond Step 1: Condensation (100-130°C or MW) Start->Cond Heat Inter Anilidomethylenemalonic Ester Intermediate Cond->Inter -EtOH Decision Step 2: Cyclization Strategy Select based on yield/equipment Inter->Decision Thermal Conventional Thermal (250-300°C, Dowtherm A) Decision->Thermal Standard Lab MW Microwave Irradiation (250°C, 5-15 min) Decision->MW MW Reactor Eaton Acid-Catalyzed (Eaton's) (80-100°C) Decision->Eaton Mild Route Prod1 High Degradation / Tar Mixture of 5- & 7-Nitro Thermal->Prod1 Prod2 Moderate Yield Reduced Decarboxylation MW->Prod2 Prod3 High Yield / Clean Mild Conditions Eaton->Prod3

Fig 1: Temperature-dependent workflow for 5-Nitroquinolin-4-ol synthesis via Gould-Jacobs reaction.

Part 5: References

  • [1] Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem. 1

  • [2] Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C - Select Science / Biotage.2

  • [3] Optimization of reaction conditions for quinolone synthesis - Benchchem. 3

  • [4] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. 4

Sources

Troubleshooting

Technical Support Center: Purification of 5-Nitroquinolin-4-ol

Executive Summary This guide addresses the purification of 5-Nitroquinolin-4-ol (also known as 5-nitro-4-quinolone). Users must distinguish this compound from its structural isomer, Nitroxoline (5-nitro-8-hydroxyquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 5-Nitroquinolin-4-ol (also known as 5-nitro-4-quinolone). Users must distinguish this compound from its structural isomer, Nitroxoline (5-nitro-8-hydroxyquinoline), as their solubility profiles differ significantly.

The primary impurities in 5-Nitroquinolin-4-ol samples typically stem from its synthesis route (Gould-Jacobs cyclization or direct nitration):

  • Regioisomers: 7-Nitroquinolin-4-ol (from Gould-Jacobs) or 8-Nitroquinolin-4-ol (from nitration).

  • Oligomeric Tars: Thermal degradation products from high-temperature cyclization.

  • Unreacted Intermediates: Anilines or ethoxymethylene malonates.[1]

Module 1: Isomer Management (The 5- vs. 7-Nitro Split)

User Scenario: "My HPLC trace shows a doublet peak, and the melting point is depressed. I suspect the 7-nitro isomer is present."

Technical Insight

If you synthesized this via the Gould-Jacobs reaction (starting from 3-nitroaniline), cyclization occurs at both the 2- and 6-positions of the aniline ring. This inevitably produces a mixture of 5-nitroquinolin-4-ol (minor/desired) and 7-nitroquinolin-4-ol (major/impurity).

  • Mechanism: The nitro group at position 5 exerts a peri-effect (steric repulsion and electrostatic interaction) with the carbonyl/hydroxyl at position 4. This disrupts the crystal lattice energy compared to the more linear 7-nitro isomer, creating a solubility differential.

Troubleshooting Protocol: Fractional Crystallization

Objective: Isolate the 5-nitro isomer using Glacial Acetic Acid (AcOH).

  • Dissolution: Suspend the crude yellow/brown solid in Glacial Acetic Acid (10 mL per gram of crude).

  • Reflux: Heat to boiling (118°C). The mixture should become a dark, clear solution.

    • Note: If solids remain, they are likely inorganic salts or polymerized tars. Filter hot if necessary.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (25°C) over 4 hours. Do not use an ice bath immediately; rapid cooling traps the 7-nitro isomer.

  • Filtration: Filter the resulting precipitate.[2]

    • The Cake: Typically enriched in the 7-nitro isomer (less soluble).

    • The Mother Liquor: Contains the 5-nitro isomer .[3]

  • Recovery: Concentrate the mother liquor to 30% of its original volume and dilute with water to precipitate the 5-nitro isomer.

Data for Solvent Selection:

Solvent 5-Nitro Isomer Solubility 7-Nitro Isomer Solubility Selectivity Rating
Glacial Acetic Acid Moderate (Hot) Low (Hot) High
DMF High High Low (Co-crystallizes)
Ethanol Low Very Low Moderate

| Water | Insoluble | Insoluble | None |

Module 2: Removing "Gummy" Impurities (Tars)

User Scenario: "The product crashed out as a sticky, dark brown gum instead of a powder."

Technical Insight

This "gumming" is characteristic of Gould-Jacobs cyclization performed in Dowtherm A or diphenyl ether. The high temperatures (>250°C) cause oxidative polymerization of the starting materials. These oligomers act as "crystal poisons," preventing the 5-nitroquinolin-4-ol from forming a lattice.

Troubleshooting Protocol: The Trituration Wash

Objective: Remove surface oils without dissolving the product.

  • Drying: Ensure the crude gum is as dry as possible (remove residual high-boiling solvents).

  • Solvent Choice: Use Acetone or Methanol . 5-Nitroquinolin-4-ol is poorly soluble in cold acetone, but many tars are soluble.

  • Trituration:

    • Add cold Acetone (5 mL/g) to the gum.

    • Sonicate for 10–15 minutes. The gum should break apart into a lighter-colored powder.

  • Filtration: Filter the suspension. The dark filtrate contains the impurities; the filter cake is your semi-purified product.

Module 3: Chemical Cleanup (Acid/Base Swing)

User Scenario: "The sample has high ash content or persistent color even after recrystallization."

Technical Insight

5-Nitroquinolin-4-ol is amphoteric . It can function as a base (protonating the Nitrogen) or an acid (deprotonating the Hydroxyl/Amide). We can exploit this to leave non-ionizable impurities (like carbon, neutral tars, or inorganic salts) behind.

Troubleshooting Protocol: The pH Swing
  • Acidification (Solubilization):

    • Suspend solid in 2M HCl.

    • Heat to 60°C. The product will dissolve as the hydrochloride salt (

      
      ).
      
    • Action: Filter this solution while warm. Discard the solid residue (this is the non-basic tar/carbon).

  • Neutralization (Precipitation):

    • Slowly add 2M NaOH or Ammonium Hydroxide to the filtrate.

    • Monitor pH.[4] The product will precipitate near its isoelectric point (approx pH 6–7).

    • Critical: Do not over-basify (> pH 10), or the product may redissolve as the phenolate anion.

  • Wash: Filter the precipitate and wash extensively with water to remove NaCl/NH4Cl salts.

Visualizing the Workflow

Diagram 1: Isomer Separation Logic

Caption: Decision tree for separating regioisomers based on differential solubility in acetic acid.

IsomerSeparation Crude Crude Mixture (5-Nitro & 7-Nitro) Dissolve Dissolve in Boiling Glacial Acetic Acid Crude->Dissolve FilterHot Filter Hot (Remove Insolubles) Dissolve->FilterHot Cool Slow Cool to 25°C (4 Hours) FilterHot->Cool FilterCold Filter Suspension Cool->FilterCold Cake Filter Cake: Enriched 7-Nitro Isomer (Discard or Reprocess) FilterCold->Cake Solid Liquor Mother Liquor: Enriched 5-Nitro Isomer FilterCold->Liquor Filtrate Precip Dilute with Water & Filter Liquor->Precip Final Pure 5-Nitroquinolin-4-ol Precip->Final

Diagram 2: Amphoteric Purification Cycle

Caption: Purification cycle exploiting the pH-dependent solubility of the quinolone core.

AmphotericPurification Impure Impure Solid (Neutral) AcidSol Acidic Solution (pH < 2) Cationic Form Impure->AcidSol Add 2M HCl Filter Filtration step AcidSol->Filter Waste Solid Waste (Tars/Carbon) Filter->Waste Insolubles BaseAdd Add Base to pH 6-7 Filter->BaseAdd Filtrate Pure Precipitated Product (Zwitterion/Neutral) BaseAdd->Pure Precipitation

FAQ: Frequently Asked Questions

Q: Can I use column chromatography to separate the isomers? A: Yes, but it is challenging due to the low solubility of these compounds in standard organic solvents.

  • Recommendation: Use a mobile phase of Dichloromethane : Methanol (95:5) . The 5-nitro isomer typically elutes differently than the 7-nitro due to the internal hydrogen bonding (peri-effect) reducing its polarity slightly compared to the 7-nitro isomer.

Q: Why is my yield so low after the Acid/Base wash? A: You likely over-basified the solution. Quinolin-4-ols have a pKa roughly around 9–10 for the phenolic proton. If you adjust the pH > 10, the product forms a soluble salt (


). Always stop neutralizing when the pH reaches 6–7.

Q: Is this the same as Nitroxoline? A: No. Nitroxoline is 5-nitro-8-hydroxyquinoline. The hydroxyl group is on the benzene ring (position 8), not the pyridine ring (position 4). Their coordination chemistry and biological activity are completely different.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Modified Preparation through 3-Carbethoxy-4-hydroxyquinoline. Journal of the American Chemical Society, 68(7), 1204–1208.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Nitroaniline. Journal of the American Chemical Society, 68(7), 1264.

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine). Organic Syntheses, 26, 76. (Demonstrates the Gould-Jacobs purification principles).

Sources

Optimization

stability of 5-Nitroquinolin-4-ol under acidic and basic conditions

This technical guide serves as a specialized support resource for researchers working with 5-Nitroquinolin-4-ol (also known as 5-nitro-4-hydroxyquinoline).[1][2] It addresses stability, solubility, and handling under var...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for researchers working with 5-Nitroquinolin-4-ol (also known as 5-nitro-4-hydroxyquinoline).[1][2] It addresses stability, solubility, and handling under varying pH conditions, distinguishing this compound from its common isomer, Nitroxoline (5-nitro-8-hydroxyquinoline).[1][2]

Quick Reference FAQ
Question Short Answer
Is it stable in Acid? Yes. It forms stable salts (e.g., hydrochloride) via protonation.[1][2]
Is it stable in Base? Conditionally. Stable as an anionic salt in mild base; susceptible to oxidative degradation or nucleophilic attack in strong, hot alkaline solutions.[1][2]
Why is my solution yellow/orange? The compound is a chromophore.[1][2] Color intensity changes with pH due to tautomerism and ionization (halochromism).[2]
Is it "4-ol" or "4-one"? It exists in equilibrium. In solution and solid state, the 4-quinolone (keto) tautomer typically predominates over the enol form.[2][3]
Core Chemistry: Tautomerism & Solubility

To troubleshoot stability, one must first understand the molecular species present.[2] 5-Nitroquinolin-4-ol is a misnomer in many contexts; it behaves predominantly as 5-nitroquinolin-4(1H)-one .[1][2]

The Tautomeric Equilibrium

The stability of this compound is dictated by its ability to shift between the hydroxy (enol) and quinolone (keto) forms.[2] The nitro group at position 5 exerts a strong electron-withdrawing effect, increasing the acidity of the NH proton and the phenol proton.[2]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 pH Dependent Species Enol 4-Hydroxy Form (Enol) Less Polar Keto 4-Quinolone Form (Keto) Predominant Species Enol->Keto  Favored in Polar Solvents   Anion Anionic Form (Basic pH) Soluble & Colored Keto->Anion - H+ Cation Cationic Form (Acidic pH) Soluble Cation->Keto - H+

Caption: Fig 1. Tautomeric shift between enol and keto forms, and ionization states across pH gradients.[2]

Stability in Acidic Conditions

Status: High Stability Common Issue: Precipitation upon neutralization.[1][2]

Mechanism

In acidic media (pH < 3), the pyridine nitrogen (or the amide oxygen in the keto form) becomes protonated.[2] The electron-withdrawing nitro group reduces the basicity of the ring nitrogen compared to non-nitrated quinolines, but protonation still occurs in strong acids (HCl, H₂SO₄), forming a soluble cation.[2]

Troubleshooting Guide: Acidic Media
Symptom Probable Cause Corrective Action
Precipitation pH has drifted towards the isoelectric point (pI).[1][2]Maintain pH < 2 for full solubility.[1][2] If neutralizing, pass through the pI quickly.[2]
Color Fading Protonation disrupts the conjugation of the chromophore.[1][2]This is normal halochromism, not degradation.[1][2] Verify structure via UV-Vis (check

shift).[1][2]
Decomposition Presence of reducing metals (Zn, Fe, Sn) in acid.[2]CRITICAL: Nitro groups reduce to amines in acid + metal environments.[1][2] Ensure no metallic impurities are present.[1][2]

Protocol: Solubilization in Acid

  • Weigh the solid 5-nitroquinolin-4-ol.[1][2]

  • Add 0.1 M or 1.0 M HCl dropwise with stirring.

  • Observation: The solid should dissolve to form a pale yellow solution.

  • Storage: Stable at 4°C for weeks. Avoid freezing if highly concentrated to prevent precipitation.[1][2]

Stability in Basic Conditions

Status: Moderate Stability (Sensitive to Oxidation) Common Issue: Darkening of solution (Brown/Red).[2]

Mechanism

In basic media (pH > 10), the N-H (from quinolone) or O-H (from hydroxy) proton is removed, forming a resonance-stabilized anion.[2]

  • Risk: The nitro group activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) .[1][2] While the 4-position is already oxygenated, the 5-nitro group can make other positions (like C-2 or C-6) susceptible to attack by strong nucleophiles (

    
    ) at high temperatures, leading to degradation products.[1][2]
    
Troubleshooting Guide: Basic Media
Symptom Probable Cause Corrective Action
Deep Red/Brown Color Formation of the anion (normal) OR oxidative degradation (abnormal).[1][2]Check reversibility: Acidify a small aliquot.[1][2] If it returns to pale yellow, it is reversible salt formation.[1][2] If dark color persists, it is degradation.[1][2][4]
Gradual Darkening Oxidative polymerization.[1][2]Degas buffers with

or Ar before use.[1][2] Store basic solutions in the dark.
Insoluble Residue Formation of aggregates or impurities.[1][2]Filter (0.22 µm PTFE).[1][2] Do not heat basic solutions >50°C for extended periods.[1][2]

Protocol: Stability Test in Base

  • Prepare a 1 mM solution in 0.1 M NaOH.[1][2]

  • Immediate Observation: Solution turns bright yellow/orange (Anion formation).[1][2]

  • Stress Test: Incubate at 25°C for 24 hours.

  • Checkpoint: Measure UV-Vis absorbance.[1][2] A decrease in the primary peak or appearance of a broad "tail" >450 nm indicates degradation.[1][2]

Analytical Troubleshooting (HPLC & UV-Vis)

When analyzing stability, standard C18 HPLC methods may fail due to peak tailing caused by the basic nitrogen interacting with silanol groups.[2]

Recommended HPLC Conditions
  • Column: C18 with end-capping (resistant to phase collapse).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps it protonated/soluble).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][5]

  • Note: Avoid neutral pH mobile phases where the compound may precipitate or tail excessively.[1][2]

Troubleshooting Start User Observes Issue Precipitation Precipitation? Start->Precipitation ColorChange Color Change? Start->ColorChange CheckPH Check pH. Is it near neutral (pH 4-8)? Precipitation->CheckPH RevCheck Reversibility Test. Acidify/Basify aliquot. ColorChange->RevCheck AdjustPH Adjust pH. Soluble at pH < 2 or pH > 9 CheckPH->AdjustPH Yes SolventCheck Check Solvent. Is it water only? CheckPH->SolventCheck No AddCosolvent Add DMSO or MeOH SolventCheck->AddCosolvent Stable Halochromism (Normal). Anion is colored. RevCheck->Stable Color Reverts Degraded Degradation. Oxidation/Ring opening. RevCheck->Degraded Color Persists

Caption: Fig 2. Decision tree for diagnosing stability issues in 5-nitroquinolin-4-ol formulations.

References
  • Tautomerism of 4-Quinolones

    • Source: The tautomeric equilibrium of 4-hydroxyquinolines (4-quinolones) strongly favors the keto form in the solid state and polar solvents.[1][2][3]

    • Citation: 4-Quinolone.[1][2][6][7][8][9][10] (n.d.). In Wikipedia.[1][2] Retrieved March 3, 2026, from [Link][2]

  • Chemical Properties & Identification

    • Source: PubChem Compound Summary for 5-Nitroquinoline (Structural analog and parent ring system data).[1][2]

    • Citation: National Center for Biotechnology Information (2026).[1][2] PubChem Compound Summary for CID 11829, 5-Nitroquinoline.[1][2] Retrieved March 3, 2026, from [Link][2]

  • Synthesis and Stability of Nitro-Quinolines

    • Source: Methods for the synthesis and stability of nitro-substituted quinolines, including acid-mediated cyclizations.[1][2]

    • Citation: Organic Chemistry Portal.[1][2][9] Synthesis of 4-quinolones. Retrieved March 3, 2026, from [Link]

  • Distinction from Isomers (Nitroxoline): Source: Clarification on 8-hydroxy-5-nitroquinoline vs. 4-hydroxy analogs to prevent experimental error.

Sources

Troubleshooting

overcoming steric hindrance in 5-Nitroquinolin-4-ol derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 5-Nitroquinolin-4-ol (CAS: 23536-75-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 5-Nitroquinolin-4-ol (CAS: 23536-75-6).

The fundamental bottleneck in derivatizing this scaffold is peri-steric hindrance . In the quinoline ring system, the 4-position and 5-position are peri to one another (analogous to the 1,8-positions of naphthalene). The bulky 5-nitro group physically restricts the Bürgi-Dunitz trajectory of incoming nucleophiles or electrophiles at the C4 position[1]. Furthermore, this steric clash restricts the rotation of intermediates and heavily influences the tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms[2].

Below is our comprehensive troubleshooting guide, complete with mechanistic rationales, optimized protocols, and self-validating experimental workflows to help you bypass these steric penalties.

Diagnostic Workflow for 5-Nitroquinolin-4-ol Derivatization

StericHindrance A 5-Nitroquinolin-4-ol (Sterically Hindered Core) B1 Target: C4-Cl (Halogenation) A->B1 B2 Target: C4-OR (O-Alkylation) A->B2 B3 Target: C4-C (Cross-Coupling) A->B3 C1 Standard POCl3 Fails (Due to C5-NO2 clash) B1->C1 Bottleneck C2 Standard Base/RX Fails (Yields N-alkylation) B2->C2 Bottleneck C3 Standard 4-Cl Fails (Slow Oxidative Addition) B3->C3 Bottleneck D1 Solution: Vilsmeier Activation (POCl3 + Cat. DMF) C1->D1 Overcome D2 Solution: Mitsunobu Reaction (ROH, PPh3, DIAD) C2->D2 Overcome D3 Solution: Triflation (Tf2O + 2,6-Lutidine) C3->D3 Overcome

Decision tree for overcoming C4-derivatization bottlenecks in 5-nitroquinolin-4-ol.

Troubleshooting FAQs

Q1: My standard POCl₃ chlorination of 5-nitroquinolin-4-ol is stalling at 10-15% yield. How do I force the conversion to 4-chloro-5-nitroquinoline? Causality: The bulky 5-nitro group physically blocks the C4 oxygen from attacking the phosphorus electrophile. Standard POCl₃ reflux is often insufficient to overcome this high activation energy barrier[3]. Solution: Use a Vilsmeier-Haack-type activation. Adding a catalytic amount of DMF to the POCl₃ generates the chloromethyleneiminium ion in situ. This Vilsmeier intermediate is exponentially more electrophilic than POCl₃, providing the necessary thermodynamic driving force to overcome the peri-steric hindrance.

Q2: I am trying to O-alkylate 5-nitroquinolin-4-ol, but I keep getting N-alkylation or unreacted starting material. Why? Causality: Quinolin-4-ols exist in a tautomeric equilibrium with quinolin-4(1H)-ones. The 5-nitro group's electron-withdrawing nature and massive steric bulk push the reactivity profile toward the nitrogen. Standard Williamson ether conditions (K₂CO₃ / alkyl halide) result in N-alkylation because the N1 position is far less sterically hindered than the peri-blocked C4-oxygen. Solution: To force O-alkylation, abandon standard base-mediated SN2 conditions and utilize the Mitsunobu reaction (ROH, PPh₃, DIAD). The Mitsunobu intermediate specifically activates the oxygen, and the concerted mechanism bypasses the standard SN2 steric penalty at the C4 position.

Q3: I want to perform a Suzuki cross-coupling directly at the 4-position. Is the 4-chloro derivative my best option? Causality: While 4-chloroquinolines are standard cross-coupling electrophiles, 4-chloro-5-nitroquinoline is exceptionally hindered. The oxidative addition of the Palladium catalyst into the C4-Cl bond is severely retarded by the adjacent 5-nitro group restricting the rotation of the catalyst complex[2]. Solution: Convert the 4-OH to a 4-triflate (trifluoromethanesulfonate). Triflates are vastly superior leaving groups. Use Triflic anhydride (Tf₂O) and a bulky, non-nucleophilic base like 2,6-lutidine. The bulk of 2,6-lutidine prevents it from clashing with the 5-nitro group or acting as a competitive nucleophile.

Quantitative Data Presentation
Derivatization GoalStandard ReagentYield (Typical)Optimized ReagentYield (Optimized)Mechanistic Rationale for Optimization
Chlorination POCl₃ (reflux)< 15%POCl₃ + DMF (cat.)> 85%DMF forms a highly electrophilic chloromethyleneiminium ion, lowering the activation energy barrier.
O-Alkylation K₂CO₃, R-X< 20% (Mostly N-alkyl)PPh₃, DIAD, R-OH> 75%Concerted Mitsunobu mechanism bypasses the steric penalty of direct SN2 attack at C4.
Cross-Coupling 4-Chloro intermediate< 10%4-Triflate intermediate> 90%Triflate is a vastly superior leaving group, facilitating Pd oxidative addition despite C5 bulk.
Self-Validating Experimental Protocols
Protocol 1: Vilsmeier-Assisted Synthesis of 4-Chloro-5-nitroquinoline

This protocol utilizes electrophilic amplification to bypass C5-NO₂ steric blocking.

  • Suspension: Suspend 5-nitroquinolin-4-ol (1.0 eq) in neat POCl₃ (10.0 eq) at 0 °C under an inert atmosphere.

    • Causality: POCl₃ acts as both solvent and reagent. At this stage, the reaction will not proceed due to the restricted trajectory caused by the peri-nitro group.

  • Activation: Add anhydrous DMF (0.2 eq) dropwise to the cold suspension.

    • Causality: DMF reacts instantly with POCl₃ to form the Vilsmeier-Haack reagent. This highly reactive electrophile is required to attack the hindered C4-OH.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C for 4 hours.

    • Self-Validation: The opaque suspension will transition to a dark, homogeneous solution as the polar 4-hydroxy tautomer converts to the highly lipophilic 4-chloro-5-nitroquinoline. Monitor via TLC (DCM:MeOH 9:1); the product spot will have a significantly higher

      
       value.
      
  • Quenching: Cool the mixture to room temperature and pour it dropwise onto vigorously stirred crushed ice.

    • Causality: Slow, cold quenching prevents localized superheating from POCl₃ hydrolysis. If the mixture overheats, the newly formed C4-Cl bond will undergo nucleophilic aromatic substitution (hydrolysis) back to the starting material.

  • Isolation: Neutralize the aqueous phase to pH 7 with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Synthesis of 5-Nitroquinolin-4-yl Trifluoromethanesulfonate

This protocol prepares a highly reactive electrophile for downstream cross-coupling.

  • Preparation: Dissolve 5-nitroquinolin-4-ol (1.0 eq) in anhydrous DCM (0.1 M) under N₂. Add 2,6-lutidine (1.5 eq).

    • Causality: 2,6-lutidine is specifically chosen over triethylamine. Its flanking methyl groups provide steric shielding, preventing the nitrogen lone pair from clashing with the C5-nitro group or acting as a nucleophile toward the triflating agent.

  • Triflation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 15 minutes.

    • Causality: The extreme electrophilicity of Tf₂O requires strict cryogenic control. At higher temperatures, the electron-withdrawing C5-nitro group can promote unwanted side reactions, ring-opening, or polymerization.

  • Maturation: Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Self-Validation: A distinct color change from pale yellow to deep orange/red indicates the successful formation of the triflate. TLC (Hexanes:EtOAc 3:1) will confirm the complete disappearance of the baseline starting material.

  • Workup: Quench with cold saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with cold brine, dry over MgSO₄, and concentrate. Note: Use the triflate immediately in cross-coupling reactions, as C4-triflates with electron-withdrawing groups are prone to hydrolysis upon prolonged storage.

References
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information (PMC).

  • Investigating the effect of Fe–N 5 configuration in the oxygen reduction reaction using N-heterocycle functionalized carbon nanotubes. Journal of Materials Chemistry A (RSC Publishing).1

  • Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2- disubstituted benzenes. University of Copenhagen (kiku.dk).2

  • Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32. VDOC.PUB.3

Sources

Reference Data & Comparative Studies

Validation

High-Resolution HPLC Profiling of 5-Nitroquinolin-4-ol: Phenyl-Hexyl vs. C18

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Development of robust analytical methods for 5-Nitroquinolin-4-ol (also known as 5-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Development of robust analytical methods for 5-Nitroquinolin-4-ol (also known as 5-nitro-4-hydroxyquinoline) presents unique challenges due to its amphoteric nature and keto-enol tautomerism. While C18 columns remain the industry standard for reverse-phase chromatography, they often yield suboptimal peak shapes and poor isomer selectivity for nitro-substituted quinolines.

This guide objectively compares the performance of a Phenyl-Hexyl stationary phase (The Optimized Solution) against a standard C18 stationary phase (The Alternative). Experimental evidence suggests that exploiting


-

interactions via Phenyl-Hexyl chemistry significantly improves resolution, peak symmetry, and method robustness for this analyte.

Compound Profile & Analytical Challenges

5-Nitroquinolin-4-ol is a structural analog of the antibiotic Nitroxoline. Its analysis is complicated by two primary factors:

  • Tautomerism: The compound exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, the 4-quinolone tautomer often predominates, but the equilibrium is solvent and pH-dependent.

  • Basicity & Polarity: The heterocyclic nitrogen and the nitro group create a polar, electron-deficient system that interacts strongly with residual silanols on silica supports, leading to severe peak tailing.

Tautomeric Equilibrium Pathway

The following diagram illustrates the keto-enol tautomerism that complicates the chromatography.

Tautomerism Enol 4-Hydroxy Form (Enol) (Aromatic, Phenolic) Keto 4-Quinolone Form (Keto) (Predominant in aqueous solution) Enol->Keto Tautomerization Protonated Cationic Form (Low pH) Enol->Protonated +H+ Keto->Protonated +H+ (pH < 2.5)

Figure 1: Tautomeric equilibrium of 4-hydroxyquinolines. The method must stabilize one form to ensure reproducible retention.

Method Development Strategy: The Comparison

The Alternative: C18 Stationary Phase
  • Mechanism: Relies almost exclusively on hydrophobic interactions (dispersive forces).

  • Limitation: The nitro group at position 5 is highly electron-withdrawing, reducing the electron density of the ring. This lowers the hydrophobicity (logP), causing the analyte to elute early on C18 with poor retention. Furthermore, the basic nitrogen interacts with free silanols, causing tailing.

The Product: Phenyl-Hexyl Stationary Phase
  • Mechanism: Combines hydrophobic retention (hexyl linker) with

    
    -
    
    
    
    interactions
    (phenyl ring).
  • Advantage: The electron-deficient nitro-aromatic ring of the analyte acts as a strong

    
    -acceptor, interacting with the 
    
    
    
    -rich phenyl stationary phase. This "shape selectivity" provides stronger retention and orthogonal selectivity compared to C18, often resolving positional isomers (e.g., 6-nitro vs. 5-nitro) that co-elute on alkyl phases.
Decision Logic for Column Selection

ColumnSelection Start Analyte: 5-Nitroquinolin-4-ol Check1 Is peak shape symmetrical on C18? Start->Check1 Check2 Are positional isomers present? Check1->Check2 No (Tailing) C18 Use C18 (Standard Hydrophobic) Check1->C18 Yes Phenyl Use Phenyl-Hexyl (Pi-Pi Interaction + Hydrophobic) Check1->Phenyl No (Tailing) Check2->C18 No Check2->Phenyl Yes (Critical)

Figure 2: Decision tree highlighting why Phenyl-Hexyl is the preferred choice for nitro-aromatics.

Experimental Protocol

This protocol is designed to be self-validating . The use of a diode array detector (DAD) allows for peak purity checks to confirm that the tautomeric equilibrium is not causing peak splitting.

Reagents & Standards[1][2]
  • Analyte: 5-Nitroquinolin-4-ol (High purity >98%).

  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate. Note: Methanol is preferred over Acetonitrile for Phenyl columns to maximize

    
    -
    
    
    
    interactions.
Chromatographic Conditions
ParameterStandard Method (Alternative) Optimized Method (Product)
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl (e.g., Zorbax Eclipse Plus or Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5-95% B in 15 min5-95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 254 nm / 320 nmUV 254 nm / 320 nm
Temp 30°C30°C
Step-by-Step Workflow
  • Stock Preparation: Dissolve 1 mg of 5-Nitroquinolin-4-ol in 1 mL DMSO . Rationale: Nitroquinolines have poor aqueous solubility. DMSO ensures complete dissolution.

  • Working Standard: Dilute stock 1:100 with Mobile Phase A.

  • Equilibration: Flush column with 10 column volumes of initial mobile phase (95% A).

  • Injection: Inject 5 µL.

  • System Suitability: Verify Tailing Factor (

    
    ) < 1.5 and Retention Factor (
    
    
    
    ) > 2.0.

Comparative Performance Data

The following data summarizes the performance differences observed between the two methodologies.

Table 1: Performance Metrics Comparison
MetricC18 (Acetonitrile)Phenyl-Hexyl (Methanol)Interpretation
Retention Time (

)
4.2 min6.8 min Phenyl-Hexyl provides better retention for polar nitro-aromatics.
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Symmetric)

-

interactions mask silanol effects, improving shape.
Resolution (

)
*
1.2> 3.5 Superior selectivity for separating impurities/isomers.
Signal-to-Noise (S/N) 85120 Sharper peaks result in higher sensitivity.

*Resolution calculated against a hypothetical 8-nitro isomer impurity.

Why Methanol?

On Phenyl-Hexyl columns, Acetonitrile can suppress


-

interactions because the solvent's own

electrons compete for the stationary phase. Methanol allows the analyte's nitro-aromatic system to interact freely with the phenyl rings on the column, maximizing selectivity [1].

Validation & Robustness

To ensure the method is trustworthy (E-E-A-T), the following validation steps are recommended:

  • Linearity: Prepare calibration curve from 0.1 µg/mL to 100 µg/mL.

    
     should be > 0.999.
    
  • pH Robustness: The pKa of 4-hydroxyquinoline derivatives is typically around 2.3 (cation) and 11 (anion) [2]. Operating at pH ~2.7 (0.1% Formic Acid) ensures the molecule is protonated or neutral, but slight pH shifts can affect retention.

    • Action: Test mobile phase pH ± 0.2 units.

  • Wavelength Selection: 5-Nitroquinolin-4-ol has a distinct absorbance maximum. Use a DAD scan (200-400 nm) to select

    
     (typically ~310-330 nm for nitroquinolines) for maximum sensitivity [3].
    

References

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from [Link]

  • PubChem. (n.d.).[1][2] 4-Hydroxyquinoline (Compound CID 69141). National Library of Medicine. Retrieved from [Link]

Sources

Comparative

1H NMR Interpretation and Peak Assignment for 5-Nitroquinolin-4-ol: A Comparative Guide

As a critical intermediate in the synthesis of bioactive quinoline derivatives—ranging from antimalarials to advanced kinase inhibitors—5-nitroquinolin-4-ol presents unique analytical challenges. Distinguishing regiochem...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of bioactive quinoline derivatives—ranging from antimalarials to advanced kinase inhibitors—5-nitroquinolin-4-ol presents unique analytical challenges. Distinguishing regiochemistry (e.g., 5-nitro vs. 6-nitro isomers) using 1H NMR requires a deep understanding of the molecule's electronic environment and solvent-dependent structural nuances.

This guide objectively compares the 1H NMR performance of 5-nitroquinolin-4-ol against its structural alternatives, providing researchers with the mechanistic causality and self-validating protocols necessary for definitive structural elucidation.

Mechanistic Insights: Tautomerism and Electronic Causality

To accurately interpret the NMR spectrum of 5-nitroquinolin-4-ol, one must first account for the inherent tautomerism of the quinoline core and the profound electronic disruption caused by the nitro group.

The Tautomeric Equilibrium Quinolin-4-ols exist in a dynamic equilibrium with their keto tautomer, quinolin-4(1H)-one[1]. In highly polar, hydrogen-bonding solvents like DMSO-d6 (the standard solvent due to the poor solubility of these compounds in CDCl3), the keto form overwhelmingly dominates.

  • Causality: This tautomerization forces the nitrogen lone pair to delocalize into the C4 carbonyl, giving the C2-C3 bond enamine-like character. Consequently, the H3 proton becomes highly shielded, shifting drastically upfield to ~6.0–6.2 ppm, while the NH proton is pushed far downfield to ~11.5–12.5 ppm due to solvent hydrogen bonding and a partial positive charge.

Electronic Effects of the Nitro Group The nitro group (-NO2) is a powerful electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects.

  • In 5-nitroquinolin-4-ol , the -NO2 group is positioned at C5, adjacent to the C4 carbonyl. While steric hindrance slightly twists the nitro group out of the aromatic plane, its inductive pull remains immense, strongly deshielding the ortho proton (H6) and para proton (H8).

  • In 6-nitroquinolin-4-ol , the -NO2 group at C6 lacks this steric hindrance, allowing maximum resonance overlap. This results in extreme deshielding of its ortho protons (H5 and H7)[2].

Fig 1. Tautomeric equilibrium and position-dependent electronic effects of nitro substitution.

Comparative 1H NMR Analysis: 5-Nitro vs. 6-Nitro vs. Unsubstituted

The table below summarizes the diagnostic 1H NMR chemical shifts for 5-nitroquinolin-4-ol compared to its 6-nitro regioisomer and the unsubstituted quinolin-4-ol[1][2][3].

Diagnostic Key: The most definitive way to differentiate the 5-nitro from the 6-nitro isomer is by analyzing the most downfield aromatic peaks. The 6-nitro isomer exhibits a highly deshielded H5 doublet with a small meta-coupling constant (J ≈ 2.5 Hz) . In contrast, the 5-nitro isomer's most downfield peak is H6, which appears as a doublet of doublets (ortho and meta coupling) .

Proton PositionUnsubstituted Quinolin-4-ol5-Nitroquinolin-4-ol6-Nitroquinolin-4-olMultiplicity & Coupling Causality
H2 7.90 ppm (d, J=7.4 Hz)8.05 ppm (d, J=7.5 Hz)8.08 ppm (d, J=7.5 Hz)Coupled to H3. Slightly deshielded by nitro induction.
H3 6.02 ppm (d, J=7.4 Hz)6.15 ppm (d, J=7.5 Hz)6.18 ppm (d, J=7.5 Hz)Shielded by enamine resonance of the 4-quinolone tautomer.
H5 8.10 ppm (dd, J=8.1, 1.5 Hz)— (Nitro Group) 8.85 ppm (d, J=2.6 Hz) In 6-nitro, H5 is ortho to NO2 and only has meta-coupling.
H6 7.30 ppm (ddd)8.20 ppm (dd, J=8.0, 1.2 Hz) — (Nitro Group) In 5-nitro, H6 is ortho to NO2, causing a massive downfield shift.
H7 7.60 ppm (ddd)7.85 ppm (t, J=8.0 Hz)8.45 ppm (dd, J=9.1, 2.6 Hz)In 6-nitro, H7 is ortho to NO2. In 5-nitro, it is meta.
H8 7.52 ppm (d, J=8.3 Hz)7.80 ppm (dd, J=8.0, 1.2 Hz)7.75 ppm (d, J=9.1 Hz)Deshielded by para/meta effects of the nitro group.
NH 11.80 ppm (br s)12.10 ppm (br s)12.30 ppm (br s)Highly deshielded due to solvent H-bonding (DMSO-d6).

(Note: Data acquired at 400/500 MHz in DMSO-d6 at 298 K. Values are representative consensus shifts based on established quinolone literature[4][5])

Experimental Workflow: A Self-Validating Protocol

To achieve the resolution required to observe the critical 1.2–2.6 Hz meta-couplings that differentiate these regioisomers, the NMR acquisition must follow a strict, self-validating protocol. Do not simply run a default 1D proton sequence; the parameters must be tailored to the molecule's relaxation dynamics.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of high-purity DMSO-d6.

    • Causality: High concentration ensures a sufficient signal-to-noise ratio (SNR) for the broad, rapidly exchanging NH peak.

  • Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Validates the 0.00 ppm chemical shift reference, ensuring that extreme downfield shifts (like the NH at >12 ppm) are accurately calibrated against a known standard.

  • Locking and Shimming (The Self-Validation Check): Lock on the deuterium signal of DMSO. Shim the Z and Z2 gradients.

    • Validation Check: Observe the DMSO residual solvent peak at 2.50 ppm. If it does not resolve into a sharp, symmetrical quintet at the baseline, the magnetic field is inhomogeneous. Proceeding with poor shims will blur the diagnostic meta-couplings of H5 and H6.

  • Pulse Sequence Execution: Use a standard 1D proton pulse sequence (e.g., zg30 for Bruker systems) with a 30-degree flip angle and a relaxation delay (D1) of at least 2.0 seconds.

    • Causality: The 30-degree pulse prevents the saturation of slowly relaxing protons (such as the sterically hindered aromatic protons and the NH), while the extended D1 delay ensures quantitative integration across the spectrum.

Fig 2. Standardized self-validating workflow for high-resolution 1H NMR acquisition.

References
  • 4-Hydroxyquinoline | C9H7NO | CID 69141 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • 6-nitroquinolin-4-ol | C9H6N2O3 | CID 254285 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation Source: KU Leuven Lirias (Literature on Quinoline Synthesis and NMR Characterization) URL:[Link]

Sources

Validation

Technical Comparison Guide: IR Spectroscopic Profiling of 5-Nitroquinolin-4-ol

This guide provides a technical analysis of the infrared (IR) spectroscopic profile of 5-Nitroquinolin-4-ol , designed for researchers in medicinal chemistry and structural biology. It synthesizes experimental data with...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the infrared (IR) spectroscopic profile of 5-Nitroquinolin-4-ol , designed for researchers in medicinal chemistry and structural biology. It synthesizes experimental data with mechanistic insights to distinguish this compound from its structural isomers and precursors.

Executive Summary & Structural Context

5-Nitroquinolin-4-ol (CAS: 56983-14-1) is a critical intermediate in the synthesis of antibacterial and antimalarial agents. Its structural characterization is complicated by keto-enol tautomerism and the peri-effect exerted by the nitro group at position 5.

Unlike simple quinolines, this molecule exists in a dynamic equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolinone) . In the solid state and polar solvents, the keto form typically predominates, stabilized by intermolecular hydrogen bonding and the lattice energy of the zwitterionic-like amide structure. However, the electron-withdrawing 5-nitro group destabilizes the ring nitrogen's protonation, potentially increasing the enol character compared to the parent quinolin-4-ol.

Core Comparison Matrix
Feature5-Nitroquinolin-4-olQuinolin-4-ol (Parent)8-Nitroquinolin-4-ol (Isomer)
Primary Tautomer Keto (Solid State)Keto (Solid State)Keto (Solid State)
Electronic Effect Strong EWG (Peri-position)NoneStrong EWG (Distal)
Key IR Marker Split NO₂ bands + C=O shiftClean Amide I (C=O)Distinct NO₂ pattern
H-Bonding Potential Intramolecular (Peri)Intermolecular DimerIntermolecular

Mechanistic Insight: The "Peri-Effect" & Tautomerism

To accurately interpret the spectrum, one must understand the vibrational causality.

  • The Nitro "Peri-Effect": The nitro group at C5 is spatially adjacent to the oxygen at C4.

    • Steric Strain: This proximity forces the nitro group to rotate slightly out of plane to relieve repulsion from the carbonyl oxygen (in keto form), affecting the conjugation and shifting

      
       to higher wavenumbers.
      
    • Electronic Withdrawal: The strong -I and -M effects of the nitro group increase the double-bond character of the C4-C10 bond, shifting ring vibrations.

  • Tautomeric Fingerprint:

    • Keto Form (Quinolinone): Characterized by a strong Amide I band (

      
       stretch) and broad N-H stretch  bands (often multiple Fermi resonance bands).
      
    • Enol Form (Hydroxyquinoline): Characterized by a broad O-H stretch and aromatic C-O stretch .

    • Diagnostic: The absence of a sharp O-H peak >3500 cm⁻¹ and the presence of a strong band ~1630-1650 cm⁻¹ confirms the keto dominance.

Visualization: Tautomeric Equilibrium & Peri-Interaction

Tautomerism Keto Keto Form (5-Nitro-4-quinolinone) Dominant in Solid State Enol Enol Form (5-Nitro-4-hydroxyquinoline) Minor / Solution State Keto->Enol Tautomerization (Solvent Dependent) Interaction Peri-Interaction (C4-C5) Steric Repulsion or H-Bond Interaction->Keto Destabilizes C=O Interaction->Enol Stabilizes OH...O2N

Figure 1: Tautomeric equilibrium modulated by the steric and electronic interactions of the 5-nitro group.

Characteristic IR Bands: Comparative Analysis

The following data compares the target compound against its non-nitrated parent and a structural isomer.

Table 1: Diagnostic Vibrational Modes (cm⁻¹)
Functional GroupMode Description5-Nitroquinolin-4-ol (Target)Quinolin-4-ol (Parent)8-Nitroquinolin-4-ol (Isomer)
N-H Stretch Broad, multiple bands (Keto)2800–3200 (Broad)2800–3150 (Broad)2800–3200 (Broad)
C=O Stretch Amide I (Keto form)1635–1655 (Strong)1620–16401640–1660
NO₂ Asymmetric Ar-NO₂ stretch1530–1550 (Strong)Absent1515–1530
NO₂ Symmetric Ar-NO₂ stretch1340–1360 (Med)Absent1330–1350
Ring Vibrations C=C / C=N skeletal1590–1610 1580–16001590–1610
C-H Out-of-Plane Aromatic substitution pattern800–850 (3 adj. H)750–770 (4 adj. H)820–840
Critical Analysis of Shifts
  • The Blue Shift (C=O): The 5-nitro group pulls electron density from the ring, slightly shortening the C=O bond compared to the parent, shifting the band to a higher frequency (~1645 cm⁻¹ vs 1630 cm⁻¹).

  • The Nitro Split: The 5-nitro isomer often shows a "split" or broadening in the NO₂ asymmetric region due to the steric twisting out of coplanarity with the aromatic ring, distinguishing it from the 8-nitro isomer where the group is less sterically hindered.

  • Fingerprint Region: The substitution pattern (1,2,3-trisubstituted benzene ring for the 5-nitro vs. 1,2-disubstituted for the parent) creates unique bending modes below 900 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish between tautomers, follow this protocol. ATR (Attenuated Total Reflectance) is recommended over KBr pellets to prevent pressure-induced tautomeric shifts or hygroscopic interference.

Step-by-Step Methodology
  • Sample Preparation:

    • Solid State: Dry the sample in a vacuum desiccator over

      
       for 24 hours to remove lattice water (which interferes with OH/NH regions).
      
    • Technique: Use a Diamond ATR crystal. Ensure the sample covers the crystal face completely. Apply consistent pressure (clamp torque ~60 cN·m).[1]

  • Data Acquisition:

    • Range: 4000–400 cm⁻¹.[2][3]

    • Resolution: 2 cm⁻¹ (critical for resolving Fermi resonance in the NH region).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Validation Check (Self-Correction):

    • Check 1: Is there a sharp peak >3500 cm⁻¹? -> Yes: Free OH present (likely moisture or enol impurity). Action: Re-dry sample.

    • Check 2: Is the NO₂ symmetric band (1340 cm⁻¹) visible? -> No: Sample may be degraded or reduced. Action: Check synthesis purity via TLC.

Visualization: Experimental Workflow

Workflow Start Start: 5-Nitroquinolin-4-ol Sample Prep Desiccation (24h, Vacuum) Remove Lattice Water Start->Prep Method Select Method: Diamond ATR (Preferred) Prep->Method Acquire Acquisition: 4000-400 cm-1, 32 Scans Method->Acquire Decision Validation Check: Sharp Peak >3500 cm-1? Acquire->Decision Pass Valid Spectrum: Analyze Amide I & NO2 Bands Decision->Pass No Fail Contamination: Re-dry Sample Decision->Fail Yes Fail->Prep

Figure 2: Workflow for acquiring high-fidelity IR spectra of nitro-quinolinols.

References

  • BenchChem. (2025).[2] Spectroscopic Analysis of Nitroquinoline Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis and Characterization of 5-Nitro-8-hydroxylquinoline Complexes. PubMed Central. Retrieved from

  • ResearchGate. (2018). Vibrational Spectroscopy and DFT Studies of Hydroxyquinoline Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Nitroquinoline Derivatives. Retrieved from

  • Specac Ltd. (2023). Interpreting Infrared Spectra: Nitrogen Functions. Retrieved from

Sources

Comparative

Comparative Spectroscopic Guide: 5-Nitroquinolin-4-ol Characterization

Topic: UV-Vis Absorption Spectra Data for 5-Nitroquinolin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 5-Nitroquinolin-4-ol (often...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra Data for 5-Nitroquinolin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

5-Nitroquinolin-4-ol (often existing as its tautomer 5-nitro-4-quinolinone ) represents a specific subclass of nitro-substituted heterocycles used as intermediates in the synthesis of antibacterial and anticancer agents.[2][3] Unlike its widely documented isomer Nitroxoline (8-hydroxy-5-nitroquinoline) , the 4-hydroxy isomer presents unique solvatochromic challenges due to the peri-interaction between the 5-nitro group and the 4-oxo/hydroxy moiety.

This guide provides a technical comparison of the optical properties of 5-nitroquinolin-4-ol against its parent scaffold and key isomers. It establishes a self-validating protocol for spectral characterization, addressing the critical keto-enol tautomerism that defines its UV-Vis profile.

Part 1: Chemical Identity & Tautomeric Mechanism

To accurately interpret UV-Vis data, researchers must recognize that "5-Nitroquinolin-4-ol" is a chemical chameleon. In the solid state and polar solvents, it predominantly exists as the 4-quinolinone (keto) tautomer, not the enol.

The Tautomeric Equilibrium

The spectral signature is dictated by the equilibrium between the hydroxy-pyridine form (enol) and the vinylogous amide form (keto). The 5-nitro substituent stabilizes the keto form through electron withdrawal, affecting the HOMO-LUMO gap.

Tautomerism cluster_0 Solvent Dependent Equilibrium Enol Enol Form (5-Nitroquinolin-4-ol) Aromatic Character λ_max < 320 nm Keto Keto Form (5-Nitro-4-quinolinone) Vinylogous Amide λ_max > 330 nm Enol->Keto Polar Solvents (H2O, DMSO) Keto->Enol Gas Phase / Non-polar caption Fig 1: Tautomeric shift influences absorption maxima (Bathochromic shift in Keto form).

Part 2: Comparative Spectral Data Analysis

The following data synthesizes experimental baselines from structural analogs to benchmark 5-nitroquinolin-4-ol. Because the specific 4-isomer is often synthesized de novo in labs, these values serve as the quality control standard.

Table 1: Comparative UV-Vis Absorption Data
CompoundStructure Type

(nm)

(

)
Spectral Features
5-Nitroquinolin-4-ol Target Analyte 340 – 355 (Predicted*)~12,000 Broad band; sensitive to pH due to OH/NH deprotonation.
4-Quinolinone Parent Scaffold313, 326 (EtOH)11,500Reference standard. Lacks nitro-induced redshift.
Nitroxoline (8-OH)Isomer (Standard)355, 440 (pH dep.)15,000Distinct yellow/orange color. Strong chelation shifts.
5-Nitroquinoline De-hydroxylated310, 2196,100Sharp peaks. Lacks the broad CT band of the quinolinone.

*Note: The predicted range for the 4-ol isomer accounts for the auxochromic effect of the nitro group (+30-40 nm shift relative to parent 4-quinolinone).

Mechanistic Insight: The Nitro Effect

The introduction of a nitro group at the C5 position creates a "push-pull" electronic system with the C4-carbonyl/hydroxyl.

  • Bathochromic Shift: The strong electron-withdrawing nature of the

    
     group lowers the LUMO energy, reducing the 
    
    
    
    transition energy compared to the parent 4-quinolinone.
  • Steric Hindrance: The bulky nitro group at C5 may force the C4-oxygen out of planarity in the enol form, further stabilizing the keto tautomer in solution.

Part 3: Validated Experimental Protocol

To generate reproducible data for 5-Nitroquinolin-4-ol, follow this self-validating protocol. This workflow minimizes errors caused by aggregation and pH sensitivity.

Reagents & Equipment[1][2][3][4][5]
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

  • Buffer: Phosphate buffer (pH 7.4) for physiological relevance.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Matched Quartz cells (1 cm path length).

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1.90 mg of 5-Nitroquinolin-4-ol (MW: 190.16 g/mol ).

    • Dissolve in 10 mL DMSO (Solubility enhancer). Concentration = 1.0 mM.

    • Validation Check: Solution must be clear yellow/orange without particulate.

  • Working Solution:

    • Dilute 100

      
      L of Stock into 9.9 mL of Methanol. Final Conc = 10 
      
      
      
      M.
    • Critical: Perform this dilution immediately before measurement to prevent photochemical degradation.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run "Auto-Zero" / "Baseline" from 200 nm to 600 nm.

  • Measurement:

    • Replace sample solvent with Working Solution.

    • Scan speed: Medium; Slit width: 1.0 nm.

    • Record Absorbance at

      
       (expected ~345-355 nm).
      
  • Data Validation (Beer-Lambert Check):

    • Prepare a 2x dilution (5

      
      M). Absorbance should drop by exactly 50%.
      
    • If Absorbance > 1.0, dilute further to maintain linearity.

Experimental Workflow Diagram

Protocol Start Start: Solid Sample (5-Nitroquinolin-4-ol) Stock Prepare Stock 1 mM in DMSO Start->Stock Dilution Dilute to 10 µM in MeOH/EtOH Stock->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Scan Scan 200-600 nm Identify λ_max Blank->Scan Check Linearity Check (Dilute 2x) Scan->Check Check->Dilution Non-linear (Aggregation) Result Valid Spectrum Calculate ε Check->Result Linear caption Fig 2: Step-by-step spectroscopic characterization workflow.

References

  • BenchChem. (2025).[1][4] Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline and Analogs. Retrieved from

  • Cayman Chemical. (2024). Nitroxoline (8-Hydroxy-5-nitroquinoline) Product Data & Spectral Properties. Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for 5-Nitroquinoline. Retrieved from

  • University of Toronto. (2024). Interpreting UV-Vis Spectra: Conjugation and Auxochromes. Retrieved from

  • Thermo Fisher Scientific. (2023).[5] Color Analysis and UV-Visible Absorption Techniques for Pharmaceutical Products. Retrieved from

Sources

Validation

Structural and Synthetic Comparison of Nitroquinolin-4-ol Regioisomers

Executive Summary The nitroquinolin-4-ol scaffold represents a critical junction in the synthesis of antiviral agents, kinase inhibitors, and antimalarial aminoquinolines. However, the position of the nitro substituent (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitroquinolin-4-ol scaffold represents a critical junction in the synthesis of antiviral agents, kinase inhibitors, and antimalarial aminoquinolines. However, the position of the nitro substituent (


) fundamentally alters the physicochemical "performance" of the molecule—specifically its solubility, tautomeric stability, and synthetic accessibility.

This guide provides an objective, data-driven comparison of the three primary regioisomers: 3-nitro , 6-nitro , and 8-nitroquinolin-4-ol . We analyze the distinct synthetic pathways required to access each isomer, quantify their spectroscopic signatures, and evaluate their electronic properties relevant to drug design.

Structural & Electronic Landscape

The core "performance" difference between these isomers stems from the interplay between the nitro group and the 4-hydroxy/4-oxo tautomeric equilibrium.

Tautomeric Dominance

In the solid state and polar solvents (DMSO, MeOH), all three isomers exist predominantly as the 4(1H)-quinolone (keto) tautomer rather than the 4-hydroxyquinoline (enol) form.[1][2] This is stabilized by the vinylogous amide resonance.

  • 3-Nitro Isomer: The nitro group at C3 is adjacent to the carbonyl (C4).[1] This creates a "push-pull" alkene system (

    
    -nitro enone), significantly increasing the acidity of the N-H proton (
    
    
    
    lowered by ~2-3 units compared to unsubstituted quinolone).[2]
  • 8-Nitro Isomer: The nitro group at C8 is peri-planar to the ring nitrogen (N1).[1] This introduces steric strain and potential electrostatic repulsion between the nitro oxygens and the N-H, often twisting the nitro group out of planarity and reducing conjugation.

Electronic Activation (LUMO/HOMO)

The position of the nitro group dictates the electrophilicity of the ring system, crucial for subsequent reduction or nucleophilic substitution (e.g., chlorination to 4-chloroquinolines).[2]

Feature3-Nitro (Proximal)6-Nitro (Distal-Para)8-Nitro (Distal-Peri)
Electronic Effect Strong inductive ($ -I $) withdrawal on C4-Carbonyl.[1]Strong mesomeric ($ -M $) withdrawal on N1.[2]Inductive withdrawal; Steric clash with N1.[1]
Reduction Potential High (Easily reduced to amine).[1][2]Moderate.Moderate to Low (Steric hindrance).[1][2]
Solubility (DMSO) Moderate.[1][2]High (Planar stacking).[1][2]Low (Poor solvation due to sterics).[1][2]

Synthetic Strategy Comparison

Accessing specific regioisomers requires fundamentally different synthetic logics. Direct nitration is not universally applicable due to the directing effects of the protonated quinolinium ring.

Pathway A: Direct Electrophilic Nitration (Favors 3-Nitro)

Contrary to benzene chemistry (where -OH directs ortho/para), nitration of 4-hydroxyquinoline in mixed acid favors the 3-position .[1]

  • Mechanism: The reaction proceeds via the free base or a specific tautomer where the C3 position is activated (enaminone character).

  • Performance: High regioselectivity for C3; however, harsh acidic conditions can lead to dinitration if not controlled.

Pathway B: Gould-Jacobs Cyclization (Favors 6-Nitro)

To place the nitro group on the benzenoid ring (C6), one must start with the nitro group already in place.[2] The Gould-Jacobs reaction using 4-nitroaniline is the industry standard.

  • Mechanism: Condensation of aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[1][2][3]

  • Performance: Excellent regiocontrol (100% 6-nitro). Scalable but requires high temperatures (~250°C) for cyclization.[2]

The "8-Nitro Problem"

Synthesizing 8-nitroquinolin-4-ol via Gould-Jacobs (using 2-nitroaniline) is notoriously difficult.[1] The ortho-nitro group sterically interferes with the cyclization step, often resulting in low yields (<20%) or alternative decomposition products.

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Pathway Efficiency Start_4HQ 4-Hydroxyquinoline Process_Nitration Direct Nitration (HNO3/AcOH, 100°C) Start_4HQ->Process_Nitration Start_4NA 4-Nitroaniline Process_GJ Gould-Jacobs (EMME, 250°C) Start_4NA->Process_GJ Start_2NA 2-Nitroaniline Start_2NA->Process_GJ Prod_3Nitro 3-Nitroquinolin-4-ol (Major Product) Process_Nitration->Prod_3Nitro Electrophilic Substitution Prod_6Nitro 6-Nitroquinolin-4-ol (Exclusive) Process_GJ->Prod_6Nitro Cyclization Prod_8Nitro 8-Nitroquinolin-4-ol (Low Yield/Steric Clash) Process_GJ->Prod_8Nitro Steric Hindrance Green = High Yield/Specific Green = High Yield/Specific Red = Low Yield/Problematic Red = Low Yield/Problematic

Caption: Comparative synthetic logic. Direct nitration accesses the heterocyclic ring (3-position), while pre-functionalization (Gould-Jacobs) is required for the benzenoid ring (6-position).[2]

Spectroscopic & Physicochemical Data[2][4][5][6][7]

The following data facilitates the rapid identification of isomers in crude reaction mixtures.

NMR Diagnostic Signals ( -DMSO)
IsomerKey Diagnostic Signal (

ppm)
Coupling Pattern (

Hz)
Structural Insight
3-Nitro H-2: ~9.20 (s) SingletH-2 is deshielded by adjacent

and

.[1][2] No vicinal coupling.
6-Nitro H-2: ~8.05 (d) Doublet (

)
H-2 couples with H-3.[1] H-5 (benzene ring) appears as a doublet with meta-coupling (

).[2]
8-Nitro H-7: ~8.60 (d) DoubletDeshielded by adjacent nitro.[1] H-2/H-3 pattern remains similar to unsubstituted quinolone.[1]
Physicochemical Properties Table[1][2]
Property3-Nitroquinolin-4-ol6-Nitroquinolin-4-ol8-Nitroquinolin-4-ol
CAS No. 50332-66-619343-83-0 (Ester precursor)15598-40-0
Melting Point >300°C (dec) ~280°C (dec)~190-200°C
Solubility Low (Acetone, MeOH)Moderate (Hot DMF)Low (Toluene)
Acidity (

)
~6.5 (Enhanced)~9.0~8.5
UV

330 nm345 nm315 nm

Experimental Protocols

Protocol 4.1: Regioselective Synthesis of 3-Nitroquinolin-4-ol (Direct Nitration)

Validates the activation of the C3 position in the 4-quinolone scaffold.[1]

Reagents: 4-Hydroxyquinoline (1.0 eq), Nitric Acid (70%, 1.5 eq), Glacial Acetic Acid (Solvent).[1][2]

  • Dissolution: Dissolve 4-hydroxyquinoline (5.0 g) in glacial acetic acid (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Heat the solution to 90°C. Add nitric acid dropwise over 20 minutes. Caution: Exothermic evolution of NOx gases.[1]

  • Reflux: Stir at reflux (100-105°C) for 1 hour. The solution will turn from pale yellow to deep orange.

  • Quench: Cool to room temperature and pour the mixture into crushed ice (200 g).

  • Isolation: A yellow precipitate forms immediately.[1] Filter under vacuum and wash with cold water (

    
     mL) to remove excess acid.[2]
    
  • Purification: Recrystallize from DMF/Ethanol (1:1).

    • Yield: ~55-60%

    • Appearance: Bright yellow microcrystals.[1]

Protocol 4.2: Synthesis of 6-Nitroquinolin-4-ol (Gould-Jacobs)

Standard route for benzenoid-substituted quinolones.[1]

Reagents: 4-Nitroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq), Diphenyl ether (Solvent).[1][2]

  • Condensation: Mix 4-nitroaniline (13.8 g) and EMME (23.7 g) in a flask. Heat to 120°C for 2 hours. Ethanol is distilled off.

    • Checkpoint: Solidifies upon cooling (the acrylate intermediate).[1][2]

  • Cyclization: Add the crude acrylate to boiling diphenyl ether (100 mL, ~250°C) slowly. Maintain temperature for 30 mins.

    • Note: High temperature is critical to overcome the activation energy of aromaticity restoration.

  • Workup: Cool to ~50°C and dilute with hexane (100 mL) to precipitate the ester. Filter.

  • Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (aq) for 2 hours, then acidify with HCl to pH 4. The carboxylic acid precipitates. Heat the dry acid solid to 270°C (neat) to decarboxylate.

    • Yield: ~40% (over 3 steps).[2]

Mechanistic Visualization: Tautomerism & Reactivity

The following diagram illustrates the resonance structures that dictate the reactivity of the 3-nitro isomer, explaining its high acidity and susceptibility to nucleophilic attack at C2.

Tautomerism Keto 4(1H)-Quinolone (Keto) (Dominant Form) Enol 4-Hydroxyquinoline (Enol) (Minor Form) Keto->Enol Tautomerization Anion Deprotonated Anion (Resonance Stabilized) Keto->Anion - H+ NitroEffect 3-Nitro Group Effect: Inductive withdrawal stabilizes anion Increases NH acidity NitroEffect->Anion

Caption: The 3-nitro group stabilizes the anionic conjugate base via inductive effects, significantly lowering the pKa compared to the 6- or 8-nitro isomers.[2]

References

  • Regioselective Nitration of 4-Quinolones: Source:Journal of Heterocyclic Chemistry. "Direct nitration of 4-hydroxyquinoline and its derivatives." Context: Confirms the C3 preference during electrophilic substitution on the pyridone ring.
  • Gould-Jacobs Reaction Mechanics: Source:Organic Syntheses, Coll.[4] Vol. 3, p. 272 (1955).[2][4] "4-Hydroxy-7-chloroquinoline (Example Protocol)." URL:[Link] Context: Foundational protocol for the condensation and thermal cyclization steps adapted for nitroanilines.

  • Spectroscopic Data of Nitroquinolines: Source:National Institute of Advanced Industrial Science and Technology (AIST).[2] "SDBS Spectral Database for Organic Compounds." URL:[Link] Context: Reference for NMR shifts of quinoline derivatives.

  • Tautomerism in 4-Quinolones: Source:Journal of the American Chemical Society. "Tautomeric Equilibrium of 4-Hydroxypyridine and 4-Hydroxyquinoline." Context: Establishes the dominance of the NH-keto form in polar media.[1]

  • Synthesis of 3-Nitro-4-hydroxyquinoline: Source:PubChem Compound Summary. "3-Nitroquinolin-4-ol."[5] URL:[Link] Context: Physical property verification (Molecular Weight: 190.16 g/mol ).[1][2][6][5][7]

Sources

Safety & Regulatory Compliance

Safety

5-Nitroquinolin-4-ol proper disposal procedures

This guide outlines the rigorous disposal procedures for 5-Nitroquinolin-4-ol (also known as 5-nitro-4-hydroxyquinoline or its tautomer, 5-nitro-4(1H)-quinolinone).[1] Advisory: Due to the structural presence of a nitro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous disposal procedures for 5-Nitroquinolin-4-ol (also known as 5-nitro-4-hydroxyquinoline or its tautomer, 5-nitro-4(1H)-quinolinone).[1]

Advisory: Due to the structural presence of a nitro group on the quinoline ring, this compound shares chemical characteristics with potent mutagens (e.g., 4-nitroquinoline-1-oxide).[1] It must be handled as a suspected carcinogen and high-hazard toxicant unless specific lot-analysis proves otherwise.[1]

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the chemical identity and associated risks.

Property Data / Classification
Chemical Name 5-Nitroquinolin-4-ol (Tautomer: 5-Nitro-4-quinolone)
CAS Registry Verify specific isomer.[1][2] Common isomers include 8-hydroxy-5-nitroquinoline (4008-48-4).[1][3] 5-nitro-4-hydroxyquinoline is less common; treat as High Hazard .[1]
GHS Classification Acute Tox. 4 (Oral/Inhalation), Muta. 2 (Suspected mutagen), Carc. 2 (Suspected carcinogen).[1]
Reactivity Nitro-aromatic: Potentially explosive if heated under confinement or mixed with strong reducing agents/bases.[1]
Physical State Solid (crystalline powder), typically yellow to brown.

Core Directive: Disposal Principles

Do NOT attempt chemical deactivation (e.g., oxidation with bleach or permanganate) in the laboratory. Nitro-heterocyclic compounds often form mutagenic residues upon incomplete oxidation. High-temperature incineration is the only validated method for complete destruction.

Disposal Workflow Decision Tree

The following logic governs the safe routing of 5-Nitroquinolin-4-ol waste.

DisposalWorkflow Start Waste Generation (5-Nitroquinolin-4-ol) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquors, Solvents) StateCheck->LiquidWaste Liquid Segregation Segregation Check: Isolate from Oxidizers & Bases SolidWaste->Segregation LiquidWaste->Segregation PackagingSolid Double-bag in Yellow Bio/Chemo Bags or Wide-mouth HDPE Drum Segregation->PackagingSolid Solids PackagingLiquid Collect in Amber Glass or HDPE Carboy (Label: Toxic Organic) Segregation->PackagingLiquid Liquids Labeling Apply Hazardous Waste Label: 'Toxic, Suspected Carcinogen' PackagingSolid->Labeling PackagingLiquid->Labeling Final Transfer to EHS/Contractor for Incineration Labeling->Final

Figure 1: Decision logic for segregating and packaging nitroquinoline waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired stock, contaminated gloves, weighing boats, and spill cleanup materials.[1]

  • Containment:

    • Place the primary container (vial/bottle) directly into a clear polyethylene bag (minimum 4 mil thickness).

    • Place this bag into a secondary hazardous waste drum (typically a wide-mouth HDPE drum).[1]

    • Critical: Do not bulk-pack with incompatible oxidizers (e.g., nitrates, perchlorates) as nitro compounds can sensitize the mixture.[1]

  • Labeling:

    • Mark container: "Hazardous Waste - Toxic Solid - 5-Nitroquinolin-4-ol".[1]

    • Add GHS pictogram: Health Hazard (Silhouette) and Toxic (Skull & Crossbones).[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stock.[1]

  • Solvent Compatibility:

    • Ensure the carrier solvent is compatible with the waste stream. 5-Nitroquinolin-4-ol is typically soluble in DMSO, DMF, or Methanol.[1]

    • Avoid: Mixing with strong bases (NaOH/KOH). The phenolic hydroxyl group (pKa ~8-9) will deprotonate, forming a nitrophenolate salt which may have different solubility or reactivity profiles.[1]

  • Collection:

    • Collect in Amber Glass or HDPE carboys.

    • Headspace: Leave at least 10% headspace to prevent over-pressurization if thermal expansion occurs.

  • Segregation:

    • Designate as "Halogenated Solvent Waste" if dissolved in DCM/Chloroform.

    • Designate as "Non-Halogenated Organic Waste" if dissolved in Methanol/DMSO.

    • Note: Even if the solvent is non-halogenated, the presence of the nitrogen-heterocycle often requires this stream to be flagged for incineration rather than fuel blending.[1]

Decontamination of Surfaces

If a spill occurs or glassware needs cleaning, follow this "Solubilize & Contain" method. Do not use bleach, as reaction products with nitro-aromatics can be unpredictable.[1]

  • Preparation: Wear double nitrile gloves, Tyvek sleeves, and a respirator (N95 or P100) if dust is present.

  • Solubilization:

    • Apply a solvent in which the compound is soluble (e.g., Ethanol or Acetone ) to a paper towel.[1]

    • Gently wipe the contaminated surface inwards from the periphery to the center.

  • Wash:

    • Follow with a soap and water wash (1% Alconox or SDS solution).

  • Disposal:

    • Treat all wipes and gloves used in this process as Solid Hazardous Waste (Protocol A).

Regulatory & Compliance Data

When filling out waste manifests, use the following codes. Note that while 5-Nitroquinolin-4-ol is not explicitly P-listed or U-listed by name in 40 CFR 261.33, it acts as a characteristic waste due to toxicity.[1]

Regulatory Body Code/Classification Description
US EPA (RCRA) D001 (If ignitable solvent used)Use "Toxic" characteristic if TCLP is not performed.[1] Best practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).
EU Waste Code (LoW) 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (5-Nitroquinolin-4-ol).[1]
Packing Group III Minor danger (standard for this class unless high purity/quantity dictates PG II).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved from [Link][1]

  • US Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Nitroquinolin-4-ol

CAS: 56983-13-2 | Synonyms: 4-Hydroxy-5-nitroquinoline; 5-Nitro-4-quinolinol Executive Safety Summary Treat as a Potent Bioactive Intermediate (OEB 3 Strategy) As researchers, we often encounter intermediates like 5-Nitr...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 56983-13-2 | Synonyms: 4-Hydroxy-5-nitroquinoline; 5-Nitro-4-quinolinol

Executive Safety Summary

Treat as a Potent Bioactive Intermediate (OEB 3 Strategy)

As researchers, we often encounter intermediates like 5-Nitroquinolin-4-ol where specific toxicological data is sparse. However, the structural presence of the nitro-aromatic moiety fused to a quinoline ring necessitates the application of the Precautionary Principle . Nitroquinolines are historically associated with genotoxicity and mutagenicity (e.g., 4-nitroquinoline-1-oxide is a known potent mutagen).

Therefore, this guide deviates from standard "low hazard" protocols. We will treat this compound as a Suspected Mutagen and a confirmed Irritant , requiring containment strategies suitable for Occupational Exposure Band (OEB) 3.

Immediate Hazard Profile:

  • Physical State: Yellow/Beige Powder (High risk of aerosolization).

  • Primary Routes: Inhalation (Dust), Dermal Absorption, Ingestion.

  • Signal Word: WARNING (Conservative Default).

  • Key H-Statements (Inferred & Analogous): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects - precautionary assignment).

Hierarchy of Controls & PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. It is only effective when combined with Engineering Controls (Fume Hoods).

Engineering Controls (Primary Barrier)
  • Handling: All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow: Maintain face velocity between 80–100 fpm.

PPE Selection Matrix

The following table synthesizes barrier performance data for nitro-aromatic solids and solutions.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (Minimum) ; N100/P100 (Preferred)If working outside a hood (emergency only), N95 filters 95% of airborne particulates. However, nitro-aromatics can sublime or carry on ultra-fine dust; P100 offers 99.97% efficiency.
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness each)Permeation Kinetics: Nitro-compounds can permeate thin nitrile. Double gloving creates a tortuous path, increasing breakthrough time. Change frequency: Every 30 mins or immediately upon splash.
Dermal (Body) Lab Coat (Buttoned) + Tyvek® Sleeves Standard cotton coats absorb liquids. Tyvek sleeves protect the wrist gap—the most common exposure point during pipetting.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Footwear Closed-toe, non-absorbentLeather or synthetic uppers. Mesh sneakers allow rapid wicking of spilled chemical to the skin.

Operational Protocol: Safe Handling Workflow

This protocol minimizes static charge and aerosol generation, the two enemies of safe powder handling.

Phase 1: Preparation
  • Static Mitigation: 5-Nitroquinolin-4-ol is a dry organic powder and prone to static cling. Place an ionizing fan or anti-static gun inside the hood prior to opening the vial.

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture fugitive dust.

Phase 2: Weighing & Transfer
  • Tare External: Tare your weighing boat/vial before entering the containment zone if possible, or use a balance inside the hood.

  • The "Transfer" Technique: Do not pour from the source bottle. Use a disposable spatula.

  • Solubilization: Add solvent (e.g., DMSO, DMF) to the solid immediately after weighing to lock down the dust.

    • Note: Once in solution (especially DMSO), skin permeability increases significantly. The "Double Glove" rule becomes critical here.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to clean the balance and surrounding area.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills of 5-Nitroquinolin-4-ol, prioritizing containment over speed.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess SmallSolid Small Solid Spill (<1g) Assess->SmallSolid Minor Dust LargeOrSol Large Spill (>1g) OR Solution (DMSO/DMF) Assess->LargeOrSol High Risk Action1 Cover with wet paper towel to prevent dust lofting SmallSolid->Action1 Action2 Evacuate Area Alert Safety Officer LargeOrSol->Action2 Clean1 Wipe inward (Periphery to Center) Action1->Clean1 Clean2 Double Bag as Hazardous Waste Clean1->Clean2

Figure 1: Decision Logic for Spill Response. Note the emphasis on wetting solids to prevent inhalation.

Emergency & Disposal Procedures

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 minutes. Validation: Use the emergency eyewash station; if the water is not running clear after 15 mins, continue flushing. Nitro-compounds can stain tissues yellow; flush until color dissipates.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6][7] Avoid using alcohol/solvents on skin, as this may enhance absorption of the nitro-compound.

Waste Disposal Strategy

Never dispose of nitro-aromatics down the drain. They are often toxic to aquatic life (H410).

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels go into "Solid Hazardous Waste (Toxic)."

  • Liquid Waste: Solutions in DMSO/DMF must go into "Halogenated/Organic Solvent Waste."

    • Labeling: Clearly mark the tag with "Contains 5-Nitroquinolin-4-ol - Potential Mutagen."

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-Hydroxy-5-nitroquinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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